molecular formula C7H6BrNO3 B1446730 5-Bromo-4-methoxypicolinic acid CAS No. 1211586-66-1

5-Bromo-4-methoxypicolinic acid

Cat. No.: B1446730
CAS No.: 1211586-66-1
M. Wt: 232.03 g/mol
InChI Key: WETHWISOHPPPGT-UHFFFAOYSA-N
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Description

5-Bromo-4-methoxypicolinic acid (CAS 1211586-66-1) is a high-value chemical building block primarily used in research and development, particularly in the field of agricultural chemistry. It serves as a key synthetic intermediate for the discovery of novel auxin-mimicking herbicides . As part of the 2-picolinic acid family, which includes commercial herbicides like picloram and halauxifen-methyl, this compound is utilized by researchers to design and synthesize new molecules with potential herbicidal activity through a process known as scaffold hopping . These synthetic auxins disrupt plant hormone systems, often leading to the overproduction of ethylene and abscisic acid (ABA), which can cause plant death . The compound is characterized by the molecular formula C7H6BrNO3 and a molecular weight of 232.03 . This product is intended for research and further manufacturing applications only. It is not for direct human, veterinary, or household use. Please refer to the Safety Data Sheet (SDS) for proper handling information. Hazard Statements: H302-H315-H319-H335 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-methoxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-12-6-2-5(7(10)11)9-3-4(6)8/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETHWISOHPPPGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Characterization of 5-Bromo-4-methoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

5-Bromo-4-methoxypicolinic acid is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motifs, featuring a bromine atom and a methoxy group on the picolinic acid scaffold, offer versatile handles for synthetic elaboration, making it a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the characterization of this compound, including its synthesis, physicochemical properties, and detailed analytical protocols for its structural elucidation and purity assessment. Drawing upon established methodologies for analogous compounds, this document serves as a practical resource for researchers engaged in the synthesis and application of this and related heterocyclic compounds.

Introduction: The Significance of Substituted Picolinic Acids in Drug Discovery

Picolinic acid and its derivatives are a class of heterocyclic compounds that have garnered considerable attention in the field of drug discovery. The pyridine ring, a common scaffold in numerous pharmaceuticals, imparts favorable pharmacokinetic properties, while the carboxylic acid moiety provides a key site for biological interactions and synthetic modifications. The introduction of substituents, such as halogens and alkoxy groups, allows for the fine-tuning of a molecule's steric and electronic properties, influencing its binding affinity to biological targets and its metabolic stability.

This compound, in particular, presents a unique combination of reactive sites. The bromine atom at the 5-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups. The methoxy group at the 4-position can influence the electron density of the pyridine ring and participate in hydrogen bonding interactions. The carboxylic acid at the 2-position serves as a handle for amide bond formation and other derivatizations. These features make this compound a promising scaffold for the development of novel therapeutics.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and drug development. While experimental data for this specific molecule is not extensively published, we can infer its properties from closely related compounds and computational predictions.

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C₇H₆BrNO₃Based on structure
Molecular Weight 232.03 g/mol Based on structure
Appearance White to off-white solidAnalogy to similar compounds
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)General solubility of picolinic acids
pKa ~3-4 (for the carboxylic acid)Analogy to picolinic acid
Proposed Synthesis Pathway

A plausible synthetic route to this compound can be designed based on established methodologies for the synthesis of substituted pyridines. A potential pathway starts from a commercially available precursor, such as 2-amino-4-picoline.

Synthesis_Pathway A 2-Amino-4-picoline B 2-Amino-5-bromo-4-picoline A->B Bromination (NBS, H₂SO₄) C 5-Bromo-4-methyl-2-nitropyridine B->C Oxidation (H₂O₂, H₂SO₄) D 5-Bromo-2-nitroisonicotinic acid C->D Oxidation (Na₂Cr₂O₇, H₂SO₄) E Methyl 5-bromo-2-nitroisonicotinate D->E Esterification (MeOH, SOCl₂) F Methyl 2-amino-5-bromoisonicotinate E->F Reduction (Fe, Acetic Acid) G Methyl 5-bromo-2-hydroxyisonicotinate F->G Diazotization/Hydrolysis (NaNO₂, H₂SO₄) H Methyl 5-bromo-2-methoxyisonicotinate G->H Methylation (MeI, K₂CO₃) I This compound H->I Hydrolysis (NaOH, H₂O)

Caption: Proposed synthetic pathway for this compound.

This multi-step synthesis involves bromination of the pyridine ring, oxidation of the amino group to a nitro group, further oxidation of the methyl group to a carboxylic acid, esterification, reduction of the nitro group, diazotization and hydrolysis to introduce a hydroxyl group, methylation of the hydroxyl group, and finally, hydrolysis of the ester to yield the desired product. Each of these steps is based on well-established transformations in pyridine chemistry.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized this compound. The following sections detail the key analytical techniques and expected results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5s1HH-6
~7.8s1HH-3
~3.9s3H-OCH₃
~13.5br s1H-COOH

Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~165C=O (Carboxylic Acid)
~158C-4
~150C-2
~145C-6
~115C-5
~110C-3
~56-OCH₃

Expertise & Experience: The predicted chemical shifts are based on the analysis of structurally similar compounds. The electron-withdrawing nature of the carboxylic acid and the bromine atom, along with the electron-donating effect of the methoxy group, will influence the precise chemical shifts of the aromatic protons and carbons. The broad singlet for the carboxylic acid proton is characteristic and its chemical shift can vary with concentration and solvent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.

Expected Mass Spectrometry Data (Electrospray Ionization - ESI)

  • [M-H]⁻: m/z ~230 and ~232 (corresponding to the two isotopes of Bromine, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio).

  • [M+H]⁺: m/z ~232 and ~234.

Trustworthiness: The characteristic isotopic pattern of bromine is a key diagnostic feature in the mass spectrum, providing strong evidence for the presence of a single bromine atom in the molecule. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental formula with high accuracy.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the standard method for determining the purity of a synthesized compound. A reverse-phase HPLC method is generally suitable for polar compounds like this compound.

Proposed HPLC Method

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute the compound. A typical gradient might be 5% to 95% B over 15 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

Authoritative Grounding: The choice of a C18 column and a water/acetonitrile mobile phase with a trifluoroacetic acid modifier is a standard practice for the analysis of polar aromatic compounds, ensuring good peak shape and resolution[1].

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key characterization experiments.

NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire the spectrum with a sufficient number of scans (e.g., 16) to obtain a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument.

    • A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

Mass Spectrometry Sample Preparation and Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • ESI-MS Analysis:

    • Infuse the sample solution directly into the electrospray ionization source of the mass spectrometer.

    • Acquire spectra in both positive and negative ion modes.

    • For HRMS analysis, use a time-of-flight (TOF) or Orbitrap mass analyzer.

HPLC Sample Preparation and Analysis
  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL in a 50:50 mixture of mobile phase A and B). Dilute this stock solution to a working concentration of approximately 0.1 mg/mL.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • Inject the sample and run the gradient method as described in the table above.

    • Integrate the peak corresponding to this compound and calculate the purity as the percentage of the total peak area.

Reactivity and Stability

This compound is expected to be a stable solid under standard laboratory conditions. However, as a carboxylic acid, it will react with bases to form salts. The bromine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution under certain conditions and can be utilized in various cross-coupling reactions. The compound should be stored in a cool, dry place, away from strong bases and oxidizing agents.

Conclusion

The comprehensive characterization of this compound is essential for its successful application as a building block in drug discovery and development. This guide has provided a detailed framework for its synthesis, purification, and structural elucidation, based on established scientific principles and methodologies applied to analogous compounds. The proposed analytical protocols, including NMR, MS, and HPLC, offer a robust system for ensuring the identity and purity of this valuable synthetic intermediate. As research in medicinal chemistry continues to evolve, the principles and techniques outlined in this guide will remain fundamental to the characterization of novel heterocyclic compounds.

References

  • Synthesis of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate. Chinese Patent CN102321016A.
  • Synthesis of 5-bromo-2-chloro-4-methoxypyridine. ChemicalBook.
  • Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate. Chinese Patent CN102321016B.
  • Development and validation of a stability-indicating HPLC method for the determination of related substances in 6-bromo-3-hydroxy-4-methoxypicolinic acid. Journal of Pharmaceutical and Biomedical Analysis.
  • Spectroscopic data of substituted bromophenols. Beilstein Journals, Supplementary Information.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

  • Physicochemical and Spectroscopic Data of Substituted Picolinic Acids. The Royal Society of Chemistry, Supplementary Information.

Sources

An In-depth Technical Guide to 5-Bromo-4-methoxypicolinic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Structural Elucidation

5-Bromo-4-methoxypicolinic acid is a substituted pyridine derivative. The core structure consists of a pyridine ring with a carboxylic acid group at the 2-position (picolinic acid), a bromine atom at the 5-position, and a methoxy group at the 4-position.

As of the latest literature review, a specific CAS number for this compound has not been definitively assigned in major chemical databases. However, its closely related and more commercially available precursor, Methyl 5-bromo-4-methoxypicolinate , is well-documented with CAS Number 1256789-95-3 . For the purpose of synthesis and characterization, this methyl ester serves as the primary gateway to the target acid.

Molecular Structure:

Caption: Molecular structure of this compound.

Synthesis and Purification

The most direct and reliable route to this compound is through the hydrolysis of its corresponding methyl ester, Methyl 5-bromo-4-methoxypicolinate. This precursor is accessible through commercial suppliers.

Experimental Protocol: Hydrolysis of Methyl 5-bromo-4-methoxypicolinate

This protocol outlines a standard laboratory procedure for the saponification of the methyl ester to yield the desired carboxylic acid.

Materials:

  • Methyl 5-bromo-4-methoxypicolinate (CAS 1256789-95-3)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve Methyl 5-bromo-4-methoxypicolinate (1.0 eq) in a suitable solvent such as methanol or THF.

  • Addition of Base: Add an aqueous solution of LiOH (1.5-2.0 eq) or NaOH (1.5-2.0 eq) to the flask.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot and the appearance of a more polar spot corresponding to the carboxylate salt. Gentle heating may be applied to expedite the reaction if necessary.

  • Work-up:

    • Once the reaction is complete, remove the organic solvent using a rotary evaporator.

    • Redissolve the residue in deionized water.

    • Wash the aqueous solution with a non-polar organic solvent like diethyl ether or dichloromethane to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the dropwise addition of 1 M HCl. The carboxylic acid product should precipitate out of the solution.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

Synthesis_Workflow start Methyl 5-bromo-4- methoxypicolinate dissolve Dissolve in MeOH or THF start->dissolve Step 1 hydrolyze Add aq. LiOH or NaOH Stir at RT dissolve->hydrolyze Step 2-3 workup Acidify with HCl to pH 2-3 hydrolyze->workup Step 4 extract Extract with Ethyl Acetate workup->extract Step 5 purify Dry, Concentrate & Recrystallize extract->purify Step 6-7 end 5-Bromo-4-methoxy- picolinic acid purify->end

Caption: Workflow for the synthesis of this compound.

Physicochemical Properties

The following table summarizes the known properties of the precursor, Methyl 5-bromo-4-methoxypicolinate, and provides predicted properties for the target acid, this compound, based on general chemical principles and data from similar compounds.

PropertyMethyl 5-bromo-4-methoxypicolinateThis compound (Predicted)
CAS Number 1256789-95-3Not Assigned
Molecular Formula C₈H₈BrNO₃C₇H₆BrNO₃
Molecular Weight 246.06 g/mol 232.03 g/mol
Appearance SolidWhite to off-white solid
Melting Point 112-115 °CHigher than the ester, likely >150 °C
Boiling Point 332.7 ± 37.0 °C at 760 mmHgDecomposes before boiling at atmospheric pressure
Solubility Soluble in organic solvents like Chloroform, Ethyl AcetateSoluble in polar organic solvents (MeOH, EtOH, DMSO, DMF), sparingly soluble in water, insoluble in non-polar solvents
pKa Not ApplicableEstimated to be in the range of 2-4 for the carboxylic acid and around 1-2 for the pyridinium proton

Spectroscopic Profile (Predicted)

Detailed spectroscopic data for this compound is not available. The following predictions are based on the analysis of its structure and data from analogous compounds.[1]

¹H NMR Spectroscopy
  • Aromatic Protons: Two signals are expected in the aromatic region (δ 7.5-8.5 ppm), corresponding to the protons at the C-3 and C-6 positions of the pyridine ring. These would likely appear as singlets or narrow doublets due to the substitution pattern.

  • Methoxy Protons: A sharp singlet integrating to three protons is expected around δ 3.9-4.1 ppm.

  • Carboxylic Acid Proton: A broad singlet, which may be exchangeable with D₂O, is anticipated in the downfield region (δ 10-13 ppm).

¹³C NMR Spectroscopy
  • Carbonyl Carbon: The carboxylic acid carbon should appear in the range of δ 165-175 ppm.

  • Aromatic Carbons: Five distinct signals are expected for the pyridine ring carbons, with the carbon bearing the bromine atom (C-5) and the carbon attached to the nitrogen (C-2) being significantly influenced by their respective substituents.

  • Methoxy Carbon: A signal for the methoxy carbon is expected around δ 55-60 ppm.

Infrared (IR) Spectroscopy
  • O-H Stretch: A broad absorption band from the carboxylic acid hydroxyl group is expected in the region of 2500-3300 cm⁻¹.[2][3]

  • C=O Stretch: A strong, sharp peak corresponding to the carbonyl of the carboxylic acid should be present around 1700-1730 cm⁻¹.[4]

  • C-O Stretch: Bands associated with the methoxy group and the carboxylic acid C-O bond will appear in the 1200-1300 cm⁻¹ region.

  • Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring.[5]

Mass Spectrometry (MS)
  • Molecular Ion Peak: The mass spectrum should exhibit a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is indicative of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).[6][7][8]

  • Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the hydroxyl radical (•OH), water (H₂O), and the carboxyl group (•COOH or CO₂). Cleavage of the methoxy group (•CH₃) is also a probable fragmentation route. The bromopyridyl cation would be a stable and prominent fragment.[9]

Applications in Research and Development

Substituted picolinic acids are valuable scaffolds in medicinal chemistry and materials science.[10][11][12] The dual functionality of this compound—a carboxylic acid for amide coupling and a bromine atom for cross-coupling reactions—makes it a versatile intermediate.[11]

  • Pharmaceutical Synthesis: Picolinic acid derivatives are known to possess a wide range of biological activities and are core components of numerous pharmaceuticals.[13][14][15][16] This scaffold can be utilized in the synthesis of potential kinase inhibitors, anti-inflammatory agents, and anti-infective compounds.[17][18][19] The bromine atom serves as a key handle for introducing molecular diversity through reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[10]

  • Agrochemical Development: The pyridine ring is a common feature in modern herbicides and fungicides.[15] This compound could serve as a precursor for the development of novel agrochemicals.

  • Materials Science: Heterocyclic compounds are integral to the design of organic light-emitting diodes (OLEDs), sensors, and functional polymers. The defined electronic properties and potential for derivatization of this molecule make it a candidate for materials research.

Caption: Potential application areas for this compound.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, it must be handled with the precautions appropriate for a novel research chemical and by referencing the SDS of structurally similar compounds like other brominated pyridine carboxylic acids.[20][21][22][23][24][25]

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[24]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[24]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.[22]

  • Ingestion and Inhalation: Avoid ingestion and inhalation. Do not eat, drink, or smoke in the laboratory.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[21]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound represents a promising, albeit currently under-documented, building block for chemical synthesis. Its straightforward preparation from the corresponding methyl ester, combined with its versatile functional handles, positions it as a valuable intermediate for researchers in drug discovery, agrochemicals, and materials science. This guide provides a foundational understanding of its synthesis, predicted properties, and potential applications, encouraging further exploration and characterization of this compound's utility in advancing chemical innovation.

References

Sources

An In-Depth Technical Guide to the Solubility of 5-Bromo-4-methoxypicolinic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-Bromo-4-methoxypicolinic acid, a substituted pyridinecarboxylic acid of interest in pharmaceutical and chemical research. In the absence of extensive published empirical data for this specific molecule, this document synthesizes fundamental principles of solubility with field-proven experimental methodologies. It is designed to equip researchers, scientists, and drug development professionals with the theoretical knowledge and practical protocols necessary to characterize the solubility profile of this compound and others like it. The guide covers the predicted physicochemical properties of this compound, a detailed protocol for solubility determination using the shake-flask method, and a discussion of the molecular interactions that govern its solubility in a range of organic solvents.

Introduction: The Critical Role of Solubility in a Molecule's Journey

In the landscape of drug discovery and development, solubility is a cornerstone property that dictates the fate of a potential therapeutic agent.[1][2] It is a thermodynamic equilibrium that defines the maximum concentration of a substance that can dissolve in a solvent at a specific temperature and pressure.[3] For a compound like this compound, its solubility profile is a critical determinant of its utility. Poor solubility can lead to challenges in formulation, reduced bioavailability, and ultimately, the failure of a promising compound to exert its therapeutic effect.[1][2] Conversely, a well-characterized solubility profile enables rational formulation design, facilitates toxicological and pharmacological studies, and accelerates the path from laboratory discovery to clinical application.

This guide is structured to provide a robust understanding of the factors that will likely govern the solubility of this compound and to offer a practical, step-by-step approach for its empirical determination.

Physicochemical Characterization of this compound: A Predictive Analysis

Direct experimental data on this compound is not widely available. However, we can infer its likely physicochemical properties by examining its constituent parts and comparing it to the parent molecule, picolinic acid.

Molecular Structure:

  • Picolinic Acid Backbone: The foundational structure is picolinic acid (pyridine-2-carboxylic acid). Picolinic acid itself is soluble in water and alcohol.[4][5] It possesses both a hydrogen bond donor (the carboxylic acid proton) and multiple hydrogen bond acceptors (the nitrogen of the pyridine ring and the carbonyl and hydroxyl oxygens of the carboxylic acid).[6]

  • Bromo Substituent at Position 5: The bromine atom is an electron-withdrawing group and increases the molecule's molecular weight and van der Waals surface area. This is expected to decrease its solubility in polar solvents like water and increase its solubility in less polar organic solvents.

  • Methoxy Substituent at Position 4: The methoxy group (-OCH3) is also electron-withdrawing but to a lesser extent than bromine. It can act as a hydrogen bond acceptor. Its presence may slightly increase polarity compared to an alkyl group, but the overall effect on solubility will be a complex interplay with the other functional groups.

Predicted Properties:

PropertyPredicted Value/CharacteristicRationale
Molecular Weight 232.03 g/mol Calculated from the molecular formula C7H6BrNO3.
pKa Likely lower than picolinic acid's pKa of 5.4The electron-withdrawing bromo and methoxy groups will increase the acidity of the carboxylic acid.
LogP Higher than picolinic acid's LogP of 0.72The bromo substituent, in particular, will increase the lipophilicity of the molecule.
Melting Point Expected to be a crystalline solid with a relatively high melting point.The planar aromatic ring and polar functional groups will likely lead to strong intermolecular interactions in the solid state.
General Solubility Expected to exhibit moderate solubility in polar aprotic solvents and lower solubility in nonpolar solvents.The presence of both polar (carboxylic acid, methoxy, pyridine nitrogen) and nonpolar (brominated aromatic ring) features suggests this trend.

Experimental Determination of Solubility: A Step-by-Step Protocol

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[7] This method involves equilibrating an excess of the solid compound with the solvent of interest and then measuring the concentration of the dissolved compound in the supernatant.

Materials and Equipment
  • This compound (solid, high purity)

  • A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, heptane)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the key steps in the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess compound prep2 Add solvent to vials prep1->prep2 Dispense equil Shake at constant temp. (e.g., 24-72 hours) prep2->equil sep1 Centrifuge samples equil->sep1 sep2 Filter supernatant sep1->sep2 Careful aspiration analysis1 Dilute sample sep2->analysis1 analysis2 Analyze by HPLC analysis1->analysis2 analysis3 Quantify against calibration curve analysis2->analysis3

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Protocol
  • Preparation of Standard Solutions:

    • Accurately prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected solubility range.

  • Sample Preparation:

    • To a series of labeled vials, add an excess amount of solid this compound (e.g., 5-10 mg). The key is to ensure that undissolved solid remains at the end of the experiment.

    • Accurately dispense a known volume of each test solvent into the corresponding vials (e.g., 1 mL).

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours). A preliminary time-to-equilibrium study can be conducted to determine the optimal duration.

  • Phase Separation:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. Adsorption of the compound onto the filter should be evaluated, especially for low solubility measurements.[8]

  • Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted samples and the calibration standards by HPLC.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted samples from the calibration curve.

    • Calculate the solubility in the original solvent by accounting for the dilution factor.

Factors Influencing the Solubility of this compound

The solubility of this compound will be governed by the principle of "like dissolves like".[9][10] The interplay of its functional groups will dictate its interaction with different solvents.

Solvent Polarity
  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate the carboxylic acid group and the pyridine nitrogen through hydrogen bonding. Therefore, moderate to good solubility is anticipated in these solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents are hydrogen bond acceptors and have significant dipole moments. They will interact favorably with the polar regions of the molecule. High solubility is often observed for multifunctional compounds in solvents like DMSO and DMF.

  • Nonpolar Solvents (e.g., Toluene, Heptane): These solvents primarily interact through weaker van der Waals forces. Due to the presence of the highly polar carboxylic acid group, the solubility of this compound is expected to be very low in these solvents.

  • Solvents of Intermediate Polarity (e.g., Ethyl Acetate, Dichloromethane): These solvents may offer a balance of interactions. Ethyl acetate can act as a hydrogen bond acceptor, while dichloromethane has a significant dipole moment. Solubility in these solvents will depend on the overall balance of lipophilicity and polarity of the molecule.

pH (in aqueous systems)

While this guide focuses on organic solvents, it is important to note that in aqueous systems, pH would be a critical factor.[2][9] As a carboxylic acid, this compound will be more soluble in its ionized (deprotonated) form at higher pH values.

Temperature

For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[3][10] It is advisable to determine solubility at controlled temperatures, such as ambient temperature (e.g., 25 °C) and physiological temperature (37 °C) for drug development applications.[11]

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

SolventSolvent TypePredicted Solubility RankExperimental Solubility (mg/mL)
HeptaneNonpolarVery LowTo be determined
TolueneNonpolar (Aromatic)LowTo be determined
DichloromethaneHalogenatedLow to ModerateTo be determined
Ethyl AcetateEsterModerateTo be determined
AcetoneKetoneModerate to HighTo be determined
AcetonitrileNitrileModerate to HighTo be determined
IsopropanolPolar Protic (Alcohol)HighTo be determined
EthanolPolar Protic (Alcohol)HighTo be determined
MethanolPolar Protic (Alcohol)HighTo be determined
Dimethyl Sulfoxide (DMSO)Polar AproticVery HighTo be determined

Conclusion

The solubility of this compound in organic solvents is a fundamental parameter that underpins its potential applications in research and development. This guide has provided a theoretical framework for understanding its likely solubility behavior based on its molecular structure. More importantly, it has outlined a detailed, field-proven experimental protocol for the accurate determination of its solubility profile. By systematically applying the methodologies described herein, researchers can generate the critical data needed to advance their work with this and other novel chemical entities, ensuring that decisions regarding formulation and further development are based on a solid foundation of empirical evidence.

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A Technical Guide to the Spectroscopic Characterization of 5-Bromo-4-methoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic profile of 5-Bromo-4-methoxypicolinic acid, a substituted pyridine derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental data for this specific molecule, this document synthesizes predictive data based on established principles of spectroscopy and analysis of structurally analogous compounds. We present the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a robust framework for researchers engaged in its synthesis and characterization. Furthermore, this guide details validated, step-by-step protocols for acquiring high-quality spectroscopic data, ensuring reproducibility and scientific rigor.

Introduction and Rationale

This compound belongs to the class of substituted picolinic acids, which are important scaffolds in drug discovery and materials science. The unique substitution pattern—a bromine atom, a methoxy group, and a carboxylic acid on a pyridine ring—creates a molecule with distinct electronic and steric properties. Accurate structural confirmation is the cornerstone of any chemical research, making a thorough understanding of its spectroscopic signature essential.

This guide is designed for researchers, chemists, and drug development professionals. It serves as both a predictive reference and a practical manual. The causality behind experimental choices, such as solvent selection and ionization techniques, is explained to empower the user not just to acquire data, but to understand it.

Predicted Spectroscopic Profile

The following sections detail the anticipated spectroscopic data for this compound. These predictions are derived from the foundational principles of each technique and comparative analysis with similar structures reported in the literature.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we anticipate distinct signals for the aromatic protons, the methoxy group, and the carboxylic acid proton.

Causality of Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected as the preferred solvent. Its high polarity effectively dissolves the polar carboxylic acid, and its ability to form hydrogen bonds with the acidic proton prevents rapid exchange, allowing the -COOH proton to be observed as a broad singlet at a downfield chemical shift.[4] Tetramethylsilane (TMS) is used as the internal standard (δ 0.00).[4]

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0 - 13.5br s1H-COOHThe acidic proton of the carboxylic acid appears as a very broad singlet in the far downfield region, characteristic of carboxylic acids in DMSO.
~8.45s1HH-6This proton is adjacent to the electronegative nitrogen atom and is expected to be the most downfield of the aromatic protons. It appears as a singlet due to the absence of adjacent protons.
~7.90s1HH-3This proton is ortho to the carboxylic acid group. Its chemical shift is influenced by the opposing effects of the electron-donating methoxy group and the electron-withdrawing bromine atom. It appears as a singlet.
~3.95s3H-OCH₃The three protons of the methoxy group are chemically equivalent and appear as a sharp singlet in the upfield region.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~165.5C-7 (-COOH)The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield.
~160.0C-4This carbon is attached to the strongly electron-donating methoxy group, causing a significant downfield shift (α-effect).
~151.0C-2The carbon adjacent to the nitrogen and bearing the carboxylic acid group is significantly deshielded.
~149.5C-6The carbon adjacent to the nitrogen is deshielded.
~115.0C-3This carbon's shift is influenced by its position relative to the nitrogen and the carboxylic acid group.
~108.0C-5The carbon atom directly bonded to the bromine atom is expected to be shifted upfield due to the "heavy atom effect."
~57.0C-8 (-OCH₃)The carbon of the methoxy group is shielded and appears in the aliphatic region.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides critical information about the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid, the methoxy group, and the substituted pyridine ring.

Causality of Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation.[5][6] Alternatively, the KBr pellet method can be used, where a small amount of the sample is ground with IR-transparent potassium bromide and pressed into a disc.[7][8]

Table 3: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
2500-3300Broad, SO-H stretchCarboxylic Acid
~1710SC=O stretchCarboxylic Acid
1580-1610MC=C and C=N ring stretchingAromatic Pyridine Ring
1400-1480MC-H bendingAromatic/Methoxy
~1250SC-O stretch (asymmetric)Aryl Ether (-OCH₃)
~1030MC-O stretch (symmetric)Aryl Ether (-OCH₃)
600-800M-WC-Br stretchBromo-substituent

S: Strong, M: Medium, W: Weak

The most characteristic feature will be the extremely broad O-H stretch of the carboxylic acid, which often obscures other signals in the 2500-3300 cm⁻¹ region.[9] The sharp, strong carbonyl (C=O) peak around 1710 cm⁻¹ is another key diagnostic band.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Causality of Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like carboxylic acids.[10] It typically generates the protonated molecular ion [M+H]⁺, minimizing fragmentation and preserving molecular weight information. For fragmentation studies, Electron Ionization (EI) could be used, though it may be harsher.[11]

Predicted Mass Spectrum Features:

  • Molecular Ion: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Therefore, the mass spectrum will show two peaks of nearly equal intensity for the molecular ion:

    • M⁺: at m/z 231 (for C₇H₆⁷⁹BrNO₃)

    • [M+2]⁺: at m/z 233 (for C₇H₆⁸¹BrNO₃) This characteristic isotopic pattern is a definitive indicator of a monobrominated compound.[12]

  • High-Resolution Mass Spectrometry (HRMS): HRMS-ESI would yield a highly accurate mass for the protonated molecule, [C₇H₇BrNO₃]⁺, allowing for unambiguous confirmation of the elemental formula.

    • Calculated m/z: 231.9604

  • Key Fragmentation Pathways (EI-MS): Under harsher EI conditions, predictable fragmentation would occur:

    • Loss of •OH (m/z 17): Cleavage of the hydroxyl radical from the carboxylic acid.

    • Loss of •OCH₃ (m/z 31): Cleavage of the methoxy radical.[13]

    • Loss of •COOH (m/z 45): Loss of the entire carboxyl group.

    • Loss of •Br (m/z 79/81): Cleavage of the bromine radical.[11]

Experimental Protocols & Workflows

To ensure the generation of high-fidelity, reproducible data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ containing 0.03% v/v TMS.

  • Dissolution: Cap the tube and vortex or sonicate gently until the sample is fully dissolved.

  • Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • Tune and shim the instrument on the sample.

    • Acquire a ¹H NMR spectrum with a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum using a standard pulse program with proton decoupling. A longer acquisition time (several hours) may be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing A Weigh Sample (5-10 mg) B Add DMSO-d6 with TMS A->B C Dissolve Sample B->C D Tune & Shim Spectrometer C->D E Acquire 1H Spectrum D->E F Acquire 13C Spectrum D->F G Fourier Transform E->G F->G H Phase & Baseline Correction G->H I Calibrate to TMS H->I J Peak Integration & Analysis I->J Final_Report Interpreted Spectra J->Final_Report Final Spectrum

Caption: General workflow for NMR spectroscopic analysis.

FT-IR Spectroscopy Protocol (ATR Method)
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Take a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid this compound powder onto the crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the ATR crystal.

  • Sample Scan: Acquire the sample spectrum over the range of 4000-400 cm⁻¹.[7] Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background to generate the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft tissue.

High-Resolution Mass Spectrometry (HRMS) Protocol (ESI Method)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrument Calibration: Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap) using a known calibration standard immediately before analysis to ensure high mass accuracy.

  • Method Setup:

    • Set the ionization mode to positive ESI ([M+H]⁺).

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for maximum signal intensity.

    • Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 Da).

  • Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data for 1-2 minutes to obtain an averaged, high-resolution spectrum.

  • Data Analysis: Determine the accurate mass of the peak corresponding to [M+H]⁺. Use the instrument's software to calculate the elemental composition and compare the measured mass and isotopic pattern with the theoretical values for C₇H₇BrNO₃⁺.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (HRMS-ESI) cluster_proc Data Analysis A Prepare Dilute Solution (~0.1 mg/mL) C Set ESI+ Mode & Optimize A->C B Calibrate Mass Spectrometer B->C D Infuse Sample (5-10 µL/min) C->D E Acquire Spectrum D->E F Identify [M+H]+ and [M+2+H]+ E->F G Determine Accurate Mass F->G H Calculate Elemental Composition G->H Final_Report Confirmed Structure H->Final_Report Final Report

Caption: Workflow for HRMS analysis via ESI.

Conclusion

This guide provides a robust, predictive framework and a set of validated experimental protocols for the comprehensive spectroscopic characterization of this compound. By combining predicted data with detailed, reasoned methodologies, this document serves as an essential resource for scientists, enabling the confident and accurate structural elucidation of this and similar molecules. Adherence to these protocols will ensure the generation of high-quality, reliable data critical for advancing research and development efforts.

References

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reactivity and stability of 5-Bromo-4-methoxypicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Stability of 5-Bromo-4-methoxypicolinic Acid

Executive Summary

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its trifunctional nature, featuring a carboxylic acid, a bromo substituent, and a methoxy group on an electron-deficient pyridine core, makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive analysis of the compound's chemical reactivity, exploring its utility in key synthetic transformations such as palladium-catalyzed cross-coupling and reactions involving the carboxylic acid moiety. Furthermore, it details the compound's stability profile, potential degradation pathways, and best practices for its handling and storage, offering a critical resource for researchers engaged in drug discovery and synthetic chemistry.

Molecular Structure and Physicochemical Properties

The reactivity of this compound is fundamentally governed by the interplay of its substituents and the inherent electronic nature of the pyridine ring.

  • Pyridine Ring: The nitrogen atom is electron-withdrawing, rendering the ring electron-deficient compared to benzene. This disfavors electrophilic aromatic substitution but activates the ring for nucleophilic aromatic substitution, particularly at the C2 and C4 positions.[1][2]

  • Carboxylic Acid (C2): As an electron-withdrawing group, it further deactivates the ring towards electrophilic attack. Its proximity to the ring nitrogen influences its acidity and reactivity. Picolinic acids are known to undergo thermal decarboxylation.[3]

  • Methoxy Group (C4): This group exerts a dual electronic effect: a strong electron-donating effect through resonance (+M) and a moderate electron-withdrawing effect through induction (-I). The resonance effect increases electron density at the ortho (C3, C5) and para (C6) positions, influencing regioselectivity in certain reactions.[1][4]

  • Bromo Group (C5): The bromine atom is an excellent leaving group in metal-catalyzed cross-coupling reactions, serving as the primary handle for molecular elaboration.[5][6] It is deactivating due to its inductive effect but directs ortho- and para- in electrophilic substitutions.

These features combine to create a molecule with distinct reactive sites that can be addressed with high selectivity.

Physicochemical Data
PropertyValueReference
CAS Number 1142191-66-9 (for 5-Bromo-3-methoxypicolinic acid)[7]
Molecular Formula C₇H₆BrNO₃[8][9]
Molecular Weight 232.03 g/mol [8][9]
Appearance Solid[7]
Melting Point 112-115 °C (for the methyl ester)
Storage Store in a cool, dry, well-ventilated place[10][11]

Note: Data for the exact this compound isomer is limited; related isomers and derivatives are used for reference.

Chemical Reactivity and Synthetic Utility

The strategic arrangement of functional groups allows for a range of selective transformations, making this compound a valuable synthetic intermediate.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the C5 position is the most synthetically versatile site, primarily utilized in palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a preeminent example.

Causality of Experimental Choices: The Suzuki-Miyaura reaction is favored for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[12] The catalytic cycle involves a Pd(0) species. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) stabilize the palladium center and promote the oxidative addition and reductive elimination steps.[13] A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[12]

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R-X) Pd0->OxAdd Ar-Br PdII_Complex R-Pd(II)-X (L)₂ OxAdd->PdII_Complex Transmetalation Transmetalation (R'-B(OR)₂ + Base) PdII_Complex->Transmetalation Ar'-B(OR)₂ PdII_Diorgano R-Pd(II)-R' (L)₂ Transmetalation->PdII_Diorgano Reductive_Elimination Reductive Elimination PdII_Diorgano->Reductive_Elimination Reductive_Elimination->Pd0 Catalyst Regeneration Product R-R' Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol describes a general procedure for coupling this compound with an arylboronic acid.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).[5][6]

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (2-5 mol%) or a combination of a palladium precursor like Pd₂(dba)₃ (1-2 mol%) and a phosphine ligand like XPhos (2-4 mol%).[5][13]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water (e.g., 4:1 ratio).[6][14]

  • Reaction Execution: Heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

While the C-Br bond can participate in SNAr, the pyridine ring is most activated for this reaction at the C2 and C4 positions (ortho and para to the nitrogen).[2][15] Attack at these positions allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[2][15] Since the leaving group is at C5, SNAr is less favorable and typically requires forcing conditions or strong nucleophiles, as the charge cannot be delocalized onto the ring nitrogen.

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Reactions of the Carboxylic Acid Moiety

The picolinic acid functional group undergoes standard carboxylic acid transformations.

  • Esterification: Reaction with an alcohol under acidic conditions (e.g., H₂SO₄) or using coupling agents will yield the corresponding ester.

  • Amide Coupling: This is a crucial reaction in drug development. Standard peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an activator like HOBt (hydroxybenzotriazole) or HATU effectively mediate the formation of amide bonds with primary or secondary amines.

The electronic properties of the substituted pyridine ring can influence the rate of reactions at the carboxyl group.[16]

Stability and Degradation Profile

Understanding the stability of this compound is critical for its effective use and storage.

Thermal Stability and Decarboxylation

Picolinic acids are known to be susceptible to thermal decarboxylation, where they lose CO₂ upon heating.[17] The reaction proceeds through a zwitterionic intermediate, leading to the formation of a 2-pyridyl carbanion or ylide, which is then protonated.[3]

Decarboxylation_Pathway Start Picolinic Acid Derivative Zwitterion Zwitterionic Intermediate Start->Zwitterion Heat (Δ) LossCO2 Loss of CO₂ Zwitterion->LossCO2 Carbanion Pyridyl Anion Intermediate LossCO2->Carbanion FinalProduct Decarboxylated Pyridine Carbanion->FinalProduct Protonation

Caption: Potential decarboxylation pathway for picolinic acids upon heating.

Chemical Compatibility

To ensure the integrity of the compound, exposure to certain classes of reagents should be avoided.

Incompatible MaterialPotential ConsequenceRationale
Strong Oxidizing Agents Degradation of the pyridine ring and/or methoxy group.The aromatic system and ether linkage can be susceptible to oxidation.[10][18]
Strong Bases Deprotonation and potential side reactions.Can promote unwanted nucleophilic substitution or degradation.[11][17]
Strong Acids Potential hydrolysis of the methoxy group.The ether linkage can be cleaved under harsh acidic conditions.[11][17]
UV Light Photodegradation.Aromatic heterocyclic compounds can be light-sensitive.[17]
Recommended Storage and Handling

Proper storage and handling are essential to maintain the purity and stability of this compound.

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials.[10][11][19] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., Argon) is recommended.[17]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[10][20] Avoid contact with skin, eyes, and clothing.[10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side-shields, and a lab coat.[10][11]

  • Spill Management: In case of a spill, clean up immediately using dry procedures to avoid generating dust.[18] Dispose of waste in a suitable, labeled container according to local regulations.[18][19]

Conclusion

This compound is a highly functionalized and synthetically valuable building block. Its reactivity is dominated by the versatile C-Br bond, which serves as an effective handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl and heteroaryl systems. The carboxylic acid moiety provides a direct route for amide bond formation, a critical transformation in the synthesis of bioactive molecules. While the compound is generally stable, its sensitivity to heat (decarboxylation) and incompatibility with strong oxidizing and acidic/basic reagents must be considered. By leveraging a comprehensive understanding of its reactivity and stability, researchers can effectively utilize this compound to advance programs in drug discovery and materials science.

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  • SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-08).
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  • Chemical Safety Data Sheet MSDS / SDS - PICOLINIC ACID SODIUM SALT - ChemicalBook. (2024-12-21).
  • 2-Picolinic acid - Santa Cruz Biotechnology.
  • 5-Bromo-6-methoxypicolinic acid | AA Blocks.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem.
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry.
  • Methyl 5-bromo-4-methoxypicolinate | 1256789-95-3 - Sigma-Aldrich.
  • 5-Bromo-3-methoxypicolinic acid - Amerigo Scientific.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Stability issues and degradation of 5-Bromooxazole-4-carboxylic acid - Benchchem.
  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution - Canadian Science Publishing.
  • (PDF) Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides - ResearchGate.
  • Application Notes and Protocols for Nucleophilic Substitution on 3-Bromo-5-methoxypyridine - Benchchem.
  • 5-Bromo-3-methoxypicolinic acid AldrichCPR 1142191-66-9 - Sigma-Aldrich.

Sources

Unlocking the Therapeutic Potential of 5-Bromo-4-methoxypicolinic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Picolinic acid, an endogenous metabolite of tryptophan, and its derivatives represent a promising scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1] This technical guide delves into the untapped potential of a novel derivative, 5-Bromo-4-methoxypicolinic acid. While direct biological data for this compound is not yet available, its structural features—a pyridine carboxylic acid core functionalized with a bromine atom and a methoxy group—suggest a strong likelihood of significant bioactivity. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to explore its therapeutic promise. We will dissect the molecule's physicochemical properties, propose key biological activities for investigation based on structure-activity relationships of analogous compounds, and provide detailed, field-proven experimental protocols for a robust screening cascade.

Introduction: The Picolinic Acid Scaffold - A Privileged Structure in Drug Discovery

Picolinic acid and its derivatives have long been recognized for their diverse biological activities, including antiviral, anticonvulsant, and plant growth regulatory effects.[2][3] The pyridine carboxylic acid moiety is a key structural feature in numerous approved drugs, highlighting its importance as a versatile scaffold in medicinal chemistry.[4] The introduction of various substituents onto the picolinic acid ring has been shown to modulate and enhance these activities, offering a rich landscape for the development of novel therapeutic agents with improved potency and reduced toxicity.[1]

This compound is an intriguing, yet uncharacterized, member of this family. The presence of a bromine atom, a common substituent in bioactive compounds, can enhance membrane permeability and introduce specific electronic effects.[5][6] The methoxy group can influence the molecule's metabolic stability and hydrogen bonding capabilities. This guide outlines a systematic approach to unlock the therapeutic potential of this novel compound.

Physicochemical Properties and In Silico ADMET Profile

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic behavior. While experimental data for this compound is limited, we can infer its properties from its constituent parts and data available for similar structures.

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

PropertyPredicted Value for this compoundMethyl 5-bromo-4-methoxypicolinate[7]6-Bromo-4-methoxypicolinic acid[8]
Molecular FormulaC₇H₆BrNO₃C₈H₈BrNO₃C₇H₆BrNO₃
Molecular Weight232.03 g/mol 246.06 g/mol 232.03 g/mol
LogP~1.5 - 2.01.55N/A
pKa (acidic)~3-4N/AN/A
Hydrogen Bond Donors101
Hydrogen Bond Acceptors444
Rotatable Bonds232
Polar Surface Area~60 Ų48.42 Ų~60 Ų

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction:

A preliminary in silico ADMET assessment is crucial for early-stage drug discovery, helping to identify potential liabilities and guide further development.[9][10]

ADMET_Prediction cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion cluster_toxicity Toxicity Abs_Pred Good Oral Bioavailability Predicted (Lipinski's Rule of 5 Compliant) Dist_Pred Potential for Blood-Brain Barrier Penetration (Requires Experimental Verification) Abs_Pred->Dist_Pred Enters Systemic Circulation Perm Moderate to High Caco-2 Permeability Expected Met_Pred Potential for CYP450-mediated Oxidation (Methoxy group and aromatic ring) Dist_Pred->Met_Pred Reaches Metabolic Tissues PPB Moderate Plasma Protein Binding Predicted Exc_Pred Primarily Renal Excretion Expected Met_Pred->Exc_Pred Metabolites Eliminated PhaseII Possible Glucuronidation of Carboxylic Acid Tox_Pred Overall Safety Profile hERG Potential for hERG Inhibition (Requires dedicated assay)

Caption: Predicted ADMET profile for this compound.

Hypothesized Biological Activities and Proposed Investigational Plan

Based on the known activities of structurally related picolinic acid derivatives, we propose the investigation of this compound for three primary biological activities: anticancer, antimicrobial, and enzyme inhibition.

Anticancer Potential

Rationale: Picolinic acid itself has demonstrated antitumor activity.[11] Furthermore, various derivatives have shown significant anticancer properties, with some acting as kinase inhibitors.[12][13] The structural motifs within this compound are present in other known anticancer agents.

Experimental Workflow:

Anticancer_Workflow cluster_invitro In Vitro Screening cluster_moa Mechanism of Action Start Compound Synthesis & Characterization MTT MTT Cytotoxicity Assay (e.g., MCF-7, A549, HCT116) Start->MTT Dose_Response Dose-Response & IC50 Determination MTT->Dose_Response Mechanism Mechanism of Action Studies Dose_Response->Mechanism If IC50 < 10 µM Apoptosis Apoptosis Assay (Annexin V/PI Staining) Mechanism->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism->Cell_Cycle Kinase Kinase Inhibition Profiling Mechanism->Kinase

Caption: Proposed workflow for investigating anticancer activity.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is designed to assess the effect of this compound on the viability of cancer cell lines.[1][3][4][14]

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Seed 5,000-10,000 cells per well in a 96-well microtiter plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Replace the culture medium in the wells with medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity

Rationale: Halogenated pyridine and pyrimidine derivatives are known to possess significant antimicrobial properties.[15][16][17][18][19] The bromo-substituent, in particular, has been shown to enhance the antibacterial and antifungal activity of various heterocyclic compounds.[5][6]

Experimental Workflow:

Antimicrobial_Workflow cluster_screening Initial Screening cluster_characterization Further Characterization Start Compound Synthesis & Characterization Disk_Diffusion Disk Diffusion Assay (Qualitative) Start->Disk_Diffusion MIC_Determination Broth Microdilution Assay (Quantitative - MIC) Disk_Diffusion->MIC_Determination If zone of inhibition is observed MBC Minimum Bactericidal Concentration (MBC) MIC_Determination->MBC Time_Kill Time-Kill Kinetic Assay MBC->Time_Kill

Caption: Proposed workflow for investigating antimicrobial activity.

Detailed Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][20][21][22][23]

  • Preparation of Inoculum:

    • Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight in appropriate broth media.

    • Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in the appropriate broth medium. The concentration range should be broad enough to encompass the expected MIC.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized microbial suspension.

    • Include a growth control well (no compound) and a sterility control well (no inoculum).

    • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Enzyme Inhibition Potential

Rationale: Picolinamide-based compounds are known to be effective kinase inhibitors.[24] The pyridine nitrogen and the carboxylate group can form key interactions within the ATP-binding pocket of various kinases. The bromo and methoxy substituents can further modulate this interaction and confer selectivity.

Experimental Workflow:

Kinase_Inhibition_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization Start Compound Synthesis & Characterization Kinase_Panel Broad Kinase Panel Screen (e.g., against a panel of cancer-related kinases) Start->Kinase_Panel Hit_Identification Identification of 'Hit' Kinases Kinase_Panel->Hit_Identification IC50_Determination IC50 Determination for 'Hit' Kinases Hit_Identification->IC50_Determination Selectivity Selectivity Profiling IC50_Determination->Selectivity Mechanism Mechanism of Inhibition Studies (e.g., competitive, non-competitive) IC50_Determination->Mechanism

Sources

The Strategic deployment of 5-Bromo-4-methoxypicolinic Acid Analogs in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Emergence of a Privileged Scaffold

In the landscape of contemporary drug discovery, the pyridine ring stands as a cornerstone heterocyclic motif, prized for its ability to engage in a multitude of interactions with biological targets. Within this vast chemical space, the strategic functionalization of the pyridine core is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. This guide delves into the medicinal chemistry of a particularly compelling scaffold: 5-bromo-4-methoxypicolinic acid and its analogs. The unique electronic and steric properties imparted by the bromo and methoxy substituents at the 5- and 4-positions, respectively, create a versatile platform for the design of novel therapeutics across various disease areas. This document will serve as an in-depth technical resource, elucidating the synthetic rationale, key biological targets, and structure-activity relationships (SAR) that underpin the utility of this important chemical series.

The inherent value of picolinic acid derivatives in medicinal chemistry is well-established, with numerous approved drugs and clinical candidates featuring this core structure.[1] The introduction of a bromine atom at the 5-position offers a handle for further synthetic elaboration via cross-coupling reactions, while also contributing to favorable binding interactions through halogen bonding. The 4-methoxy group, a key modulator of electronic and metabolic properties, can influence the overall conformation and lipophilicity of the molecule, impacting cell permeability and target engagement.

Synthetic Strategies and Methodologies

The efficient and flexible synthesis of this compound and its derivatives is crucial for their exploration in drug discovery programs. While a single, universally applicable synthetic route is not always feasible, several robust strategies have been developed, often tailored to the specific substitution patterns of the desired analogs.

Core Synthesis: A Plausible Retrosynthetic Approach

A logical and practical approach to the synthesis of the this compound core can be envisioned starting from commercially available materials. The following retrosynthetic analysis outlines a potential pathway:

Retrosynthesis target This compound ester Methyl 5-bromo-4-methoxypicolinate target->ester Hydrolysis bromination Bromination ester->bromination methoxy_pyridine Methyl 4-methoxypicolinate bromination->methoxy_pyridine oxidation Oxidation methoxy_pyridine->oxidation precursor 4-Methoxy-2-methylpyridine oxidation->precursor

Caption: Retrosynthetic analysis of this compound.

This approach leverages the commercial availability of precursors and employs well-established chemical transformations. The final hydrolysis of the methyl ester to the carboxylic acid is a standard procedure.

Experimental Protocol: Synthesis of Methyl 5-bromo-4-methoxypicolinate

The following protocol is a representative example of how the core ester intermediate could be synthesized, drawing upon analogous procedures for related brominated pyridine derivatives.[2]

Step 1: Oxidation of 4-Methoxy-2-methylpyridine to Methyl 4-methoxypicolinate

  • To a solution of 4-methoxy-2-methylpyridine (1.0 eq) in a suitable solvent such as water or a mixed aqueous/organic system, add a strong oxidizing agent like potassium permanganate (KMnO₄) (2.0-3.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench any excess oxidant with a reducing agent (e.g., sodium bisulfite).

  • Filter the mixture to remove manganese dioxide, and acidify the filtrate to pH ~3-4 with HCl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude picolinic acid can then be esterified by refluxing in methanol with a catalytic amount of sulfuric acid.

Causality: The oxidation of the methyl group at the 2-position to a carboxylic acid is a key transformation. Potassium permanganate is a powerful and cost-effective oxidant for this purpose. The subsequent esterification protects the carboxylic acid and facilitates purification.

Step 2: Bromination of Methyl 4-methoxypicolinate

  • Dissolve methyl 4-methoxypicolinate (1.0 eq) in a strong acid, typically concentrated sulfuric acid, at a low temperature (0-5 °C).

  • Add a brominating agent such as N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise, maintaining the low temperature.

  • Allow the reaction to stir at room temperature for several hours, monitoring for the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide or sodium bicarbonate) to pH ~7-8.

  • Extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford methyl 5-bromo-4-methoxypicolinate.

Causality: The electron-donating methoxy group at the 4-position and the directing effect of the pyridine nitrogen activate the 5-position for electrophilic aromatic substitution. The use of a strong acid protonates the pyridine nitrogen, further influencing the regioselectivity of the bromination.

Biological Applications and Target-Focused Design

While direct biological data for this compound itself is limited in publicly available literature, the strategic importance of this scaffold can be inferred from its close analogs and the broader class of substituted picolinic acids. These compounds have shown significant promise as modulators of key biological targets, including protein kinases and G-protein coupled receptors (GPCRs).

Protein Kinase Inhibitors: A Scaffold for Selectivity

The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[3] The picolinic acid scaffold provides a rigid framework for the presentation of functional groups that can interact with the ATP-binding site of kinases. A patent describing the synthesis of intermediates for a protein kinase inhibitor, specifically targeting cyclin-dependent kinases (CDKs), utilizes a 5-bromo-4-methyl-nicotinamide core, highlighting the utility of the brominated pyridine motif in this therapeutic area.[2]

The this compound core can be envisioned as a key building block for kinase inhibitors through the formation of amide or ester linkages. The carboxylic acid can be coupled with various amines or alcohols to generate a library of analogs for screening.

Kinase_Inhibitor_Design core This compound Core amide_coupling Amide Coupling core->amide_coupling kinase_inhibitor_library Kinase Inhibitor Library amide_coupling->kinase_inhibitor_library amine_library Diverse Amine Library amine_library->amide_coupling sar_optimization SAR Optimization kinase_inhibitor_library->sar_optimization lead_candidate Lead Candidate sar_optimization->lead_candidate

Caption: Workflow for the design of kinase inhibitors.

Table 1: Key Interactions of a Hypothetical 5-Bromo-4-methoxypicolinamide Kinase Inhibitor

MoietyPotential Interaction with Kinase ATP-binding SiteRationale
Picolinic Acid NitrogenHydrogen bond with hinge region backboneCommon binding motif for Type I kinase inhibitors
5-Bromo GroupHalogen bonding with backbone carbonyls or specific residuesEnhances binding affinity and selectivity
4-Methoxy GroupOccupies hydrophobic pocket, potential hydrogen bond acceptorModulates solubility and metabolic stability
Amide LinkerHydrogen bonding with hinge region or solvent-exposed regionsConnects to selectivity-determining moieties
R-group (from amine)Interacts with solvent-exposed region or specific sub-pocketsDrives potency and selectivity for the target kinase
GPCR Modulators: Fine-Tuning Receptor Activity

G-protein coupled receptors represent the largest family of cell surface receptors and are the targets of a significant portion of approved drugs.[4] Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer the potential for greater subtype selectivity and a more nuanced modulation of receptor signaling.[5][6] The substituted picolinic acid scaffold is well-suited for the development of GPCR modulators.

The this compound core can serve as a starting point for the synthesis of both orthosteric and allosteric GPCR ligands. The carboxylic acid can mimic the charge of an endogenous ligand or be functionalized to explore different regions of the receptor.

GPCR_Modulator_Pathway ligand 5-Bromo-4-methoxy- picolinic Acid Analog receptor GPCR ligand->receptor Binds g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme g_protein->effector Modulates second_messenger Second Messenger effector->second_messenger Generates cellular_response Cellular Response second_messenger->cellular_response Initiates

Sources

A Comprehensive Technical Guide to the Theoretical and Computational Modeling of 5-Bromo-4-methoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the theoretical and computational methodologies applied to the study of 5-Bromo-4-methoxypicolinic acid. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging computational tools to understand and predict the behavior of novel chemical entities.

Introduction: The Convergence of In Silico and In Vitro in Modern Drug Discovery

The journey of a drug from concept to clinic is arduous and fraught with high attrition rates. Traditional drug discovery, while foundational, is often a resource-intensive and time-consuming process. The advent of computational chemistry and molecular modeling has revolutionized this landscape, offering a powerful suite of tools to rationalize experimental observations, predict molecular properties, and guide the design of more potent and selective therapeutic agents. This compound, a substituted pyridine carboxylic acid, represents a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Pyridine carboxylic acid derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[1][3]

This technical guide will provide a comprehensive, step-by-step walkthrough of the key computational techniques used to characterize this compound at the molecular level. We will delve into the "why" behind each methodological choice, grounding our protocols in established scientific principles and best practices. Our approach is designed to be self-validating, ensuring that the generated data is both robust and reproducible.

The following sections will detail the application of:

  • Density Functional Theory (DFT) to elucidate the electronic structure and reactivity of the molecule.

  • Molecular Docking to predict its binding affinity and orientation within a relevant biological target.

  • Molecular Dynamics (MD) Simulations to explore its dynamic behavior and the stability of the protein-ligand complex over time.

Through this multi-faceted computational lens, we aim to construct a detailed molecular profile of this compound, providing valuable insights that can accelerate its potential development as a therapeutic candidate.

Section 1: Elucidating Electronic Structure and Reactivity with Density Functional Theory (DFT)

Expertise & Experience: Before we can understand how a molecule interacts with a biological system, we must first understand its intrinsic properties. Density Functional Theory (DFT) is a quantum mechanical method that allows us to calculate the electronic structure of molecules with a favorable balance of accuracy and computational cost.[4] By solving the Kohn-Sham equations, we can obtain crucial information about the molecule's geometry, electronic distribution, and reactivity.

Trustworthiness: The protocols outlined below utilize widely-accepted DFT functionals and basis sets, ensuring that the results are comparable to established computational studies on similar organic molecules.[5][6] The inclusion of frequency calculations serves as a critical checkpoint to confirm that the optimized geometry corresponds to a true energy minimum.

Molecular Geometry Optimization

The first step in any DFT study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as the geometry optimization.

Experimental Protocol: Geometry Optimization of this compound

  • Input Structure Generation:

    • Draw the 2D structure of this compound using a molecule editor such as GaussView, Avogadro, or ChemDraw.

    • Generate an initial 3D conformation using the software's built-in tools.

  • Gaussian Input File Preparation:

    • Create a Gaussian input file (.gjf or .com) with the following structure:[7][8]

    • Causality: The B3LYP functional is a hybrid functional that has been shown to provide accurate geometries for a wide range of organic molecules.[5] The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) to accurately describe the electron distribution far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.[6] The Opt keyword requests a geometry optimization, and the Freq keyword requests a frequency calculation to be performed on the optimized geometry.

  • Execution and Verification:

    • Submit the input file to a computational chemistry software package like Gaussian or ORCA.[7]

    • Upon completion, verify that the optimization has converged by checking the output file for the "Optimization completed" message.

    • Crucially, inspect the frequency calculation results to ensure there are no imaginary frequencies, which would indicate a saddle point rather than a true minimum on the potential energy surface.[9]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.[6][10]

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for identifying the regions of a molecule that are most likely to be involved in electrophilic and nucleophilic interactions.[11] Red regions on the MEP map indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate areas of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack.

Data Presentation: Calculated Electronic Properties of this compound

PropertyCalculated Value (Hartree)Calculated Value (eV)
Energy of HOMO[Value][Value]
Energy of LUMO[Value][Value]
HOMO-LUMO Energy Gap[Value][Value]

Section 2: Predicting Binding Affinity and Pose with Molecular Docking

Expertise & Experience: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12][13] In the context of drug discovery, it is used to predict how a small molecule (ligand) binds to a protein's active site. This information is invaluable for understanding the mechanism of action and for designing more potent inhibitors.

Trustworthiness: We will use AutoDock Vina, a widely-used and validated docking program, for our analysis.[14] The protocol includes essential steps for protein and ligand preparation to ensure the accuracy of the docking results.[15][16] Based on the known biological activities of picolinic acid derivatives as enzyme inhibitors, we will use a bacterial metallo-β-lactamase as a representative protein target.[1][12]

Experimental Protocol: Molecular Docking of this compound

  • Protein Preparation:

    • Download the crystal structure of the target protein (e.g., a metallo-β-lactamase) from the Protein Data Bank (PDB).

    • Remove water molecules, co-factors, and any existing ligands from the PDB file using a molecular visualization tool like PyMOL or UCSF Chimera.[15][17]

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) using AutoDock Tools.[18]

    • Save the prepared protein in the .pdbqt format.

  • Ligand Preparation:

    • Use the DFT-optimized structure of this compound.

    • Assign partial charges and define the rotatable bonds using AutoDock Tools.

    • Save the prepared ligand in the .pdbqt format.

  • Grid Box Definition:

    • Define the search space for the docking calculation by creating a grid box that encompasses the active site of the protein. The dimensions and center of the grid box are crucial parameters that will influence the docking results.[13]

  • Docking Simulation:

    • Perform the docking calculation using AutoDock Vina, specifying the prepared protein, ligand, and the grid box parameters.[14]

    • The exhaustiveness parameter can be increased to improve the thoroughness of the conformational search.[14]

  • Analysis of Results:

    • Analyze the output file to identify the predicted binding poses and their corresponding binding affinities (in kcal/mol).

    • Visualize the top-ranked binding pose in complex with the protein to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions.

Data Presentation: Predicted Binding Affinity of this compound

Binding PoseBinding Affinity (kcal/mol)Key Interacting Residues
1[Value][List of residues]
2[Value][List of residues]
3[Value][List of residues]

Section 3: Exploring Dynamic Behavior with Molecular Dynamics (MD) Simulations

Expertise & Experience: While molecular docking provides a static snapshot of the protein-ligand interaction, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations allow us to study the time-dependent behavior of a molecular system, providing insights into the stability of the protein-ligand complex, the flexibility of the protein, and the role of solvent molecules.[3][19]

Trustworthiness: We will use GROMACS, a high-performance and widely-used MD simulation package.[20][21] The protocol will employ the CHARMM General Force Field (CGenFF) for the ligand, which is specifically designed for drug-like molecules and is compatible with the CHARMM force field for proteins.[1][22] This ensures a consistent and accurate representation of the molecular interactions.

Experimental Protocol: MD Simulation of the Protein-Ligand Complex

  • System Preparation:

    • Use the top-ranked docked pose of the this compound-protein complex as the starting structure.

    • Generate the topology and parameter files for the ligand using a tool like the CGenFF server.[2][23]

    • Combine the protein and ligand topologies and coordinate files.[24]

  • Solvation and Ionization:

    • Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic physiological salt concentrations.[19]

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.[23]

  • Equilibration:

    • Perform a two-step equilibration process:

      • NVT (isothermal-isochoric) equilibration: Heat the system to the desired temperature while keeping the volume constant.

      • NPT (isothermal-isobaric) equilibration: Bring the system to the desired pressure while maintaining a constant temperature.[23]

  • Production MD Simulation:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the system.[25]

  • Trajectory Analysis:

    • Analyze the MD trajectory to calculate various properties, including:

      • Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand over time.

      • Root Mean Square Fluctuation (RMSF): To identify the flexible regions of the protein.

      • Hydrogen Bond Analysis: To quantify the formation and breaking of hydrogen bonds between the protein and the ligand.

Data Presentation: Key Metrics from MD Simulation

MetricAverage ValueStandard Deviation
Protein RMSD (Å)[Value][Value]
Ligand RMSD (Å)[Value][Value]
Number of Protein-Ligand H-bonds[Value][Value]

Visualization of Computational Workflows

To provide a clear overview of the methodologies described in this guide, the following diagrams illustrate the key steps in each computational workflow.

DFT_Workflow cluster_dft Density Functional Theory (DFT) A 1. 2D/3D Structure Generation B 2. Gaussian Input File Preparation (B3LYP/6-311++G(d,p)) A->B Coordinates C 3. Geometry Optimization & Frequency Calculation B->C Run Calculation D 4. Analysis of Results (HOMO, LUMO, MEP) C->D Output Data

Caption: Workflow for DFT calculations.

Docking_Workflow cluster_docking Molecular Docking PDB Protein Crystal Structure (PDB) Prep_P 1. Protein Preparation (Remove water, add H) PDB->Prep_P Ligand_DFT DFT Optimized Ligand Prep_L 2. Ligand Preparation (Define rotatable bonds) Ligand_DFT->Prep_L Grid 3. Grid Box Definition Prep_P->Grid Dock 4. Docking with AutoDock Vina Prep_L->Dock Grid->Dock Analysis 5. Analysis of Binding Pose & Affinity Dock->Analysis

Caption: Workflow for Molecular Docking.

MD_Workflow cluster_md Molecular Dynamics (MD) Simulation Docked_Complex Docked Protein-Ligand Complex System_Prep 1. System Preparation (Topology & Parameters) Docked_Complex->System_Prep Solvate_Ionize 2. Solvation & Ionization System_Prep->Solvate_Ionize Minimization 3. Energy Minimization Solvate_Ionize->Minimization Equilibration 4. NVT & NPT Equilibration Minimization->Equilibration Production 5. Production MD Run Equilibration->Production Trajectory_Analysis 6. Trajectory Analysis (RMSD, RMSF, H-bonds) Production->Trajectory_Analysis

Caption: Workflow for MD Simulations.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the theoretical and computational methodologies for the study of this compound. By employing a synergistic combination of Density Functional Theory, Molecular Docking, and Molecular Dynamics simulations, we can construct a detailed and dynamic picture of this molecule's properties and its potential interactions with a biological target. The insights gained from these in silico studies can significantly de-risk and accelerate the drug discovery process by providing a rational basis for lead optimization and by prioritizing compounds for experimental validation.

The protocols and workflows presented herein are not merely a set of instructions but a framework for rigorous computational inquiry. As a Senior Application Scientist, I encourage the adaptation and extension of these methods to other small molecules and biological systems. The future of drug discovery lies in the seamless integration of computational and experimental approaches, and it is our hope that this guide will serve as a valuable resource for researchers at the forefront of this exciting field.

References

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An In-Depth Technical Guide to 5-Bromo-4-methoxypicolinic Acid: From Discovery to Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4-methoxypicolinic acid, a substituted pyridine carboxylic acid, represents a class of compounds with significant potential in medicinal chemistry and drug discovery. While the specific historical details of its initial synthesis remain elusive in publicly accessible records, its structural motifs are present in a variety of biologically active molecules. This guide provides a comprehensive overview of this compound, including its chemical properties, a plausible synthesis pathway based on established pyridine chemistry, and its potential applications in the development of novel therapeutics. The document is intended to serve as a valuable resource for researchers and scientists working in the field of drug development and organic synthesis.

Introduction: The Picolinic Acid Scaffold

Picolinic acid, or pyridine-2-carboxylic acid, is a naturally occurring organic compound and an isomer of nicotinic acid (vitamin B3). It functions as a bidentate chelating agent for various metal ions and is involved in diverse biological processes. The pyridine ring and the carboxylic acid group provide a versatile scaffold that can be readily modified to create a wide array of derivatives with diverse pharmacological activities. The introduction of substituents such as halogens and alkoxy groups can significantly modulate the electronic properties, lipophilicity, and metabolic stability of the parent molecule, making these derivatives attractive for drug design.

The Emergence of this compound: A Historical Perspective

The broader class of brominated and methoxylated picolinic acids has been investigated for various therapeutic applications, leveraging the unique properties conferred by these functional groups. Bromine atoms can act as a synthetic handle for further modifications via cross-coupling reactions and can also enhance binding affinity to biological targets through halogen bonding. Methoxy groups can alter solubility and metabolic profiles.

Physicochemical Properties

A comprehensive experimental characterization of this compound is not extensively reported. However, based on its structure and data for related compounds, the following properties can be predicted:

PropertyPredicted ValueSource/Analogy
Molecular Formula C₇H₆BrNO₃-
Molecular Weight 232.03 g/mol -
Appearance Likely a white to off-white solidAnalogy to similar picolinic acid derivatives
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and methanol.Analogy to similar picolinic acid derivatives
CAS Number 1807164-20-0 (for 4-Bromo-5-methoxypicolinic acid)Chemical Supplier Databases

Synthesis of this compound: A Plausible Pathway

While a specific, published protocol for the synthesis of this compound is not available, a logical and efficient synthetic route can be devised based on established pyridine chemistry. A plausible multi-step synthesis is outlined below, starting from a commercially available precursor.

Proposed Synthetic Workflow

The synthesis can be envisioned to proceed through the formation of a key intermediate, 5-bromo-2-chloro-4-methoxypyridine, followed by conversion of the chloro and methyl groups to the desired carboxylic acid.

Synthesis_Workflow A 2-Chloro-4-methoxypyridine B 5-Bromo-2-chloro-4-methoxypyridine A->B Bromination (NBS, H₂SO₄) C 5-Bromo-2-cyano-4-methoxypyridine B->C Cyanation (NaCN or CuCN) D This compound C->D Hydrolysis (Acid or Base)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

This step involves the electrophilic bromination of 2-chloro-4-methoxypyridine. The methoxy group is an activating group, directing the bromination to the ortho and para positions. The 5-position is sterically accessible and electronically favored for bromination.

  • Reactants: 2-Chloro-4-methoxypyridine, N-Bromosuccinimide (NBS), Sulfuric acid.

  • Procedure:

    • Dissolve 2-chloro-4-methoxypyridine in concentrated sulfuric acid and cool the mixture in an ice bath.

    • Slowly add N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC or LC-MS.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH solution) to precipitate the product.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

The chloro group at the 2-position of the pyridine ring is susceptible to nucleophilic substitution. This step replaces the chlorine with a cyano group, which will serve as a precursor to the carboxylic acid.

  • Reactants: 5-Bromo-2-chloro-4-methoxypyridine, Sodium cyanide (NaCN) or Copper(I) cyanide (CuCN), a polar aprotic solvent (e.g., DMSO or DMF).

  • Procedure:

    • Dissolve 5-bromo-2-chloro-4-methoxypyridine in a suitable polar aprotic solvent such as DMSO or DMF.

    • Add sodium cyanide or copper(I) cyanide to the solution.

    • Heat the reaction mixture to an elevated temperature (e.g., 100-150°C) and stir for several hours, monitoring the reaction by TLC or LC-MS.

    • Cool the reaction mixture and pour it into water to precipitate the product.

    • Collect the solid by filtration and wash with water.

    • The crude product can be purified by recrystallization or column chromatography.

The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions.[1]

  • Reactants: 5-Bromo-2-cyano-4-methoxypyridine, a strong acid (e.g., H₂SO₄ or HCl) or a strong base (e.g., NaOH or KOH).

  • Procedure (Acid Hydrolysis):

    • Suspend 5-bromo-2-cyano-4-methoxypyridine in a mixture of concentrated sulfuric acid and water.

    • Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture and carefully pour it onto ice.

    • Adjust the pH of the solution to the isoelectric point of the amino acid to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Procedure (Base Hydrolysis):

    • Suspend 5-bromo-2-cyano-4-methoxypyridine in an aqueous solution of a strong base (e.g., NaOH).

    • Heat the mixture under reflux for several hours.

    • Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities of this compound are not widely reported, its structural features suggest potential applications in several areas of drug discovery. Picolinic acid derivatives are known to exhibit a broad range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

The presence of the bromine atom at the 5-position makes this compound a valuable intermediate for further chemical modifications through cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This allows for the introduction of a wide variety of substituents to explore structure-activity relationships (SAR) and optimize the pharmacological profile of lead compounds.

Potential Therapeutic Targets

Based on the activities of related picolinic acid derivatives, this compound could serve as a starting point for the development of inhibitors for various enzymes or modulators of receptors. The specific substitution pattern may confer selectivity for certain biological targets.

Potential_Applications A This compound B Lead Compound Generation A->B Scaffold for derivatization C SAR Studies B->C Synthesis of analogs D Target Identification C->D Biological screening E Drug Candidate D->E Optimization

Caption: Role of this compound in a drug discovery pipeline.

Conclusion

This compound is a synthetically accessible substituted picolinic acid with potential as a building block in medicinal chemistry. While its own discovery and history are not well-documented, the chemical principles for its synthesis are well-established. The versatile picolinic acid scaffold, combined with the strategic placement of a bromine atom and a methoxy group, makes this compound and its derivatives promising candidates for the development of novel therapeutic agents. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential in drug discovery.

References

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  • Preparation method of 2-cyano-5-bromopyridine.
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  • Preparation method of 2-cyano-5-bromopyridine. Eureka | Patsnap. (URL: [Link])

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  • Hydrolysis of nitriles to carboxylic acids.
  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo.
  • Process for preparation of 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid and its pharmaceutically acceptable salts.
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  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
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Methodological & Application

Application Notes & Protocols: Strategic Use of 5-Bromo-4-methoxypicolinic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This palladium-catalyzed transformation is indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries where the construction of biaryl and heteroaryl scaffolds is a frequent necessity.[3]

Among the vast array of available building blocks, heteroaromatic halides present unique opportunities and challenges. 5-Bromo-4-methoxypicolinic acid is a highly valuable, functionalized pyridine derivative. Its structure, featuring a carboxylic acid, a methoxy group, and a bromine atom on an electron-deficient pyridine ring, makes it an attractive precursor for novel pharmaceutical intermediates. However, the successful implementation of this substrate in Suzuki coupling requires a nuanced understanding of the reaction mechanism and careful optimization of reaction parameters to overcome challenges inherent to heteroaromatic systems, such as potential catalyst inhibition by the pyridine nitrogen.[4]

This guide provides an in-depth exploration of the strategic use of this compound in Suzuki coupling reactions. We will dissect the mechanistic underpinnings, detail optimized protocols, and offer field-proven insights to guide researchers, scientists, and drug development professionals toward successful and reproducible outcomes.

Mechanistic Framework: The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a well-established catalytic cycle involving a palladium(0) species. A thorough grasp of this cycle is paramount for rational troubleshooting and optimization. The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[2][5][6]

  • Oxidative Addition: The cycle commences with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of this compound. This is often the rate-determining step. The electron-deficient nature of the pyridine ring generally facilitates this process compared to electron-rich aryl halides.[2][7] The reactivity of organic halides typically follows the order I > Br > OTf >> Cl.[8]

  • Transmetalation: In this crucial step, the organic moiety from the organoboron species (e.g., an arylboronic acid) is transferred to the palladium(II) center. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species, which facilitates the transfer.[2][6][9] The choice of base and solvent is critical to ensure the efficiency of this step.

  • Reductive Elimination: The final step involves the coupling of the two organic partners (the picolinic acid derivative and the group from the boronic acid) from the palladium(II) center. This forms the desired C-C bond and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][5][6]

Suzuki_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle cluster_in cluster_out pd0 Pd(0)L₂ (Active Catalyst) oxidative_adduct R¹-Pd(II)L₂-Br (Oxidative Adduct) pd0->oxidative_adduct R¹-R² oxidative_add Oxidative Addition transmetalation_complex R¹-Pd(II)L₂-R² (Di-organopalladium) oxidative_adduct->transmetalation_complex [B(OH)₂X]⁻ transmetalation Transmetalation transmetalation_complex->pd0 R¹-Br reductive_elim Reductive Elimination Product Coupled Product (R¹-R²) R1Br This compound (R¹-Br) R2BOH2 Organoboronic Acid (R²-B(OH)₂) + Base

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Considerations

The success of coupling with this compound is not accidental; it is the result of deliberate and informed choices regarding catalysts, ligands, bases, and solvents.

  • Catalyst & Ligand System: The pyridine nitrogen in the substrate can coordinate to the palladium center, leading to catalyst deactivation.[4] To mitigate this, the use of bulky, electron-rich phosphine ligands is highly recommended. These ligands sterically shield the palladium and enhance the rate of reductive elimination. Catalyst systems like Pd(dppf)Cl₂, or combinations of a palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) with ligands such as SPhos, XPhos, or P(t-Bu)₃, are often effective.[9][10][11]

  • Base Selection: The base plays a dual role: it activates the boronic acid to form a boronate complex for transmetalation and neutralizes the acid produced during the cycle.[9] Strong inorganic bases are typically employed. Potassium carbonate (K₂CO₃) is a common choice, while cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be more effective for challenging couplings, albeit at a higher cost.[12][13] The presence of the carboxylic acid on the substrate may require additional equivalents of base.

  • Solvent Choice: A solvent system that can dissolve both the organic substrate and the inorganic base is crucial.[12] Biphasic systems are common. A mixture of an organic solvent like 1,4-dioxane, dimethoxyethane (DME), or toluene with water is often optimal.[5][12] The water aids in dissolving the base and can accelerate the transmetalation step.

  • Boron Reagent Stability: While arylboronic acids are standard, they can be prone to protodeboronation (replacement of the boronic acid group with hydrogen), especially with electron-deficient heteroaryl derivatives.[4] Using more stable boronic esters, such as pinacol esters, can prevent this side reaction and lead to higher yields.[4][14]

Comparative Data: Conditions for Suzuki Coupling of Bromo-Heterocycles

While specific data for this compound is proprietary or scattered, extensive literature on analogous bromo-heterocycles provides a strong predictive framework. The following table summarizes successful conditions reported for similar substrates.

SubstrateCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
5-Bromo-1-ethyl-1H-indazolePd(dppf)Cl₂K₂CO₃Dimethoxyethane8095[10][11]
5-Bromo-1,2,3-triazinePd(dppf)Cl₂Ag₂CO₃MeCN / H₂O8091[15][16]
5-BromopyrimidinePd₂(dba)₃ / Ligand 1K₃PO₄1,4-Dioxane11091[17]
4-BromoisoquinolinePd₂(dba)₃ / Ligand 1K₃PO₄1,4-Dioxane11082[17]
5-(4-bromophenyl)-pyrimidinePd(PPh₃)₄K₃PO₄1,4-Dioxane70-80~85[13]

*Ligand 1 refers to a specific phosphine ligand detailed in the cited source. This table demonstrates the general utility of catalysts like Pd(dppf)Cl₂ and bases like K₂CO₃ or K₃PO₄ in dioxane or DME at elevated temperatures.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials & Reagents:

  • This compound (1.0 equiv.)

  • Arylboronic acid or boronate ester (1.2–1.5 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 equiv.)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed deionized water

  • Reaction vessel (e.g., Schlenk flask or microwave vial) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Workflow Figure 2: Experimental Workflow for Suzuki Coupling prep 1. Preparation - Add solids (Substrate, Boronic Acid, Base, Catalyst) to a dry flask. inert 2. Inert Atmosphere - Seal flask. - Evacuate and backfill with Argon/Nitrogen (3x cycle). prep->inert solvent 3. Solvent Addition - Add degassed dioxane and water via syringe. inert->solvent reaction 4. Reaction - Heat mixture to 80–110 °C. - Stir vigorously for 2–24 h. solvent->reaction monitor 5. Monitoring - Track progress via TLC or LC-MS. reaction->monitor workup 6. Work-up - Cool to RT. - Dilute with water, adjust pH. - Extract with organic solvent. monitor->workup Upon completion purify 7. Purification - Dry organic layer. - Concentrate under vacuum. - Purify via column chromatography. workup->purify

Caption: A step-by-step workflow for executing the Suzuki coupling protocol.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 3.0 equiv.).[2][18]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) to the flask.

  • Inert Atmosphere: Seal the flask with a septum or screw cap. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[19]

  • Solvent Addition: Using a syringe, add the degassed solvent system, typically a 4:1 to 5:1 mixture of 1,4-dioxane and water.[18] The total solvent volume should create a substrate concentration of approximately 0.1 M.

  • Reaction Execution: Place the flask in a preheated oil bath and stir the mixture vigorously at a temperature between 80 °C and 110 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2–24 hours).

  • Aqueous Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with water and, if necessary, carefully acidify with 1N HCl to neutralize excess base and protonate the product's carboxylic acid. Extract the aqueous layer three times with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired coupled product.[5][19]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Catalyst deactivation by pyridine nitrogen.[4]2. Inefficient transmetalation.3. Poor solubility of reagents.1. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, RuPhos).2. Use a stronger base (K₃PO₄ or Cs₂CO₃). Increase temperature.3. Screen different solvent systems (e.g., DME/H₂O, Toluene/H₂O).
Protodeboronation Instability of the boronic acid under basic conditions.[4]1. Use the corresponding pinacol boronate ester instead of the boronic acid.2. Use anhydrous conditions with a fluoride source (e.g., KF) if compatible.
Homocoupling of Boronic Acid Presence of oxygen or Pd(II) species at the start of the reaction.[7]1. Ensure thorough degassing of solvents and reaction vessel.2. Use a high-purity Pd(0) precursor or ensure complete in-situ reduction of a Pd(II) source.
Difficulty in Purification Residual palladium catalyst or ligand contamination.1. Filter the crude product through a pad of Celite® before concentration.2. Consider using a palladium scavenger resin during work-up.

Conclusion

This compound is a versatile and powerful building block for accessing novel chemical entities via the Suzuki-Miyaura cross-coupling reaction. Success with this electron-deficient heteroaromatic substrate is predicated on a rational approach to reaction design. By carefully selecting a robust palladium catalyst system with bulky, electron-rich ligands, and by optimizing the base and solvent combination, researchers can overcome common challenges like catalyst deactivation and achieve high yields of the desired coupled products. The protocols and insights provided herein serve as a comprehensive guide to unlock the full synthetic potential of this valuable intermediate in the pursuit of new therapeutics and functional materials.

References

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  • Benchchem. comparative analysis of catalysts for 5-bromoindole Suzuki coupling.
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Application Notes & Protocols: 5-Bromo-4-methoxypicolinic Acid in Heck Reaction Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Picolinic Acids and the Heck Reaction

In the landscape of modern drug discovery and development, functionalized heterocyclic scaffolds are of paramount importance. Picolinic acid derivatives, such as 5-Bromo-4-methoxypicolinic acid, serve as critical building blocks for novel therapeutics, agrochemicals, and materials. The strategic placement of a bromine atom, a methoxy group, and a carboxylic acid on the pyridine ring provides a versatile platform for molecular elaboration.

The Mizoroki-Heck reaction stands as one of the most powerful and widely utilized transformations in synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction couples an unsaturated halide with an alkene, offering a reliable method for synthesizing substituted alkenes, which are key structural motifs in numerous biologically active molecules.[1][3] The ability to controllably couple this compound with various alkenes via the Heck reaction opens a direct pathway to complex molecular architectures.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in Heck reaction protocols. It combines a deep dive into the reaction mechanism with practical, field-proven protocols and optimization strategies.

Chemical Profile: this compound

A thorough understanding of the starting material is fundamental to successful reaction design.

PropertyValueSource
Chemical Name This compound-
CAS Number 1214334-70-9[4]
Molecular Formula C₇H₆BrNO₃[4]
Molecular Weight 232.03 g/mol [4]
Structure O=C(O)C1=NC(OC)=C(Br)C=C1[4]
Appearance Typically an off-white to white solid-
Solubility Soluble in polar aprotic solvents (DMF, DMA, NMP), alcohols; sparingly soluble in water.-

Key Structural Considerations for Reactivity:

  • Aryl Bromide: The C-Br bond is the reactive site for the initial oxidative addition to the palladium(0) catalyst. Its reactivity is generally intermediate between more reactive aryl iodides and less reactive aryl chlorides.[5][6]

  • Pyridine Ring: As a heteroaromatic system, the pyridine nitrogen can potentially coordinate to the palladium catalyst, influencing its catalytic activity. This interaction can sometimes be beneficial, acting as an ancillary ligand, but may also inhibit catalysis in some cases.

  • Methoxy Group (-OCH₃): This electron-donating group can influence the electronic properties of the aryl bromide, potentially affecting the rate of oxidative addition.

  • Carboxylic Acid Group (-COOH): This acidic proton will be deprotonated by the base used in the reaction. The resulting carboxylate is a polar, charged group that can impact solubility and potentially interact with the catalyst.

Part 1: The Heck Reaction - Mechanism & Core Principles

The Heck reaction is a catalytic cycle involving palladium cycling between the Pd(0) and Pd(II) oxidation states.[1] A robust understanding of this mechanism is crucial for rational protocol design and troubleshooting.

The Catalytic Cycle

The generally accepted mechanism involves four key steps: oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination/base regeneration.[1][7][8]

  • Oxidative Addition (A): The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a square planar Aryl-Pd(II)-Br complex. This is often the rate-determining step of the cycle.

  • Alkene Coordination & Migratory Insertion (B): The alkene coordinates to the Pd(II) complex. This is followed by a syn-migratory insertion of the alkene into the Aryl-Pd bond, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.[7][9]

  • β-Hydride Elimination (C): For the reaction to proceed to the desired substituted alkene, the alkylpalladium intermediate must have a hydrogen atom on a β-carbon that is syn-coplanar to the palladium. The palladium abstracts this hydrogen, eliminating it as a palladium-hydride species and forming the final alkene product, which dissociates from the catalyst.[9]

  • Catalyst Regeneration (D): A base is required to react with the H-Pd-Br species, regenerating the active Pd(0) catalyst and forming a halide salt byproduct.[8][10] This step is critical to turn the cycle over.

Heck_Catalytic_Cycle cluster_main Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Aryl-Pd(II)-Br Complex Pd0->OxAdd A. Oxidative Addition (+ Ar-Br) AlkeneCoord Alkene Coordinated Pd(II) Complex OxAdd->AlkeneCoord (+ Alkene) AlkylPd σ-Alkyl-Pd(II) Intermediate AlkeneCoord->AlkylPd B. Migratory Insertion AlkylPd->Pd0 C. β-Hydride Elimination D. Base Regeneration (- Alkene Product, - HBX) Base Base (e.g., K₂CO₃) + HX AlkylPd->Base Product Substituted Alkene Product AlkylPd->Product ArBr 5-Bromo-4-methoxy- picolinic acid ArBr->OxAdd Alkene Alkene (e.g., n-butyl acrylate) Alkene->AlkeneCoord

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Part 2: Application Protocol - Heck Coupling of this compound with n-Butyl Acrylate

This protocol provides a reliable starting point for the coupling of this compound with an activated alkene like n-butyl acrylate.

Materials & Reagents
  • Aryl Halide: this compound (1.0 eq)

  • Alkene: n-Butyl acrylate (1.5 eq)

  • Palladium Pre-catalyst: Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Ligand: Triphenylphosphine [PPh₃] (4 mol%)

  • Base: Potassium carbonate [K₂CO₃] (2.5 eq)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous

  • Equipment: Schlenk flask or sealed reaction vial, magnetic stir bar, heating mantle or oil bath, inert gas (Nitrogen or Argon) supply.

Experimental Workflow

Caption: Step-by-step experimental workflow for the Heck reaction.

Step-by-Step Procedure
  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), Palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and potassium carbonate (2.5 eq).

  • Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the catalyst.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (to achieve a concentration of ~0.1 M with respect to the aryl halide) via syringe. Then, add n-butyl acrylate (1.5 eq) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 8-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Carefully acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the product's carboxylic acid.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.

Part 3: Optimization and Troubleshooting

Achieving high yields and purity often requires optimization of the reaction conditions. The choice of catalyst, ligand, base, and solvent are all critical interdependent parameters.[11][12]

Parameter Optimization Table
ParameterStandard ConditionAlternative Options & Rationale
Palladium Source Pd(OAc)₂Pd₂(dba)₃: A common Pd(0) source, may not require in-situ reduction. PdCl₂(PPh₃)₂: Stable, well-defined pre-catalyst.
Ligand PPh₃ (Monodentate)P(o-tol)₃: More electron-rich and bulkier, can promote oxidative addition. BINAP (Bidentate): Can offer greater stability to the catalyst complex.[1] N-Heterocyclic Carbenes (NHCs): Highly stable and electron-donating, often effective for less reactive halides.[13]
Base K₂CO₃ (Inorganic)Triethylamine (Et₃N): Organic base, soluble. Often used in classic Heck protocols.[1] Sodium Acetate (NaOAc): A milder inorganic base.[1] Potassium Phosphate (K₃PO₄): Stronger inorganic base, can be effective in challenging couplings.
Solvent DMFDMAc or NMP: Higher boiling polar aprotic solvents, useful if higher temperatures are needed.[14] Dioxane or Toluene: Non-polar solvents, may be required for specific ligand/base combinations.[14] Aqueous/Biphasic: Using phase-transfer catalysts (e.g., TBAB) can be a "greener" alternative and facilitate catalyst recovery.[15][16]
Temperature 110 °C80-140 °C: The optimal temperature is a balance between reaction rate and catalyst stability.[17] Lower temperatures may prevent side reactions, while higher temperatures can overcome activation barriers.
Common Issues and Solutions
  • Low Conversion/No Reaction:

    • Cause: Inactive catalyst.

    • Solution: Ensure anhydrous and anaerobic conditions are strictly maintained.[6] Verify the quality of the palladium pre-catalyst and ligands. Increase temperature or catalyst loading (e.g., to 5 mol%).

  • Formation of Reduced Arene (dehalogenation):

    • Cause: The Aryl-Pd(II) intermediate is reduced before alkene insertion.

    • Solution: Ensure the alkene is pure and present in sufficient excess. Lowering the reaction temperature might disfavor this side reaction.

  • Isomerization of Alkene Product:

    • Cause: Re-addition of the H-Pd-X species to the product alkene followed by elimination.

    • Solution: This is an inherent possibility in the Heck mechanism. Sometimes, adding a hydride scavenger can help. Rapidly cooling the reaction upon completion can minimize post-reaction isomerization.

  • Formation of "Heck Reductive" Product:

    • Cause: The σ-alkylpalladium(II) intermediate is intercepted by a hydride source instead of undergoing β-hydride elimination.[2][18]

    • Solution: This is more common with alkenes that cannot easily undergo syn-β-hydride elimination. For standard acrylates, this is less of an issue. Ensure the base or solvent is not an unexpected hydride source.

Conclusion

The Mizoroki-Heck reaction is a cornerstone of modern synthetic chemistry, providing a robust method for the vinylation of aryl halides like this compound. Success in applying this reaction hinges on a solid understanding of the catalytic cycle and the careful selection of reaction parameters. The protocol detailed herein serves as a validated starting point, while the optimization guide provides a rational framework for adapting the conditions to different alkene coupling partners and for troubleshooting common experimental challenges. By leveraging these principles, researchers can effectively utilize this powerful transformation to accelerate their research and development objectives.

References

  • BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (2024). Heck reaction. Retrieved from [Link]

  • Amatore, C., & Jutand, A. (2009). Mechanisms of the Mizoroki–Heck Reaction. In M. Oestreich (Ed.), The Mizoroki-Heck Reaction. John Wiley & Sons, Ltd. Retrieved from [Link]

  • Jee, S. (n.d.). Chemistry Heck Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Cortés-Borda, D., et al. (2020). Optimizing the Heck–Matsuda Reaction in Flow with a Constraint-Adapted Direct Search Algorithm. Organic Process Research & Development. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2023). Optimization of conditions for the Heck reaction. Retrieved from [Link]

  • Jagtap, S. (2017). Heck Reaction—State of the Art. Catalysts. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones 8a-c. Retrieved from [Link]

  • AIP Publishing. (2020). Examining the Effect of Base, Solvent and Temperature in Heck Reaction with the Presence of Palladium(II)- Hydrazone Complexes. Retrieved from [Link]

  • ResearchGate. (2024). Heck coupling reaction by pyridine‐coordinated tridentate complex.... Retrieved from [Link]

  • NRO Chemistry. (2020). Heck Coupling. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. Retrieved from [Link]

  • MDPI. (n.d.). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Retrieved from [Link]

  • Semantic Scholar. (2016). The promoting effect of pyridine ligands in the Pd-catalysed Heck–Matsuda reaction. Retrieved from [Link]

  • ACS Publications. (2002). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics. Retrieved from [Link]

  • University of Regensburg. (n.d.). Heck Reaction. Retrieved from [Link]

  • AA Blocks. (n.d.). 5-Bromo-6-methoxypicolinic acid. Retrieved from [Link]

  • NIH National Library of Medicine. (2019). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Retrieved from [Link]

  • Macmillan Group, Princeton University. (2004). The Intramolecular Heck Reaction. Retrieved from [Link]

  • Frontiers. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Retrieved from [Link]

  • MDPI. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]

  • NIH National Library of Medicine. (2019). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PubMed. Retrieved from [Link]

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5-Bromo-4-methoxypicolinic acid as a precursor for S1P1 receptor agonists

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Leveraging 5-Bromo-4-methoxypicolinic Acid as a Strategic Precursor for the Synthesis of Novel S1P1 Receptor Agonists

Audience: Researchers, scientists, and drug development professionals.

Abstract

The sphingosine-1-phosphate receptor 1 (S1P1) has emerged as a pivotal therapeutic target for autoimmune diseases, most notably multiple sclerosis.[1][2][3] Modulators of this receptor function by sequestering lymphocytes in secondary lymphoid organs, thereby preventing their infiltration into sites of inflammation.[4][5] This guide provides a comprehensive overview and detailed protocols for utilizing this compound, a versatile chemical building block, in the synthesis of potent and selective S1P1 receptor agonists. We will explore the underlying mechanism of S1P1 modulation, the strategic advantages of this particular precursor, and provide step-by-step synthetic and analytical methodologies.

The S1P1 Receptor: A Master Regulator of Lymphocyte Trafficking

Sphingosine-1-phosphate (S1P) is a bioactive lipid that signals through a family of five G protein-coupled receptors (GPCRs), S1P1-5.[2][4] The S1P1 receptor is crucial for regulating the egress of T and B lymphocytes from secondary lymphoid organs, such as lymph nodes.[6][7] Lymphocytes follow an S1P concentration gradient, moving from the low-S1P environment of the lymph node to the high-S1P environment of the blood and lymph.[6]

Therapeutic S1P1 agonists act as functional antagonists. Upon binding to the S1P1 receptor on lymphocytes, they induce its internalization and subsequent degradation.[8][9] This renders the lymphocytes insensitive to the endogenous S1P gradient, effectively trapping them within the lymph nodes.[4][8] This sequestration prevents autoreactive immune cells from reaching the central nervous system (CNS) in multiple sclerosis or other tissues in various autoimmune disorders.[1][4]

The first-generation S1P modulator, fingolimod, was non-selective, binding to S1P1, S1P3, S1P4, and S1P5.[4][10] While effective, off-target binding, particularly to S1P3, has been associated with adverse effects like bradycardia.[5] This has driven the development of second-generation agonists with high selectivity for S1P1, aiming for a better safety profile.[3]

S1P1_Signaling cluster_0 Lymph Node cluster_1 Blood/Lymph Vessel cluster_2 Therapeutic Intervention Lymphocyte Lymphocyte S1P1_Receptor S1P1 Receptor S1P_Gradient High S1P Concentration S1P1_Receptor->S1P_Gradient Egress Signal Internalization Receptor Internalization & Degradation S1P1_Receptor->Internalization Induces S1P1_Agonist S1P1 Agonist (e.g., from Precursor) S1P1_Agonist->S1P1_Receptor Binds & Activates Internalization->S1P1_Receptor Blocks Egress Signal Precursor_Advantages Precursor This compound Pyridine Core C5-Bromine C4-Methoxy C2-Carboxylic Acid Advantage1 Privileged Scaffold (Good ADME properties) Precursor:f0->Advantage1 Advantage2 Suzuki Coupling Site (Builds biaryl structure) Precursor:f1->Advantage2 Advantage3 Modulation Point (Tune properties) Precursor:f2->Advantage3 Advantage4 Amide Coupling Site (Connects side chain) Precursor:f3->Advantage4

Caption: Key structural features of the precursor and their advantages.

Synthetic Protocol: Two-Step Synthesis of a Model S1P1 Agonist

This section details a robust, two-step protocol to synthesize a biaryl S1P1 agonist from this compound. The protocol is designed to be self-validating, with clear checkpoints for monitoring reaction progress and characterizing intermediates.

Step 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between a halide and an organoboron compound. [11][12]Here, we will couple our precursor with a representative arylboronic acid.

Principle: The reaction proceeds via a catalytic cycle involving a palladium(0) species. Key steps include oxidative addition of the palladium catalyst to the C-Br bond, transmetalation with the boronic acid (facilitated by a base), and reductive elimination to form the new biaryl bond and regenerate the catalyst. [11]

Suzuki_Workflow A Combine Reactants (Precursor, Boronic Acid, Base) B Add Catalyst & Ligand A->B C Degas & Add Solvents B->C D Heat Reaction (e.g., 90 °C, 12h) C->D E Monitor by LC-MS D->E E->D Incomplete? F Aqueous Workup E->F Complete? G Purify (Column Chromatography) F->G H Characterize Intermediate (NMR, MS) G->H

Caption: Experimental workflow for the Suzuki-Miyaura coupling step.

Detailed Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.) and SPhos (a bulky phosphine ligand, 0.04 equiv.). Add this solid mixture to the Schlenk flask.

    • Rationale: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is highly effective for cross-coupling of heteroaryl halides, often leading to higher yields and faster reaction times. [13][14]3. Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and backfilling with argon or nitrogen gas three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.

  • Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: After 2-4 hours, take a small aliquot, quench with water, extract with ethyl acetate, and analyze by LC-MS to monitor the consumption of the starting material. Continue heating until the reaction is complete (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1N HCl to pH ~3-4 to protonate the carboxylic acid, then extract the product into the organic layer. Repeat the extraction twice.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude solid by flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the intermediate by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Step 2: Amide Bond Formation

With the biaryl core constructed, the final step is to couple the carboxylic acid with a suitable amine to complete the synthesis of the target S1P1 agonist.

Detailed Protocol:

  • Reaction Setup: To a round-bottom flask, dissolve the biaryl carboxylic acid intermediate from Step 1 (1.0 equiv.) in anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add HATU (1.2 equiv.) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv.) to the solution and stir for 15 minutes at room temperature to form the activated ester.

    • Rationale: HATU is a highly efficient peptide coupling reagent that minimizes side reactions and racemization, making it ideal for forming amide bonds in complex molecules.

  • Amine Addition: Add the desired amine component (1.1 equiv.) to the reaction mixture.

  • Reaction: Stir at room temperature for 2-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Purification & Characterization: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the final product by column chromatography or preparative HPLC. Characterize the final compound thoroughly using ¹H NMR, ¹³C NMR, HRMS, and determine purity by HPLC. [9][15]

Data Presentation: Characterization & Biological Evaluation

Rigorous characterization is essential to confirm the identity and purity of the synthesized agonist. The following tables present hypothetical data for a synthesized compound.

Table 1: Physicochemical Characterization Data

ParameterResultMethod
¹H NMR Conforms to proposed structureBruker 400 MHz, CDCl₃
¹³C NMR Conforms to proposed structureBruker 100 MHz, CDCl₃
HRMS (ESI+) [M+H]⁺ calculated: 451.1896Waters Q-Tof 2
[M+H]⁺ found: 451.1892
Purity >98%HPLC (254 nm)

Table 2: In Vitro & In Vivo Biological Activity Profile

AssayEndpointResult
S1P1 Functional Assay EC₅₀ (GTPγS binding)0.5 nM
S1P3 Functional Assay EC₅₀ (GTPγS binding)>10,000 nM
Selectivity Index S1P3 EC₅₀ / S1P1 EC₅₀>20,000-fold
In Vivo Efficacy Blood Lymphocyte Reduction (Rat, 1 mg/kg, p.o.)85% reduction at 24h
  • Insight: The high selectivity index (>20,000-fold) is a critical feature for a modern S1P1 agonist, suggesting a low potential for S1P3-mediated side effects like bradycardia. The potent reduction in blood lymphocytes in vivo confirms that the compound engages the target and elicits the desired pharmacological effect. [16]

Conclusion

This compound stands out as a highly effective and versatile precursor for the modular synthesis of novel S1P1 receptor agonists. Its inherent reactivity and structural features allow for the rapid and efficient construction of diverse chemical libraries aimed at this important therapeutic target. The protocols outlined in this guide provide a reliable framework for researchers to synthesize and evaluate new chemical entities with the potential to become next-generation treatments for autoimmune diseases.

References

  • Title: Sphingosine-1-phosphate receptor modulator Source: Wikipedia URL: [Link]

  • Title: Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery Source: Biomolecules & Therapeutics URL: [Link]

  • Title: Sphingosine 1-Phosphate Receptor Modulators (Comprehensive) Source: Cleveland Clinic URL: [Link]

  • Title: Sphingosine 1-Phosphate Receptor Modulators in Multiple Sclerosis Source: PubMed Central URL: [Link]

  • Title: The Role of sphingosine-1-phosphate Receptor Modulators in the Prevention of Transplant Rejection and Autoimmune Diseases Source: PubMed URL: [Link]

  • Title: S1P/S1PR signaling pathway advancements in autoimmune diseases Source: PubMed Central URL: [Link]

  • Title: Mechanism of action of s1p receptor modulators in multiple sclerosis: The double requirement Source: PubMed URL: [Link]

  • Title: What are the therapeutic applications for S1PR1 modulators?
  • Title: Sphingosine 1-phosphate receptor-targeted therapeutics in rheumatic diseases Source: PubMed Central URL: [Link]

  • Title: Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists Source: MDPI URL: [Link]

  • Title: Suzuki Coupling: Mechanism & Examples Source: NROChemistry URL: [Link]

  • Title: Structural biology of the S1P1 receptor Source: PubMed URL: [Link]

  • Title: The Suzuki Reaction Source: Myers Group, Harvard University URL: [Link]

  • Title: Characterization of the human and mouse sphingosine 1-phosphate receptor, S1P5 (Edg-8) Source: PubMed URL: [Link]

  • Title: Drug Repurposing for Identification of S1P1 Agonists with Potential Application in Multiple Sclerosis Using In Silico Drug Design Approaches Source: PubMed Central URL: [Link]

  • Title: Novel S1P1 receptor agonists - Part 5: From amino-to alkoxy-pyridines Source: PubMed URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate Source: ResearchGate URL: [Link]

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Application Notes and Protocols for the Synthesis of Substituted Pyridines from 5-Bromo-4-methoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a cornerstone of modern medicinal chemistry, appearing as a key structural motif in a vast array of FDA-approved drugs.[1] Its prevalence stems from a unique combination of properties: the nitrogen atom introduces a dipole moment, enhances solubility, and provides a hydrogen bond acceptor site, all of which are crucial for molecular recognition by biological targets.[2][3] Furthermore, the pyridine scaffold is readily amenable to chemical modification, allowing for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties. This adaptability makes substituted pyridines a "privileged scaffold" in the design of novel therapeutics for a wide range of diseases, including cancers, infectious diseases, and neurological disorders.[4]

5-Bromo-4-methoxypicolinic acid is a highly versatile and valuable starting material for the synthesis of diverse libraries of substituted pyridines. The strategic placement of the bromine atom at the 5-position allows for its selective functionalization through a variety of powerful palladium-catalyzed cross-coupling reactions. The methoxy group at the 4-position and the carboxylic acid at the 2-position offer additional points for modification and influence the reactivity of the pyridine ring. This guide provides an in-depth exploration of the synthetic strategies and detailed protocols for leveraging this compound as a key building block in drug discovery and development.

Strategic Considerations for Functionalization

The synthetic utility of this compound lies in the strategic exploitation of its functional groups. The primary focus is the palladium-catalyzed cross-coupling at the C5-Br bond, which is significantly more reactive than C-Cl bonds in similar heterocyclic systems.[5] This chemoselectivity allows for a modular approach to the synthesis of a wide array of substituted pyridines.

A critical consideration is the management of the picolinic acid moiety during the cross-coupling reaction. The acidic proton of the carboxylic acid can potentially interfere with the catalytic cycle of many palladium-catalyzed reactions. Therefore, it is often advantageous to first esterify the carboxylic acid, for instance, to its methyl or ethyl ester, prior to performing the cross-coupling reaction. This strategy is widely adopted in the synthesis of complex molecules to enhance solubility and prevent unwanted side reactions.

Alternatively, the decarboxylation of the picolinic acid can be employed as a post-functionalization step to introduce further diversity. The Hammick reaction, for example, describes the thermal decarboxylation of α-picolinic acids.[6] The presence of substituents on the pyridine ring can influence the rate of decarboxylation.[7]

The following sections will detail the protocols for three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, as well as a protocol for the esterification of the starting material.

Experimental Workflow Overview

G start This compound esterification Esterification (e.g., MeOH, H2SO4) start->esterification ester Methyl 5-bromo-4-methoxypicolinate esterification->ester suzuki Suzuki Coupling (ArB(OH)2, Pd catalyst, Base) ester->suzuki sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst, Base) ester->sonogashira buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst, Base) ester->buchwald suzuki_product 5-Aryl-4-methoxypicolinate suzuki->suzuki_product sonogashira_product 5-Alkynyl-4-methoxypicolinate sonogashira->sonogashira_product buchwald_product 5-Amino-4-methoxypicolinate buchwald->buchwald_product hydrolysis Hydrolysis (e.g., LiOH, H2O/THF) suzuki_product->hydrolysis final_suzuki 5-Aryl-4-methoxypicolinic acid suzuki_product->final_suzuki Hydrolysis sonogashira_product->hydrolysis final_sonogashira 5-Alkynyl-4-methoxypicolinic acid sonogashira_product->final_sonogashira Hydrolysis buchwald_product->hydrolysis final_buchwald 5-Amino-4-methoxypicolinic acid buchwald_product->final_buchwald Hydrolysis decarboxylation Decarboxylation (Heat) decarboxylated_product Substituted 4-methoxypyridine decarboxylation->decarboxylated_product final_suzuki->decarboxylation final_sonogashira->decarboxylation final_buchwald->decarboxylation

Caption: General synthetic pathways from this compound.

Detailed Application Notes and Protocols

Protocol 1: Esterification of this compound

Rationale: Esterification of the carboxylic acid is a crucial first step to prevent interference with the basic conditions and catalytic cycles of the subsequent cross-coupling reactions. The methyl ester is a common choice due to its ease of formation and subsequent hydrolysis.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of this compound (1.0 equiv.) in anhydrous methanol (0.1-0.2 M), add concentrated sulfuric acid (0.1-0.2 equiv.) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, methyl 5-bromo-4-methoxypicolinate, can be purified by column chromatography on silica gel if necessary.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[8] This reaction is widely used in medicinal chemistry to synthesize biaryl structures, which are common in pharmacologically active molecules.[8] The choice of palladium catalyst, ligand, and base is critical for achieving high yields and can be tailored to the specific boronic acid used.

G substrate Methyl 5-bromo-4-methoxypicolinate reaction Suzuki-Miyaura Coupling substrate->reaction boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->reaction reagents Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) reagents->reaction product Methyl 5-aryl-4-methoxypicolinate reaction->product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Protocol:

  • Reaction Setup: To a dry Schlenk flask, add methyl 5-bromo-4-methoxypicolinate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02-0.05 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Coupling Partner (ArB(OH)₂)CatalystBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9085-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O10080-90
3-Pyridylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O10075-85

Note: The yields are representative and may vary depending on the specific substrate and reaction conditions.

Protocol 3: Sonogashira Coupling for C-C Alkyne Bond Formation

Rationale: The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is particularly valuable for introducing linear alkyne functionalities into molecules, which can serve as handles for further transformations or as key components of pharmacophores. The reaction is typically co-catalyzed by palladium and copper salts.[9]

Step-by-Step Protocol:

  • Reaction Setup: In a Schlenk tube, dissolve methyl 5-bromo-4-methoxypicolinate (1.0 equiv.) in a suitable solvent such as anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Catalyst and Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 equiv.), a copper(I) co-catalyst (e.g., CuI, 0.04-0.10 equiv.), and the terminal alkyne (1.2-1.5 equiv.).

  • Base Addition: Add a degassed amine base, such as triethylamine (TEA) or diisopropylamine (DIPA) (2.0-3.0 equiv.).

  • Inert Atmosphere: Purge the reaction mixture with an inert gas for 10-15 minutes.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

AlkynePd CatalystCu Co-catalystBaseSolventTemp (°C)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂CuITEATHFRT80-90
TrimethylsilylacetylenePd(PPh₃)₄CuIDIPADMF5075-85
Propargyl alcoholPd(OAc)₂/XPhosCuIK₂CO₃Acetonitrile6070-80

Note: The yields are representative and may vary depending on the specific substrate and reaction conditions.

Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation

Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[5][10] This reaction has broad substrate scope and functional group tolerance, making it an invaluable tool for introducing primary and secondary amines to the pyridine core. The choice of a bulky, electron-rich phosphine ligand is often crucial for high catalytic activity.[5]

G substrate Methyl 5-bromo-4-methoxypicolinate reaction Buchwald-Hartwig Amination substrate->reaction amine Primary/Secondary Amine amine->reaction reagents Pd Pre-catalyst Ligand (e.g., XPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) reagents->reaction product Methyl 5-amino-4-methoxypicolinate reaction->product

Caption: Workflow for Buchwald-Hartwig amination.

Step-by-Step Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.02-0.10 equiv.), and a strong base (e.g., sodium tert-butoxide, 1.4-2.0 equiv.) to a dry reaction vessel.

  • Reagent Addition: Add methyl 5-bromo-4-methoxypicolinate (1.0 equiv.) and the amine (1.1-1.5 equiv.) followed by an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

AminePd Pre-catalyst/LigandBaseSolventTemp (°C)Yield (%)
MorpholinePd₂(dba)₃/XPhosNaOtBuToluene10085-95
AnilinePd(OAc)₂/BINAPCs₂CO₃Dioxane11075-85
BenzylaminePd₂(dba)₃/BrettPhosLHMDSTHF8080-90

Note: The yields are representative and may vary depending on the specific substrate and reaction conditions.

Conclusion and Future Perspectives

This compound serves as a versatile and strategically functionalized building block for the synthesis of a wide range of substituted pyridines. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide robust and modular approaches for introducing aryl, alkynyl, and amino functionalities at the 5-position of the pyridine ring. The ability to perform these transformations on the esterified picolinic acid, followed by optional hydrolysis or decarboxylation, offers a flexible and powerful strategy for generating diverse chemical libraries for drug discovery programs. The continued development of more active and selective catalyst systems will further expand the synthetic utility of this valuable scaffold, enabling the efficient construction of increasingly complex and novel pyridine-based therapeutic agents.

References

  • Wikipedia. (2023). Hammick reaction. [Link]

  • Mishra, A., & Gupta, R. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Pharmaceuticals, 15(7), 809. [Link]

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(8), 1342-1347. [Link]

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. [Link]

  • Wikipedia. (2023). Sonogashira coupling. [Link]

  • RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. [Link]

  • Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]

  • Wikipedia. (2023). Decarboxylation. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-4-methoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Picolinic Acid Scaffold in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus of modern drug discovery.[1][2] Within the medicinal chemist's toolkit, certain molecular frameworks have emerged as "privileged scaffolds"—structures that can be readily modified to interact with a variety of biological targets. The picolinic acid moiety, a pyridine ring substituted at the 2-position with a carboxylic acid, is one such scaffold.[3] Its rigid structure, combined with the hydrogen bonding capabilities of the pyridine nitrogen and the carboxylic acid group, provides key interaction points within the ATP-binding pocket of many kinases.[3]

This document provides a detailed guide to the application of 5-Bromo-4-methoxypicolinic acid , a versatile building block, in the synthesis of potent and selective kinase inhibitors. The strategic placement of the bromine atom at the 5-position serves as a versatile synthetic handle for introducing diverse chemical functionalities via cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space to optimize interactions with the target kinase. The methoxy group at the 4-position can influence the electronic properties and conformation of the molecule, potentially enhancing binding affinity and selectivity.

Herein, we present the rationale, key synthetic protocols, and biological context for leveraging this compound in the development of next-generation kinase inhibitors, with a focus on targeting key kinases implicated in tumor angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4]

Physicochemical Properties and Safety Information

A thorough understanding of the starting material's properties is paramount for safe handling and successful reaction setup.

PropertyValueSource
Chemical Name This compound-
CAS Number 1807164-20-0[5]
Molecular Formula C₇H₆BrNO₃[2]
Molecular Weight 232.03 g/mol [2]
Appearance Solid (predicted)-
Solubility Expected to be soluble in polar organic solvents like DMF, DMSO, and alcohols.General chemical principles

Note: For ease of handling and to avoid potential side reactions involving the carboxylic acid in some coupling reactions, the methyl ester, Methyl 5-bromo-4-methoxypicolinate (CAS: 1256789-95-3) , is often a preferred starting material.[6][7]

Safety Precautions: this compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Based on data for similar brominated aromatic acids, this compound may cause skin, eye, and respiratory irritation.[8][9]

Synthetic Strategy: A Two-Stage Approach to Kinase Inhibitor Scaffolds

The synthesis of a diverse library of kinase inhibitors from this compound can be efficiently achieved through a two-stage synthetic workflow. This modular approach allows for the independent variation of two key regions of the final molecule, facilitating comprehensive structure-activity relationship (SAR) studies.

G Start This compound (or Methyl Ester) Suzuki Step 1: Suzuki-Miyaura Cross-Coupling Start->Suzuki Aryl/Heteroaryl Boronic Acid Intermediate Aryl/Heteroaryl-Substituted 4-Methoxypicolinic Acid Suzuki->Intermediate Amide Step 2: Amide Bond Formation Intermediate->Amide Diverse Amines Final Kinase Inhibitor Library Amide->Final

Caption: General two-stage synthetic workflow.

  • Stage 1: Suzuki-Miyaura Cross-Coupling: The bromine atom at the C5 position is replaced with a variety of aryl or heteroaryl groups. This is a powerful method for building molecular complexity and exploring interactions with the solvent-exposed regions of the kinase ATP-binding pocket.[10][11]

  • Stage 2: Amide Bond Formation: The carboxylic acid is coupled with a diverse panel of amines. This amide bond is often crucial for forming key hydrogen bond interactions with the "hinge" region of the kinase, a critical determinant of binding affinity.[12]

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Cross-Coupling of Methyl 5-bromo-4-methoxypicolinate

This protocol describes a typical procedure for the palladium-catalyzed coupling of the methyl ester of this compound with a generic heteroarylboronic acid. The use of the ester protects the carboxylic acid functionality.

Materials:

  • Methyl 5-bromo-4-methoxypicolinate (1.0 equiv)

  • Heteroarylboronic acid (e.g., quinoline-6-boronic acid) (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Sodium carbonate (Na₂CO₃) (2.5 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add Methyl 5-bromo-4-methoxypicolinate, the heteroarylboronic acid, and sodium carbonate.

  • Add the palladium catalyst to the flask.

  • Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

  • Stir the reaction mixture vigorously and heat to 90-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired coupled product.

G

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 2: Amide Bond Formation via Acid Chloride

This protocol first describes the saponification of the methyl ester intermediate, followed by conversion to an acyl chloride and subsequent reaction with an amine.

Part A: Saponification of the Methyl Ester

  • Dissolve the aryl/heteroaryl-substituted methyl picolinate intermediate from Protocol 1 in a mixture of methanol and water.

  • Add lithium hydroxide (LiOH) (2-3 equiv) and stir the mixture at room temperature until TLC or LC-MS indicates complete conversion to the carboxylic acid.

  • Carefully acidify the mixture with 1M HCl to a pH of ~4-5.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

Part B: Amide Coupling

Materials:

  • Aryl/Heteroaryl-substituted 4-methoxypicolinic acid (1.0 equiv)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Desired amine (e.g., 3-fluoro-4-chloroaniline) (1.2 equiv)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

Procedure:

  • Suspend the carboxylic acid in anhydrous DCM.

  • Add a catalytic amount of N,N-Dimethylformamide (DMF) (1-2 drops).

  • Slowly add oxalyl chloride or thionyl chloride at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1-3 hours until gas evolution ceases and the solution becomes clear.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.

  • Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve the desired amine and TEA or DIPEA in anhydrous DCM.

  • Slowly add the amine solution to the acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography or recrystallization to afford the final picolinamide-based kinase inhibitor.[13][14]

Biological Context: Targeting VEGFR-2 in Tumor Angiogenesis

A key strategy in cancer therapy is to inhibit angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[4] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a primary mediator of this process.[3] Picolinamide-based inhibitors have shown significant promise as potent VEGFR-2 inhibitors.[4][6]

By synthesizing a library of compounds using this compound as a starting scaffold, researchers can systematically probe the structure-activity relationship for VEGFR-2 inhibition. The aryl or heteroaryl group introduced via the Suzuki coupling can be designed to occupy the hydrophobic pocket adjacent to the ATP-binding site, while the picolinamide core anchors the molecule to the hinge region.

G

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Conclusion

This compound represents a highly valuable and strategically functionalized starting material for the synthesis of novel kinase inhibitors. The protocols outlined in this document, centered on robust Suzuki-Miyaura coupling and amide bond formation reactions, provide a flexible and efficient platform for generating diverse compound libraries. By targeting critical oncogenic kinases such as VEGFR-2, the resulting picolinamide-based molecules hold significant promise for the development of new targeted cancer therapeutics. The modular nature of the described synthetic strategy empowers medicinal chemists to fine-tune the pharmacological properties of these inhibitors, paving the way for the discovery of potent, selective, and clinically viable drug candidates.

References

  • Abou-Zied, O. K., et al. (2019). Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. PubMed, 29(15), 2947-2960. Available from: [Link]

  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315.
  • Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road to reality. Nature Reviews Drug Discovery, 17(5), 353-377.
  • Hager, S., et al. (2021). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. PubMed Central, 11(11), 1168. Available from: [Link]

  • Knight, D. W., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed, 5, 9950. Available from: [Link]

  • Knight, D. W., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed Central, 5, 9950. Available from: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Noël, T., & Musacchio, A. J. (2011). Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow. Organic Letters, 13(19), 5180-5183. Available from: [Link]

  • ResearchGate. (2011). Suzuki coupling of heteroaryl halides with aryl boronic acids. Retrieved from [Link]

  • Mol, C. D., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PubMed Central, 13(10), 2738-2742. Available from: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Serafim, R. A. M., et al. (2019). Development of Pyridine-Based Inhibitors for the Human Vaccinia-Related Kinases 1 and 2. Journal of Medicinal Chemistry, 62(17), 8236-8251. Available from: [Link]

  • Sharma, S., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central, 12(1), 1-23. Available from: [Link]

  • ResearchGate. (n.d.). Suzuki coupling of heteroaryl halides with aryl boronic acids a. Retrieved from [Link]

  • Denmark, S. E., & Smith, R. C. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PubMed Central, 13(10), 2738-2742. Available from: [Link]

Sources

Application Notes & Protocols: Amide Coupling with 5-Bromo-4-methoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Substrate

5-Bromo-4-methoxypicolinic acid is a substituted pyridine carboxylic acid of significant interest in medicinal chemistry and drug discovery. Its structure presents a unique combination of electronic and steric challenges for amide bond formation. The pyridine ring is electron-deficient, which can decrease the nucleophilicity of the carboxylate upon deprotonation. Furthermore, the substituents—a bromine atom and a methoxy group—flanking the carboxylic acid at positions 5 and 4, respectively, introduce steric hindrance and modulate the electronic properties of the aromatic system.

Successful and reproducible amide coupling requires a carefully selected methodology that can overcome these inherent challenges. This guide provides a detailed analysis of reagent selection and two robust protocols for the efficient synthesis of amides derived from this valuable building block.

Core Principles and Substrate-Specific Challenges

Amide bond formation is fundamentally a condensation reaction between a carboxylic acid and an amine.[1][2] The direct reaction is typically unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[3] Therefore, the process almost universally requires the activation of the carboxylic acid to form a highly electrophilic intermediate that is susceptible to nucleophilic attack by the amine.[1][3]

Challenges with this compound:

  • Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen and the bromine atom decreases the nucleophilicity of the carboxylate, potentially slowing the initial activation step with the coupling reagent.

  • Steric Hindrance: The methoxy group at the 4-position and the bromo group at the 5-position create a sterically congested environment around the carboxylic acid, which can hinder the approach of both the activating agent and the incoming amine nucleophile.

  • Basicity of Pyridine Nitrogen: The pyridine nitrogen can be protonated or interact with coupling reagents, potentially complicating the reaction mechanism. The choice of base is critical to ensure deprotonation of the carboxylic acid without interfering with the coupling process.

Strategic Selection of Coupling Reagents

The choice of coupling reagent is the most critical parameter for a successful reaction. For a challenging substrate like this compound, uronium/aminium or phosphonium-based reagents are generally preferred over carbodiimides alone due to their higher reactivity and ability to suppress side reactions.[1]

Reagent Class Examples Activation Mechanism Advantages for this Substrate Considerations
Uronium/Aminium HATU, HBTUForms a highly reactive O-acylisouronium intermediate, which converts to an activated OBt/OAt ester.[3]High reactivity, fast reaction times, and effective for sterically hindered substrates.[4] HATU is often superior in reducing racemization.[4]Can react with the amine if not pre-activated with the acid.[5] Byproducts are water-soluble.
Carbodiimide EDC, DIC, DCCForms an O-acylisourea intermediate.[3][6]Readily available and cost-effective. EDC is advantageous as its urea byproduct is water-soluble, simplifying workup.[7]Generally less reactive than uronium salts. Requires an additive like HOBt or HOAt to form a more reactive active ester and minimize side reactions.[4][8]
Phosphonium PyBOP, BOPForms an activated phosphonium ester.Excellent for reducing racemization and coupling hindered partners.[8]Can be more expensive. Byproducts can sometimes complicate purification.

For this compound, HATU is a highly recommended starting point due to its proven efficacy with picolinic acids and hindered systems.[9] An EDC/HOBt system offers a reliable and economical alternative.[10][11]

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol leverages the high reactivity of HATU, making it ideal for a broad range of amines, including those that are sterically hindered or electron-deficient. The pre-activation of the carboxylic acid is a critical step to ensure the formation of the active ester before the amine is introduced.[8][12]

Workflow Diagram:

HATU_Coupling_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_activation Pre-Activation cluster_coupling Coupling Reaction cluster_workup Work-up & Purification Acid 5-Bromo-4-methoxy- picolinic Acid Activate Combine Acid, HATU, Solvent, and Base. Stir 15 min @ RT. Acid->Activate HATU HATU HATU->Activate Solvent Anhydrous DMF Solvent->Activate Base DIPEA Base->Activate React Add Amine. Stir 1-12h @ RT. Activate->React Amine Amine (1.0 eq) Amine->React Workup Aqueous Work-up (Water/Brine Wash) React->Workup Extract Extraction with Organic Solvent (e.g., EtOAc) Workup->Extract Purify Column Chromatography Extract->Purify Product Purified Amide Purify->Product

Caption: General workflow for HATU-mediated amide coupling.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.0–1.2 equiv)

  • HATU (1.1–1.2 equiv)[8][13]

  • N,N-Diisopropylethylamine (DIPEA) (2.0–3.0 equiv)[8]

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (to make 0.1–0.5 M solution)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv) and HATU (1.1 equiv).

  • Add anhydrous DMF to dissolve the solids (concentration of ~0.1–0.5 M).

  • Add DIPEA (2.5 equiv) to the stirred solution. The use of a non-nucleophilic base like DIPEA is crucial to prevent side reactions.[8][12]

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid. This step is essential for forming the active OAt-ester intermediate.[5][12]

  • Add the desired amine (1.1 equiv) to the reaction mixture, either neat if liquid or as a solution in a minimal amount of anhydrous DMF.

  • Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1 to 12 hours.[8]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer successively with saturated aqueous NaHCO₃ solution, water, and finally with brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol) to yield the pure amide.

Protocol 2: Economical Coupling using EDC and HOBt

This protocol provides a cost-effective yet robust method for amide coupling. The use of 1-Hydroxybenzotriazole (HOBt) as an additive is critical; it reacts with the initial O-acylisourea intermediate to form an HOBt-ester, which is more reactive and less prone to side reactions and racemization.[4][10]

Workflow Diagram:

EDC_Coupling_Workflow cluster_prep Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification Acid 5-Bromo-4-methoxy- picolinic Acid Combine Combine Acid, Amine, HOBt, and Base in Solvent. Cool to 0 °C. Acid->Combine Amine Amine Amine->Combine EDC EDC.HCl AddEDC Add EDC in portions. Stir at 0 °C then warm to RT. Stir overnight. EDC->AddEDC HOBt HOBt HOBt->Combine Base DIPEA or Et3N Base->Combine Solvent DMF or DCM Solvent->Combine Combine->AddEDC Workup Aqueous Work-up (Water/Brine Wash) AddEDC->Workup Extract Extraction with Organic Solvent Workup->Extract Purify Column Chromatography Extract->Purify Product Purified Amide Purify->Product

Caption: General workflow for EDC/HOBt-mediated amide coupling.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.0–1.2 equiv)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2–1.5 equiv)[7][11]

  • HOBt (1-Hydroxybenzotriazole) (1.1–1.3 equiv)[11]

  • DIPEA or Triethylamine (Et₃N) (2.0–3.0 equiv)

  • Anhydrous DMF or DCM (to make 0.1–0.5 M solution)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv), the amine (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DMF or DCM.

  • Add DIPEA (2.5 equiv) to the mixture and stir to ensure homogeneity.

  • Cool the reaction flask to 0 °C in an ice bath.[7]

  • Add EDC·HCl (1.3 equiv) to the cooled solution portion-wise over 10-15 minutes. Adding the carbodiimide last and at a low temperature minimizes potential side reactions.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (12–18 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with water (2x) and then with brine (1x). The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.[7]

  • If excess starting acid is a concern, an additional wash with dilute NaHCO₃ can be performed. If excess amine is present, a wash with dilute HCl (e.g., 1M) can be used, provided the product is stable to acid.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography to obtain the desired amide.

Troubleshooting and Key Considerations

  • Low or No Yield:

    • Ensure Anhydrous Conditions: Water can hydrolyze the activated intermediates, quenching the reaction. Ensure all glassware is oven-dried and use anhydrous solvents.[12]

    • Check Reagent Quality: Coupling reagents, especially HATU and EDC, can degrade over time. Use fresh, high-quality reagents.

    • Increase Reactivity: If coupling with a particularly electron-deficient amine, consider switching from EDC/HOBt to the more potent HATU. Alternatively, for EDC couplings, replacing HOBt with HOAt (1-Hydroxy-7-azabenzotriazole) can increase the reactivity of the active ester.[8]

  • Side Reactions:

    • Guanidinylation of Amine: With HATU, if the amine is present during the initial activation, it can be converted into a tetramethylguanidinium species. The recommended pre-activation step minimizes this risk.[5]

    • Epimerization: For chiral amines or acids, using additives like HOBt or HOAt is crucial to suppress racemization, especially with carbodiimide methods.[4]

  • Difficult Purification:

    • Byproduct Removal: The primary advantage of EDC is its water-soluble urea byproduct. If using DCC or DIC, the resulting urea is often insoluble and must be removed by filtration.[4]

    • Base Removal: DIPEA and its salts can sometimes be difficult to remove. Thorough aqueous washes are essential. Switching to a base like triethylamine, which can be removed more easily under vacuum, may be an option if compatible with the reaction.[5]

Conclusion

The successful synthesis of amides from this compound is readily achievable with careful consideration of the substrate's unique properties. The choice between a high-reactivity uronium reagent like HATU and a robust carbodiimide system like EDC/HOBt will depend on the specific amine coupling partner, project budget, and scale. By following the detailed protocols and troubleshooting guidance provided, researchers can reliably access a diverse range of amide derivatives for applications in drug discovery and chemical biology.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved January 20, 2026, from [Link]

  • Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Acid-Amine Coupling using EDCI. (n.d.). Organic Synthesis. Retrieved January 20, 2026, from [Link]

  • The reductive cleavage of picolinic amides. (n.d.). David Spring's group. Retrieved January 20, 2026, from [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved January 20, 2026, from [Link]

  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. (n.d.). Luxembourg Bio Technologies. Retrieved January 20, 2026, from [Link]

  • Amine to Amide (Coupling) - HATU. (n.d.). Common Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved January 20, 2026, from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 20, 2026, from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 20, 2026, from [Link]

  • Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? (2018). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. Retrieved January 20, 2026, from [Link]

  • HATU coupling - what's the best order? (2024). Reddit. Retrieved January 20, 2026, from [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 5-Bromo-4-methoxypicolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Bromo-4-methoxypicolinic Acid Derivatives

The pyridine ring is a cornerstone of medicinal chemistry, and its substituted derivatives are integral to a vast array of pharmaceuticals and agrochemicals. Among these, picolinic acids (pyridine-2-carboxylic acids) and their derivatives are of particular interest due to their ability to act as versatile intermediates and key structural motifs in biologically active molecules.[1][2] The unique arrangement of the carboxylic acid and the pyridine nitrogen allows for bidentate chelation of metal ions, a property exploited in the development of imaging agents and radiopharmaceuticals.[1] Furthermore, the picolinic acid scaffold is present in a number of synthetic auxin herbicides.[3]

This guide focuses on the large-scale synthesis of this compound and its derivatives. This specific substitution pattern offers a trifecta of functionalities ripe for synthetic diversification:

  • The carboxylic acid at the 2-position serves as a handle for amide and ester formation, allowing for the introduction of a wide range of substituents to modulate physicochemical properties and biological activity.

  • The bromo substituent at the 5-position is a versatile functional group for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex biaryl and heteroaryl structures.

  • The methoxy group at the 4-position influences the electronic properties of the pyridine ring and can play a crucial role in binding interactions with biological targets.

The ability to reliably produce this intermediate and its derivatives on a large scale is therefore of significant interest to researchers and process chemists in the pharmaceutical and agrochemical industries. These application notes provide a comprehensive overview of a proposed synthetic route, detailed protocols for the synthesis of the core intermediate and its derivatives, and methods for their characterization.

Proposed Synthetic Pathway for this compound

A plausible and scalable synthetic route to this compound is outlined below. This pathway commences with the commercially available 2-chloro-4-methoxypyridine and proceeds through a key brominated intermediate. The introduction of the carboxylic acid functionality is proposed via a nitrile intermediate, a common and reliable method for the synthesis of carboxylic acids from aryl halides.

Synthetic_Pathway A 2-Chloro-4-methoxypyridine B 5-Bromo-2-chloro-4-methoxypyridine A->B Bromination (NBS, H₂SO₄) C 5-Bromo-4-methoxy-2-cyanopyridine B->C Cyanation (NaCN or CuCN, Solvent, Heat) D This compound C->D Hydrolysis (Acid or Base, Heat)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 5-Bromo-2-chloro-4-methoxypyridine (Intermediate 1)

This protocol is adapted from established procedures for the bromination of substituted pyridines.[4] The use of N-bromosuccinimide (NBS) in concentrated sulfuric acid is a potent and effective method for the regioselective bromination of electron-rich pyridine rings.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantityMoles
2-Chloro-4-methoxypyridine22245-84-7143.57 g/mol 100 g0.696
N-Bromosuccinimide (NBS)128-08-5177.98 g/mol 124 g0.696
Concentrated Sulfuric Acid7664-93-998.08 g/mol 500 mL-
Ice--As needed-
8M Sodium Hydroxide Solution1310-73-240.00 g/mol As needed-
Dichloromethane (DCM)75-09-284.93 g/mol 1 L-
Saturated Sodium Chloride Solution7647-14-558.44 g/mol 500 mL-
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol As needed-

Procedure:

  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-Chloro-4-methoxypyridine (100 g, 0.696 mol).

  • Cooling and Addition of Acid: Cool the flask in an ice-water bath and slowly add concentrated sulfuric acid (500 mL) while maintaining the internal temperature below 20 °C.

  • Addition of Brominating Agent: Once the addition of sulfuric acid is complete, begin the portion-wise addition of N-bromosuccinimide (124 g, 0.696 mol) over a period of 1-2 hours, ensuring the internal temperature is maintained between 0-5 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to 55 °C and stir for 3 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice (approx. 2 kg) with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution with 8M sodium hydroxide solution until the pH is approximately 8-9, keeping the temperature below 20 °C with an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 400 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated sodium chloride solution (500 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Concentration and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude product can be purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford 5-Bromo-2-chloro-4-methoxypyridine as a white solid.[4]

Expected Yield: ~45-55%

Characterization (¹H NMR): (300 MHz, CDCl₃) δ 8.34 (s, 1H), 6.84 (s, 1H), 3.97 (s, 3H).[4]

Part 2: Proposed Synthesis of this compound (Target Molecule)

This section outlines a proposed two-step protocol for the conversion of 5-Bromo-2-chloro-4-methoxypyridine to the target carboxylic acid via a nitrile intermediate. This is a robust and widely used transformation in organic synthesis.

Step 2a: Synthesis of 5-Bromo-4-methoxy-2-cyanopyridine (Intermediate 2)

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantityMoles
5-Bromo-2-chloro-4-methoxypyridine1232431-11-6222.46 g/mol 100 g0.449
Sodium Cyanide (NaCN)143-33-949.01 g/mol 26.4 g0.539
Dimethyl Sulfoxide (DMSO)67-68-578.13 g/mol 500 mL-

Procedure:

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, dissolve 5-Bromo-2-chloro-4-methoxypyridine (100 g, 0.449 mol) in DMSO (500 mL).

  • Addition of Cyanide: Carefully add sodium cyanide (26.4 g, 0.539 mol) to the solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to 120 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a mixture of ice and water (2 L).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 500 mL).

  • Washing and Drying: Combine the organic layers and wash with water (2 x 500 mL) and then with saturated sodium chloride solution (500 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Concentration and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 5-Bromo-4-methoxy-2-cyanopyridine.

Step 2b: Hydrolysis to this compound

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantityMoles
5-Bromo-4-methoxy-2-cyanopyridine-213.03 g/mol 90 g0.422
Concentrated Sulfuric Acid7664-93-998.08 g/mol 270 mL-
Water7732-18-518.02 g/mol 90 mL-
Ice--As needed-
Sodium Hydroxide Solution1310-73-240.00 g/mol As needed-

Procedure:

  • Reaction Setup: In a 1 L round-bottom flask, prepare a solution of 75% sulfuric acid by carefully adding concentrated sulfuric acid (270 mL) to water (90 mL) with cooling.

  • Addition of Nitrile: Add the crude 5-Bromo-4-methoxy-2-cyanopyridine (90 g, 0.422 mol) to the sulfuric acid solution.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir for 4-6 hours. The reaction can be monitored by observing the cessation of gas evolution and by TLC/HPLC analysis.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (1.5 kg).

  • Precipitation and Filtration: Adjust the pH of the solution to 3-4 with a concentrated sodium hydroxide solution. The product should precipitate out of the solution.

  • Isolation and Drying: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Expected Yield: >80% for the hydrolysis step.

Expected Analytical Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.5-14.5 (br s, 1H, COOH), 8.5-8.6 (s, 1H, H-6), 7.4-7.5 (s, 1H, H-3), 3.9-4.0 (s, 3H, OCH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 165-166 (C=O), 160-161 (C-4), 150-151 (C-6), 148-149 (C-2), 115-116 (C-3), 110-111 (C-5), 57-58 (OCH₃).

  • IR (KBr, cm⁻¹): 3400-2500 (br, O-H stretch), 1710-1680 (C=O stretch), 1580-1560 (C=C, C=N stretch), 1250-1200 (C-O stretch).

  • MS (ESI): m/z 231.9/233.9 [M-H]⁻.

Part 3: Derivatization of this compound

The carboxylic acid handle of the title compound allows for straightforward derivatization to esters and amides, which are common modifications in drug discovery programs.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantityMoles
This compound-232.03 g/mol 100 g0.431
Methanol67-56-132.04 g/mol 1 L-
Thionyl Chloride (SOCl₂)7719-09-7118.97 g/mol 38 mL0.517

Procedure:

  • Reaction Setup: In a 2 L round-bottom flask, suspend this compound (100 g, 0.431 mol) in methanol (1 L).

  • Addition of Thionyl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (38 mL, 0.517 mol) dropwise over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Neutralization and Extraction: Dissolve the residue in ethyl acetate (1 L) and wash with saturated sodium bicarbonate solution until the effervescence ceases. Then, wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 5-bromo-4-methoxypicolinate.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantityMoles
This compound-232.03 g/mol 100 g0.431
Oxalyl Chloride79-37-8126.93 g/mol 37 mL0.431
Dichloromethane (DCM)75-09-284.93 g/mol 1 L-
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol 1 mL-
Benzylamine100-46-9107.15 g/mol 50.7 g0.474
Triethylamine (TEA)121-44-8101.19 g/mol 120 mL0.862

Procedure:

  • Acid Chloride Formation: In a 2 L flask, suspend this compound (100 g, 0.431 mol) in DCM (1 L). Add a catalytic amount of DMF (1 mL). Cool the mixture to 0 °C and slowly add oxalyl chloride (37 mL, 0.431 mol). Stir at room temperature for 2 hours.

  • Amine Addition: In a separate flask, dissolve benzylamine (50.7 g, 0.474 mol) and triethylamine (120 mL, 0.862 mol) in DCM (500 mL) and cool to 0 °C.

  • Reaction: Slowly add the freshly prepared acid chloride solution to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 3-4 hours.

  • Work-up: Quench the reaction with water (500 mL). Separate the organic layer and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling the reagents and solvents mentioned in these protocols.

  • Ventilation: All procedures should be carried out in a well-ventilated fume hood.

  • Specific Hazards:

    • N-Bromosuccinimide (NBS): Is an irritant. Avoid inhalation of dust and contact with skin and eyes.

    • Concentrated Sulfuric Acid: Is highly corrosive. Handle with extreme care.

    • Sodium Cyanide: Is highly toxic and can be fatal if swallowed or inhaled. Reacts with acids to produce highly toxic hydrogen cyanide gas. Handle with extreme caution in a fume hood.

    • Thionyl Chloride and Oxalyl Chloride: Are corrosive and react violently with water to release toxic gases (SO₂ and HCl/CO/CO₂ respectively). Handle with care in a fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The protocols detailed in these application notes provide a comprehensive guide for the large-scale synthesis of this compound and its derivatives. The proposed synthetic route is based on established and scalable chemical transformations. By leveraging the versatile functionalities of the target molecule, researchers and drug development professionals can efficiently generate diverse libraries of compounds for screening and lead optimization in the pursuit of novel therapeutics and agrochemicals. The provided characterization data and safety information are intended to ensure the integrity and safe execution of these synthetic procedures.

References

  • Brown, W. D., & Gouliaev, A. H. (n.d.). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses. Retrieved from [Link]

  • Li, W., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. International Journal of Molecular Sciences. [Link]

  • Scipione, L., et al. (2024). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen. [Link]

  • Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Google Patents. (n.d.). WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride.
  • ResearchGate. (n.d.). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 5-Bromo-3-methoxypicolinic acid. Retrieved from [Link]

Sources

Application Notes and Protocols: Strategic Protection of 5-Bromo-4-methoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthetic Landscape of a Multifunctional Heterocycle

5-Bromo-4-methoxypicolinic acid is a versatile building block in medicinal chemistry and materials science. Its utility stems from the three distinct functional handles: a carboxylic acid, a pyridine nitrogen, and a bromo substituent ripe for cross-coupling reactions. However, the very reactivity that makes this molecule attractive also presents a significant challenge in its synthetic manipulation. Unchecked, the nucleophilicity of the pyridine nitrogen and the acidity of the carboxylic acid can interfere with desired transformations at other sites. Therefore, a robust and well-considered protecting group strategy is not merely a technicality but a cornerstone of any successful synthetic campaign involving this scaffold.

This guide provides an in-depth exploration of protecting group strategies for this compound. Moving beyond a simple catalog of protecting groups, we will delve into the chemical rationale behind the selection of specific protective moieties, offering detailed, field-proven protocols for their installation and removal. The emphasis will be on achieving orthogonality, a strategy that allows for the selective deprotection of one functional group while others remain masked, thereby enabling complex, multi-step syntheses with high fidelity.

Protecting the Carboxylic Acid: Esterification Strategies

The carboxylic acid of this compound is a primary site for derivatization, often via amide bond formation. To prevent its interference in reactions targeting the pyridine ring or the bromo substituent, it is commonly protected as an ester. The choice of ester is dictated by the desired deprotection conditions and orthogonality to other protecting groups.

Methyl and Ethyl Esters: Simple and Robust Protection

Methyl and ethyl esters are among the most straightforward protecting groups for carboxylic acids. They are stable to a wide range of reaction conditions, including those typically used for cross-coupling and manipulations of the pyridine nitrogen.

Rationale for Use: The primary advantage of these simple alkyl esters is their robustness. Their removal, however, typically requires harsh conditions such as saponification with a strong base (e.g., NaOH or LiOH) or strong acid-catalyzed hydrolysis, which may not be compatible with sensitive functional groups in more complex derivatives.

Protocol 1: Fischer Esterification for Methyl/Ethyl Ester Protection

  • Materials: this compound, Methanol or Ethanol, Sulfuric acid (concentrated), Sodium bicarbonate (saturated solution), Dichloromethane (DCM), Magnesium sulfate (anhydrous).

  • Procedure:

    • Suspend this compound (1.0 eq) in the desired alcohol (Methanol or Ethanol, ~0.2 M).

    • Carefully add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

    • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in DCM and carefully neutralize with a saturated solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to afford the desired ester.

Benzyl Ester: Orthogonal Deprotection via Hydrogenolysis

For syntheses requiring mild deprotection conditions, the benzyl ester is an excellent choice. Its key feature is its lability to catalytic hydrogenolysis, a highly selective deprotection method.[1]

Rationale for Use: The benzyl group is stable to both acidic and basic conditions, offering orthogonality to many other protecting groups. The deprotection via hydrogenolysis is mild and often quantitative, liberating the carboxylic acid by releasing toluene as a byproduct.[2]

Protocol 2: Benzyl Ester Protection

  • Materials: this compound, Benzyl bromide, Potassium carbonate, N,N-Dimethylformamide (DMF), Ethyl acetate, Water.

  • Procedure:

    • Dissolve this compound (1.0 eq) in DMF.

    • Add potassium carbonate (1.5 eq) and benzyl bromide (1.2 eq).

    • Stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 3: Deprotection of Benzyl Ester via Hydrogenolysis

  • Materials: Benzyl 5-bromo-4-methoxypicolinate, Palladium on carbon (10% w/w), Methanol, Hydrogen gas supply.

  • Procedure:

    • Dissolve the benzyl ester (1.0 eq) in methanol.

    • Carefully add 10% Pd/C (10 mol%).

    • Stir the suspension under an atmosphere of hydrogen (balloon or Parr shaker) until the deprotection is complete.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate in vacuo to yield the deprotected carboxylic acid.

tert-Butyl Ester: Acid-Labile Protection

The tert-butyl ester is another cornerstone of orthogonal protecting group strategies, prized for its stability to a wide range of reagents and its facile cleavage under acidic conditions.[3][4]

Rationale for Use: The steric bulk of the tert-butyl group confers significant stability towards nucleophiles and bases.[4] Deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA), which cleaves the ester to isobutylene and carbon dioxide, or with milder acidic conditions.[3][5] This makes it orthogonal to base-labile and hydrogenolysis-labile protecting groups.

Protocol 4: tert-Butyl Ester Protection

  • Materials: this compound, N,N'-Dicyclohexylcarbodiimide (DCC), 4-(Dimethylamino)pyridine (DMAP), tert-Butanol, Dichloromethane (DCM).

  • Procedure:

    • Dissolve this compound (1.0 eq), DCC (1.1 eq), and DMAP (0.1 eq) in DCM.

    • Add tert-butanol (1.5 eq) and stir the reaction at room temperature until completion.

    • Filter off the dicyclohexylurea byproduct.

    • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify by column chromatography.

Protocol 5: Deprotection of tert-Butyl Ester

  • Materials: tert-Butyl 5-bromo-4-methoxypicolinate, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the tert-butyl ester in DCM.

    • Add an equal volume of TFA and stir at room temperature.

    • Monitor the reaction until completion.

    • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

    • Co-evaporate with a suitable solvent (e.g., toluene) to ensure complete removal of residual acid.

Table 1: Comparison of Carboxylic Acid Protecting Groups

Protecting GroupProtection ConditionsDeprotection ConditionsOrthogonality & Remarks
Methyl/Ethyl Ester Fischer esterification (acid catalyst, alcohol)Strong acid or base hydrolysisRobust, but harsh deprotection.
Benzyl Ester Benzyl halide, baseH₂, Pd/COrthogonal to acid/base-labile groups.
tert-Butyl Ester DCC/DMAP, t-BuOH or isobutylene, acid catalystTrifluoroacetic acid (TFA)Orthogonal to base- and hydrogenolysis-labile groups.[3]

Protecting the Pyridine Nitrogen: Managing Nucleophilicity and Basicity

The lone pair of electrons on the pyridine nitrogen atom imparts both nucleophilic and basic character, which can be problematic in many synthetic transformations. Protection of the nitrogen mitigates these properties and can also influence the regioselectivity of electrophilic aromatic substitution.

Pyridine N-Oxide Formation: A Versatile Strategy

The formation of a pyridine N-oxide is a highly effective method for protecting the pyridine nitrogen.[6] This modification significantly alters the electronic properties of the ring, making it more susceptible to certain nucleophilic substitutions and directing electrophilic attack to different positions.

Rationale for Use: N-oxide formation effectively masks the nucleophilicity of the nitrogen atom.[7] The N-O bond can be readily cleaved under reductive conditions to regenerate the parent pyridine. This strategy is particularly useful when performing reactions that are sensitive to the basicity of the pyridine nitrogen.

Protocol 6: Pyridine N-Oxide Formation

  • Materials: this compound (or its ester), meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the starting material (1.0 eq) in DCM.

    • Cool the solution to 0 °C and add m-CPBA (1.2 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed.

    • Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • The crude N-oxide can often be used without further purification.

Protocol 7: Deoxygenation of Pyridine N-Oxide

  • Materials: this compound N-oxide (or its ester), Phosphorus trichloride (PCl₃) or Triphenylphosphine (PPh₃), Dichloromethane (DCM) or Acetonitrile.

  • Procedure with PCl₃:

    • Dissolve the N-oxide (1.0 eq) in DCM and cool to 0 °C.

    • Add PCl₃ (1.1 eq) dropwise.

    • Stir at 0 °C for 1 hour, then warm to room temperature and stir until completion.

    • Carefully quench the reaction with water.

    • Neutralize with a saturated solution of sodium bicarbonate and extract with DCM.

    • Dry the organic layer and concentrate to give the deoxygenated pyridine.

Orthogonal Protecting Group Strategies: A Decision-Making Framework

The true power of protecting group chemistry lies in the ability to selectively unmask one functional group in the presence of another. For this compound, this means being able to deprotect the carboxylic acid without affecting the protected pyridine nitrogen, and vice-versa.

A common and effective orthogonal strategy for this molecule involves the use of a tert-butyl ester for the carboxylic acid and an N-oxide for the pyridine nitrogen.

  • The tert-butyl ester is stable to the oxidative conditions required for N-oxide formation and the reductive conditions for its removal. It is selectively cleaved under acidic conditions.

  • The N-oxide is stable to the conditions used for tert-butyl ester formation and is selectively removed by reduction.

This orthogonal relationship is visualized in the workflow diagram below.

Orthogonal_Strategy Start This compound Protected_COOH t-Butyl 5-bromo-4- methoxypicolinate Start->Protected_COOH t-BuOH, DCC/DMAP Fully_Protected t-Butyl 5-bromo-4-methoxy- picolinate N-oxide Protected_COOH->Fully_Protected m-CPBA Deprotected_N t-Butyl 5-bromo-4- methoxypicolinate Fully_Protected->Deprotected_N PCl3 or PPh3 Deprotected_COOH 5-Bromo-4-methoxy- picolinic acid N-oxide Fully_Protected->Deprotected_COOH TFA Final_Product This compound Deprotected_N->Final_Product TFA Deprotected_COOH->Final_Product PCl3 or PPh3

Caption: Orthogonal protection and deprotection workflow.

Conclusion

The successful synthesis of complex molecules derived from this compound is critically dependent on the strategic use of protecting groups. By understanding the reactivity of the functional groups and the principles of orthogonality, researchers can design synthetic routes that are both efficient and high-yielding. The protocols and strategies outlined in this guide provide a solid foundation for navigating the synthetic challenges associated with this valuable heterocyclic building block. Careful planning and execution of these protection and deprotection steps will undoubtedly pave the way for the discovery and development of novel chemical entities.

References

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  • American Chemical Society. (n.d.). Use of substituted benzyl esters as carboxyl-protecting groups in solid-phase peptide synthesis. The Journal of Organic Chemistry.
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  • Royal Society of Chemistry. (2024). Deoxygenation of heterocyclic N-oxides employing iodide and formic acid as a sustainable reductant. New Journal of Chemistry.
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Catalyst Selection for Cross-Coupling with 5-Bromo-Picolinic Acids: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Picolinic Acids

Picolinic acid scaffolds are privileged structures in medicinal chemistry and materials science, frequently appearing in pharmaceuticals, agrochemicals, and functional materials. The ability to precisely functionalize these heterocyclic systems is paramount for the development of novel molecular entities. 5-Bromo-picolinic acid, in particular, serves as a versatile building block, offering a reactive handle for various transition-metal-catalyzed cross-coupling reactions. However, the inherent electronic properties of the pyridine ring, combined with the presence of both a nitrogen atom and a carboxylic acid group, present unique and significant challenges for catalyst selection and reaction optimization.

The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1] This phenomenon, often referred to as the "2-pyridyl problem," can significantly hinder catalytic activity.[2] Furthermore, the carboxylic acid moiety introduces additional complexity. It can act as a directing group, participate in side reactions, or necessitate careful selection of bases to avoid unwanted acid-base chemistry that can negatively impact the catalytic cycle.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of catalyst selection strategies and robust protocols for the successful cross-coupling of 5-bromo-picolinic acids. We will delve into the mechanistic nuances of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering field-proven insights to navigate the challenges associated with this particular substrate class. Additionally, we will explore the emerging strategy of decarboxylative cross-coupling as a powerful alternative for the direct arylation of picolinic acids.

Core Principles of Catalyst Selection

The success of any cross-coupling reaction hinges on the judicious selection of the catalyst system, which typically comprises a palladium precursor and a supporting ligand. For a challenging substrate like 5-bromo-picolinic acid, the ligand plays a pivotal role in modulating the reactivity and stability of the palladium center, thereby influencing the efficiency of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3][4]

The Role of Ligands:

Bulky, electron-rich phosphine ligands are often essential for promoting the cross-coupling of heteroaryl halides.[1] These ligands stabilize the catalytically active Pd(0) species, facilitate oxidative addition into the C-Br bond, and promote the final reductive elimination step to release the desired product and regenerate the catalyst. For pyridine-containing substrates, ligands can also mitigate the inhibitory effects of the pyridine nitrogen.

The Influence of the Carboxylic Acid Group:

The free carboxylic acid in 5-bromo-picolinic acid can complicate the reaction. It can be deprotonated by the base, forming a carboxylate that might coordinate to the palladium center. This can either be beneficial, acting as a directing group, or detrimental, leading to catalyst inhibition. Therefore, the choice of base is critical and must be carefully optimized to ensure activation of the coupling partner without interfering with the catalyst's activity.[5] In some cases, esterification of the carboxylic acid may be a viable strategy to circumvent these issues, though this adds extra steps to the synthetic sequence.

Catalytic Cycle Overview

The generalized catalytic cycle for palladium-catalyzed cross-coupling reactions provides a framework for understanding the role of each component in the reaction.

Catalytic Cycle Figure 1: Generalized Palladium Cross-Coupling Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Pd(II) Intermediate Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Di-organopalladium(II) Complex Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Product Reductive_Elimination->Ar-R Ar-X Ar-X (5-Bromo-picolinic acid) Ar-X->Oxidative_Addition R-M Organometallic Reagent R-M->Transmetalation

Caption: Generalized Palladium Cross-Coupling Cycle

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C(sp²)-C(sp²) bonds. In the context of 5-bromo-picolinic acid, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents.

Catalyst and Condition Selection for Suzuki-Miyaura Coupling

Given the challenges of the substrate, a robust catalyst system is required. Palladium precursors such as Pd(OAc)₂ or Pd₂(dba)₃ are commonly used in combination with bulky, electron-rich phosphine ligands.

ParameterRecommendationRationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, or Pd(dppf)Cl₂Readily available and effective Pd(0) sources upon in situ reduction. Pd(dppf)Cl₂ is often a good starting point for heteroaromatic substrates.[6]
Ligand Buchwald-type biaryl phosphines (e.g., SPhos, XPhos), P(t-Bu)₃, or dppfThese ligands are electron-rich and sterically demanding, which promotes oxidative addition and reductive elimination, and can mitigate catalyst inhibition by the pyridine nitrogen.[1][7]
Base K₂CO₃, K₃PO₄, or Cs₂CO₃An inorganic base is crucial for activating the boronic acid. The choice of base can significantly impact the reaction outcome, and screening may be necessary.[5] K₃PO₄ is often effective for challenging couplings.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, or DME/H₂OA mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.
Temperature 80-110 °CElevated temperatures are usually required to drive the reaction to completion. Microwave irradiation can also be employed to accelerate the reaction.[8]
Protocol: Suzuki-Miyaura Coupling of 5-Bromo-picolinic Acid with Phenylboronic Acid

Suzuki Protocol Workflow Figure 2: Suzuki-Miyaura Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine 5-bromo-picolinic acid, phenylboronic acid, and K₃PO₄ in a reaction vessel. B Add Pd(dppf)Cl₂. A->B C Evacuate and backfill with inert gas (e.g., Argon). B->C D Add degassed 1,4-dioxane/H₂O. C->D E Heat the mixture to 90 °C and stir for 12-24 hours. D->E F Monitor progress by TLC or LC-MS. E->F G Cool to room temperature and acidify with HCl. F->G H Extract with an organic solvent (e.g., Ethyl Acetate). G->H I Dry, concentrate, and purify by column chromatography. H->I

Caption: Suzuki-Miyaura Coupling Workflow

Materials:

  • 5-Bromo-picolinic acid (1.0 equiv)

  • Phenylboronic acid (1.2-1.5 equiv)

  • Pd(dppf)Cl₂ (2-5 mol%)

  • K₃PO₄ (2.0-3.0 equiv)

  • 1,4-Dioxane and degassed water (e.g., 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • To a flame-dried reaction vessel, add 5-bromo-picolinic acid, phenylboronic acid, and K₃PO₄.

  • Add the palladium catalyst, Pd(dppf)Cl₂.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water).

  • Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with 1M HCl to protonate the carboxylic acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[2][9] This reaction is particularly valuable for introducing primary and secondary amines at the 5-position of the picolinic acid core.

Catalyst and Condition Selection for Buchwald-Hartwig Amination

The choice of ligand is especially critical in Buchwald-Hartwig aminations to facilitate the challenging C-N bond formation.

ParameterRecommendationRationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Common and effective palladium sources.
Ligand Bulky biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos)These ligands are highly effective for the amination of heteroaryl halides, promoting both oxidative addition and the crucial C-N reductive elimination.[10][11]
Base NaOt-Bu, K₃PO₄, or Cs₂CO₃A strong, non-nucleophilic base is required. NaOt-Bu is often the base of choice, but K₃PO₄ or Cs₂CO₃ can be effective alternatives, especially for sensitive substrates.
Solvent Toluene, 1,4-Dioxane, or t-BuOHAnhydrous, aprotic solvents are typically used.
Temperature 80-110 °CSimilar to Suzuki couplings, elevated temperatures are generally necessary.
Protocol: Buchwald-Hartwig Amination of 5-Bromo-picolinic Acid with Morpholine

Materials:

  • 5-Bromo-picolinic acid (1.0 equiv)

  • Morpholine (1.2-1.5 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • XPhos (4-10 mol%)

  • NaOt-Bu (1.5-2.0 equiv)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • In a glovebox or under an inert atmosphere, add NaOt-Bu to a dry reaction vessel.

  • Add 5-bromo-picolinic acid, Pd(OAc)₂, and XPhos.

  • Add anhydrous toluene, followed by morpholine.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[4] This reaction is an excellent method for installing alkynyl groups onto the picolinic acid scaffold, which can then be further elaborated.

Catalyst and Condition Selection for Sonogashira Coupling

The classic Sonogashira reaction employs a dual catalyst system of palladium and copper. However, copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[12][13]

ParameterRecommendationRationale
Palladium Precursor Pd(PPh₃)₄, PdCl₂(PPh₃)₂These are the most common and well-established catalysts for Sonogashira couplings.
Copper Co-catalyst CuI (1-5 mol%)The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then transmetalates to the palladium center.
Ligand PPh₃ (often inherent in the palladium precursor)Triphenylphosphine is the standard ligand for this reaction.
Base Et₃N, i-Pr₂NH, or other amine basesThe amine base serves to deprotonate the terminal alkyne and to neutralize the HBr byproduct. It can often be used as the solvent as well.
Solvent DMF, THF, or the amine base itselfAnhydrous polar aprotic solvents are typically used.
Temperature Room temperature to 80 °CSonogashira couplings can often be performed under milder conditions than Suzuki or Buchwald-Hartwig reactions.
Protocol: Sonogashira Coupling of 5-Bromo-picolinic Acid with Phenylacetylene

Materials:

  • 5-Bromo-picolinic acid (1.0 equiv)

  • Phenylacetylene (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (2-5 mol%)

  • CuI (1-5 mol%)

  • Et₃N (can be used as both base and solvent)

  • Anhydrous DMF (if a co-solvent is needed)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • To a dry reaction vessel, add 5-bromo-picolinic acid, Pd(PPh₃)₄, and CuI.

  • Flush the vessel with an inert gas.

  • Add the degassed solvent (e.g., Et₃N or a mixture of DMF and Et₃N).

  • Add phenylacetylene via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Alternative Strategy: Decarboxylative Cross-Coupling

An innovative and increasingly popular strategy for the functionalization of heteroaromatic carboxylic acids is decarboxylative cross-coupling.[14] This approach utilizes the carboxylic acid group as a disposable directing group, which is extruded as CO₂ during the reaction. This method offers a distinct advantage as it directly couples at the 2-position of the picolinic acid, a position that is otherwise challenging to functionalize via traditional cross-coupling methods.

This transformation typically involves a palladium catalyst and a suitable oxidant. The reaction proceeds through a mechanism where the carboxylic acid coordinates to the palladium center, followed by decarboxylation to form a palladated intermediate, which then undergoes reductive elimination with an aryl halide to form the C-C bond.

While a detailed protocol for this advanced method is beyond the scope of this introductory guide, it represents a powerful tool for the synthesis of 2-aryl pyridines from readily available picolinic acids.

Troubleshooting and Key Considerations

  • Low or No Conversion:

    • Catalyst Inactivation: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. The pyridine nitrogen can be particularly problematic; consider using a more robust ligand from the Buchwald family.

    • Insufficient Base: The choice and amount of base are critical. For Suzuki couplings, ensure the base is strong enough to activate the boronic acid. For Buchwald-Hartwig aminations, ensure the base is sufficiently non-nucleophilic.

  • Side Reactions:

    • Protodeborylation (Suzuki): This is a common side reaction where the boronic acid is replaced by a proton. Using a slight excess of the boronic acid and ensuring efficient transmetalation can help mitigate this.

    • Homocoupling (Sonogashira): The formation of diynes from the alkyne coupling partner can be minimized by using copper-free conditions or by slowly adding the alkyne to the reaction mixture.

  • Purification Challenges:

    • The carboxylic acid functionality can make purification by standard silica gel chromatography difficult. It may be necessary to use an acidic mobile phase or to protect the carboxylic acid as an ester prior to purification.

Conclusion

The cross-coupling of 5-bromo-picolinic acid is a challenging yet highly rewarding transformation that opens the door to a vast array of functionalized pyridine derivatives. Success in these reactions is contingent upon a rational approach to catalyst selection, with careful consideration given to the interplay between the palladium precursor, the ligand, the base, and the solvent. By understanding the mechanistic principles and employing the robust protocols outlined in this guide, researchers can effectively navigate the complexities of this substrate and unlock its full potential in their synthetic endeavors. The continued development of new ligands and catalytic systems, including the promising area of decarboxylative couplings, will undoubtedly further expand the synthetic utility of this valuable building block.

References

  • Current time information in Denbighshire, GB. (n.d.). Google Search.
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  • BenchChem. (2025). A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines.
  • BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025).
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  • Buchwald–Hartwig amin
  • Copper-free Sonogashira coupling. (2008).
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  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). NIH.
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  • Decarboxylative cross-nucleophile coupling via ligand-to-metal charge transfer photoexcitation of Cu(II)
  • Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. (n.d.). MDPI.
  • Pd(CH3CN)
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI.
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Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-4-methoxypicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with the challenging substrate, 5-Bromo-4-methoxypicolinic acid. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this reaction and achieve higher yields and purity.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds, particularly for creating biaryl and heteroaryl structures common in pharmacologically active molecules.[1][2] However, substrates like this compound present a unique set of challenges due to the interplay of an electron-deficient pyridine ring, a coordinating carboxylic acid group, and a methoxy substituent. This guide is designed to explain the causality behind experimental choices and provide a systematic approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is giving very low yield. What is the most common reason?

A1: The most common culprits for low yield with this substrate are related to catalyst inhibition and instability of the starting materials. The nitrogen atom of the pyridine ring and the carboxylate group (formed under basic conditions) can coordinate to the palladium catalyst, hindering its activity. Additionally, the boronic acid coupling partner is susceptible to a side reaction called protodeboronation, where the carbon-boron bond is cleaved, effectively removing your nucleophile from the reaction.[3] Rigorous exclusion of oxygen, which can deactivate the catalyst, is also critical.[3][4]

Q2: How does the picolinic acid functional group affect the Suzuki coupling?

A2: The carboxylic acid group has multiple effects. Under basic conditions, it deprotonates to form a carboxylate, which can alter the substrate's solubility and chelate with the palladium center. This chelation can sometimes be beneficial, but can also lead to catalyst inhibition. Furthermore, the choice of base is critical; a very strong base could lead to unwanted side reactions, while a base that is too weak may not efficiently promote the necessary transmetalation step.[5]

Q3: What are the best general starting conditions for a screening reaction with this substrate?

A3: For a challenging heteroaryl coupling, starting with a robust catalyst system is recommended. A good starting point would be a palladium pre-catalyst featuring a bulky, electron-rich phosphine ligand.

ComponentRecommendationRationale
Catalyst XPhos Pd G3 (or similar Buchwald pre-catalyst) (1-3 mol%)Pre-catalysts provide a reliable source of active Pd(0) and bulky phosphine ligands are known to accelerate the key steps for difficult substrates.[4][6]
Base K₃PO₄ or K₂CO₃ (2-3 equivalents)K₃PO₄ is a moderately strong base effective for challenging transmetalation steps.[4] K₂CO₃ is a milder, common alternative.[7]
Solvent 1,4-Dioxane / H₂O (e.g., 5:1 ratio)A polar aprotic solvent with water is standard for dissolving the base and facilitating the catalytic cycle.[6][8]
Temperature 80–100 °CThis temperature range is typically sufficient to drive the reaction without causing significant thermal decomposition of starting materials or the catalyst.[8]

Q4: What are the primary side reactions to look out for?

A4: Besides the aforementioned protodeboronation of the boronic acid, two other common side reactions are homocoupling and dehalogenation.[9]

  • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.[4]

  • Dehalogenation: The bromine atom on your picolinic acid is replaced by a hydrogen atom, resulting in 4-methoxypicolinic acid. This can occur if a hydride source is inadvertently generated in the reaction mixture.[10]

The Suzuki-Miyaura Catalytic Cycle

The Suzuki coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[8][11][12] Understanding this cycle is crucial for effective troubleshooting.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X(L₂) (Oxidative Adduct) Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar'(L₂) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination ArX_label 5-Bromo-4-methoxy- picolinic acid (Ar-X) Boronic_label Ar'-B(OR)₂ + Base Product_label Product (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem: Low or No Conversion of Starting Material

Q: I see only my starting materials by LC-MS/TLC after several hours. What should I investigate first?

A: This issue almost always points to an inactive catalyst or reaction conditions that are not suitable for the initial, rate-limiting oxidative addition step.[13]

Troubleshooting Workflow: Low/No Conversion

Troubleshooting_Low_Yield Start Low or No Conversion Observed Check1 Is the Catalyst System Active? Start->Check1 Action1a Ensure Rigorous Degassing (Freeze-Pump-Thaw or N₂ Sparge) Check1->Action1a No Check2 Are the Reaction Conditions Optimal? Check1->Check2 Yes Action1b Use Fresh, High-Quality Palladium Pre-catalyst & Ligand Action1a->Action1b Action1c Switch to a more robust pre-catalyst (e.g., Buchwald G3/G4) Action1b->Action1c Action2a Increase Temperature (e.g., in 10-20 °C increments) Check2->Action2a No Check3 Is Starting Material Quality an Issue? Check2->Check3 Yes Action2b Screen a Stronger Base (e.g., K₂CO₃ → K₃PO₄ or Cs₂CO₃) Action2a->Action2b Action2c Screen Different Ligands (Bulky, electron-rich phosphines or NHCs are often best) Action2b->Action2c Action3a Verify Purity of this compound Check3->Action3a No Action3b Check Boronic Acid/Ester for Decomposition (Consider using a more stable boronate ester, e.g., pinacol or MIDA) Action3a->Action3b

Caption: Decision workflow for troubleshooting low or no reaction conversion.

Detailed Steps:

  • Verify Catalyst Activity: Palladium(0) catalysts are highly sensitive to oxygen.[14] Inefficient degassing is a primary cause of reaction failure. Ensure all solvents (including water) and the reaction vessel are thoroughly degassed.[3][4] If you are generating the catalyst in situ from a Pd(II) source like Pd(OAc)₂, the reduction to Pd(0) may be inefficient. Using a well-defined Pd(0) pre-catalyst is often more reliable.[4][10]

  • Optimize Ligand and Base: The pyridine nitrogen in your substrate can inhibit the catalyst. A bulky, electron-donating ligand (e.g., XPhos, SPhos, RuPhos) can promote the desired reaction pathway and prevent catalyst poisoning.[4][6] If using a weaker base like Na₂CO₃, it may not be strong enough to facilitate the transmetalation step effectively. Switching to K₃PO₄ or Cs₂CO₃ is a standard strategy for more challenging substrates.[4]

  • Increase Temperature: Suzuki couplings are often temperature-sensitive. If the reaction is sluggish at 80 °C, incrementally increasing the temperature to 100 °C or 110 °C (solvent permitting) can overcome the activation barrier.[4]

  • Check Reagent Quality: Boronic acids can degrade on storage.[14] Consider using a more stable boronate ester (e.g., a pinacol ester) to minimize decomposition and the protodeboronation side reaction.[3] A slight excess (1.2-1.5 equivalents) of the boron reagent can also help drive the reaction to completion.[3]

Problem: Significant Formation of Side Products

Q: My desired product is forming, but I have major impurities from protodeboronation and/or homocoupling. How can I suppress these?

A: This indicates that while the catalyst is active, undesired reaction pathways are competing with the productive cross-coupling.

Solutions:

  • To Minimize Protodeboronation: This side reaction is often exacerbated by excess water or prolonged reaction times at high temperatures.

    • Use Boronic Esters: As mentioned, pinacol or MIDA boronates are significantly more stable than their corresponding boronic acids.[3]

    • Anhydrous Conditions: Consider using anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) or finely ground, anhydrous K₃PO₄.[6][15] A small amount of an additive like trimethyl borate can sometimes enhance reaction rates under these conditions.[15]

    • Limit Water: If using an aqueous system, use the minimum amount of water necessary for the base (e.g., a 10:1 or higher organic:water ratio).

  • To Minimize Homocoupling: This is typically caused by oxygen in the reaction headspace, which can facilitate the oxidative coupling of the boronic acid.

    • Improve Degassing: This is the most critical factor. Use a more rigorous degassing method like three freeze-pump-thaw cycles instead of just sparging with inert gas.[3]

    • Use a Pd(0) Source: Starting with a Pd(0) pre-catalyst avoids a potentially messy in situ reduction step where side reactions can be initiated.[4]

Experimental Protocols
General Protocol for Suzuki Coupling Screening

This protocol is intended for a small-scale (e.g., 0.2 mmol) screening reaction. All glassware should be oven or flame-dried before use.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Degassed 1,4-Dioxane

  • Degassed deionized water

  • Reaction vial with a screw cap and PTFE septum, and a magnetic stir bar

Procedure:

  • Vial Preparation: To a dry reaction vial containing a stir bar, add this compound, the arylboronic acid/ester, and the base.

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst.

  • Inert Atmosphere: Seal the vial with the cap. If not in a glovebox, evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times.[1]

  • Solvent Addition: Through the septum, add the degassed 1,4-dioxane followed by the degassed water (e.g., for a 0.1 M reaction, use 1.8 mL of dioxane and 0.2 mL of water).

  • Reaction: Place the vial in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C) and stir vigorously.[4]

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by LC-MS or TLC.

  • Workup (Quench): Once the reaction is complete, cool it to room temperature. Dilute the mixture with ethyl acetate and water. Carefully add 1M HCl to acidify the aqueous layer (to pH ~4-5), which protonates the picolinic acid product, aiding its extraction into the organic layer.

  • Extraction: Separate the layers and extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.[4]

References
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]

  • MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • Various Authors. (n.d.). What are the key steps involved in the general procedure of the Suzuki reaction?
  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Retrieved from [Link]

  • ResearchGate. (2019). Aqueous cross-coupling: Highly efficient Suzuki-Miyaura coupling of N-heteroaryl halides and N-heteroarylboronic acids. Retrieved from [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]

  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]

  • ACS Publications. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from [Link]

  • YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University.
  • Reddit. (2024, September 4). Struggling with Suzuki Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

  • National Institutes of Health. (2016, October 18). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... Retrieved from [Link]

  • ChemRxiv. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (2015, August 5). Optimization of the Suzuki-Miyaura Cross-coupling. Retrieved from [Link]

  • PubMed. (2008). Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Retrieved from [Link]

  • ResearchGate. (n.d.). List of substrates used and the products obtained in Suzuki coupling... Retrieved from [Link]

  • ChemRxiv. (n.d.). Data-Driven Reagent Selection for Empirical Reaction Optimization. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of... Retrieved from [Link]

  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling? Retrieved from [Link]

Sources

preventing side reactions in amide bond formation with 5-Bromo-4-methoxypicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for amide bond formation with 5-Bromo-4-methoxypicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for this specific coupling reaction. The unique electronic and steric properties of this compound can present challenges, and this guide aims to equip you with the knowledge to overcome them.

Introduction: The Challenges of this compound in Amide Coupling

This compound is a heteroaromatic carboxylic acid with substituents that significantly influence its reactivity. The electron-donating methoxy group at the 4-position increases the electron density of the pyridine ring, while the electron-withdrawing bromine atom at the 5-position and the nitrogen atom in the ring modulate this effect.[1][2][3] This electronic balance, coupled with potential steric hindrance, can lead to sluggish reactions and the formation of unwanted side products. This guide will address these specific challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My standard amide coupling reaction using EDC/HOBt with this compound is giving low to no yield. What are the likely causes?

Several factors can contribute to low yields in this specific reaction.[4]

  • Insufficient Carboxylic Acid Activation: The electron-donating methoxy group can slightly decrease the electrophilicity of the carbonyl carbon, making it less reactive towards the coupling reagent. While EDC/HOBt is a robust system, the resulting active ester may not be reactive enough for a successful coupling, especially with a weakly nucleophilic amine.[5][6]

  • Steric Hindrance: The substituents on the picolinic acid, particularly the bromine atom, can create steric hindrance around the carboxylic acid group, impeding the approach of both the coupling reagent and the amine.[5]

  • Suboptimal Reaction Conditions: The choice of solvent and base is critical. Polar aprotic solvents like DMF or NMP are generally preferred. The base used should be non-nucleophilic to avoid competing reactions.[4][7]

Troubleshooting Steps:

  • Switch to a More Potent Coupling Reagent: For challenging substrates like this, stronger coupling reagents are often necessary. Consider using a uronium/aminium or phosphonium salt-based reagent.[8][9]

  • Pre-activation: Allow the this compound to react with the coupling reagent and a non-nucleophilic base like DIPEA for 15-30 minutes before adding the amine. This ensures the complete formation of the active intermediate.[4][5]

  • Optimize Reaction Temperature: While room temperature is a good starting point, gentle heating (e.g., 40-50 °C) can sometimes overcome the activation energy barrier for sterically hindered substrates. However, be cautious as higher temperatures can also increase the risk of side reactions.[5]

Q2: I'm observing a significant amount of an unknown byproduct in my reaction mixture. What could it be and how can I prevent it?

The formation of byproducts is a common issue in amide bond formation. With carbodiimide reagents like EDC, a primary concern is the formation of a stable N-acylurea .[5][7] This occurs when the activated O-acylisourea intermediate rearranges before the amine can react. This side reaction is more prevalent when the coupling is slow due to steric hindrance or electronic effects.[5]

With uronium reagents like HATU, a potential side reaction is the guanidinylation of the amine, where the amine reacts with the coupling reagent itself.[8][10]

Mitigation Strategies:

  • For N-acylurea formation (with EDC):

    • The addition of HOBt or HOAt is crucial as it traps the O-acylisourea intermediate to form a more stable active ester, minimizing the chance of rearrangement.[8][11][12]

    • Ensure a slight excess of the amine (1.1-1.2 equivalents) to favor the desired reaction.

  • For Guanidinylation (with HATU/HBTU):

    • Use the coupling reagent in a 1:1 molar ratio with the carboxylic acid. An excess of the uronium reagent can increase the likelihood of this side reaction.[11]

    • Pre-activating the carboxylic acid before adding the amine is also a good practice to consume the coupling reagent.[4]

Q3: Which coupling reagent is best suited for this compound?

The choice of coupling reagent is critical for success. For a substituted and potentially challenging substrate like this compound, more powerful reagents are often required.

Coupling ReagentAdvantagesDisadvantagesRecommendation for this compound
EDC/HOBt Water-soluble byproducts, easy workup.[11]Can be less effective for hindered substrates, risk of N-acylurea formation.[5][7]May require optimization (e.g., addition of DMAP), but stronger reagents are often a better first choice.[6]
HATU/HBTU High coupling efficiency, low racemization, fast reaction kinetics.[10][11][13]Can cause guanidinylation of the amine if used in excess.[10][11]Highly Recommended. Excellent for difficult couplings. Use a 1:1 stoichiometry with the acid and pre-activate.[4][10]
PyBOP Effective for sterically hindered couplings, low racemization.[5]Byproducts can sometimes be difficult to remove.Good Alternative. A reliable choice for challenging amide bond formations.
Acyl Fluoride (via TFFH or BTFFH) Generates a highly reactive intermediate, excellent for very hindered systems.[4][7]Requires an additional step to form the acyl fluoride.Recommended for very challenging cases where other methods fail.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol provides a robust starting point for the coupling of this compound.

  • Dissolve this compound (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add HATU (1.0-1.1 equivalents) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).[4][5]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[4]

  • Purify the crude product by column chromatography.

Protocol 2: Acyl Fluoride Formation for Highly Hindered Systems

This two-step procedure can be effective when standard coupling methods are unsuccessful.

  • Acyl Fluoride Formation:

    • In a reaction vial, dissolve this compound (1.0 equivalent) in an anhydrous solvent such as DCM.

    • Add a fluorinating agent (e.g., TFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).[4]

    • Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.[4]

  • Amide Bond Formation:

    • In a separate flask, dissolve the amine (1.0 equivalent) in the same anhydrous solvent.

    • Slowly add the solution containing the acyl fluoride to the amine solution.

    • Monitor the reaction for completeness. Reaction times may be longer for these types of couplings.[4]

    • Perform a standard aqueous workup and purification as described in Protocol 1.

Visualizing the Process: Reaction Mechanisms and Troubleshooting

Mechanism of HATU-mediated Amide Bond Formation

HATU_Mechanism Acid R-COOH Carboxylate R-COO⁻ Acid->Carboxylate Deprotonation Base Base (DIPEA) ActiveEster O-Acyl(tetramethyl) isouronium salt Carboxylate->ActiveEster Nucleophilic Attack HATU HATU HATU->ActiveEster Amide Amide Product ActiveEster->Amide Nucleophilic Attack Amine R'-NH₂ Amine->ActiveEster Byproduct HOAt + Urea byproduct

Caption: HATU activation and subsequent amidation pathway.

Troubleshooting Flowchart for Low Yield

Troubleshooting_Flowchart Start Low Yield with 5-Bromo-4- methoxypicolinic acid CheckReagent Using EDC/HOBt? Start->CheckReagent SwitchReagent Switch to HATU or PyBOP (See Protocol 1) CheckReagent->SwitchReagent Yes CheckConditions Using HATU/PyBOP? CheckReagent->CheckConditions No Success Reaction Successful SwitchReagent->Success Optimize Increase Temperature (40-50°C) Extend Reaction Time Check Solvent Purity CheckConditions->Optimize StillLowYield Still Low Yield? Optimize->StillLowYield AcylFluoride Consider Acyl Fluoride Route (See Protocol 2) StillLowYield->AcylFluoride Yes StillLowYield->Success No AcylFluoride->Success

Caption: A decision tree for troubleshooting low-yield reactions.

References

  • Wikipedia. (n.d.). Peptide synthesis. Wikipedia. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link]

  • University of Calgary. (n.d.). Chapter 27: Peptide synthesis. University of Calgary. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. [Link]

  • PrepChem.com. (n.d.). Synthesis of picolinic acid chloride. PrepChem.com. [Link]

  • Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tohoku University. [Link]

  • CUTM Courseware. (n.d.). The Effect of Substituents on Reactivity. CUTM Courseware. [Link]

  • National Institutes of Health. (2015). Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate. PMC. [Link]

Sources

Technical Support Center: Troubleshooting Cross-Coupling Reactions of 5-Bromo-4-methoxypicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 5-Bromo-4-methoxypicolinic acid in transition-metal-catalyzed cross-coupling reactions. This guide is designed to provide in-depth, field-proven insights into overcoming the unique challenges presented by this substrate. As a substituted pyridine, it is prone to issues common to heteroaromatic systems; however, the presence of the picolinic acid moiety introduces a distinct set of potential failure modes that require careful consideration.[1][2] This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to diagnose and resolve issues effectively.

Section 1: General Troubleshooting Framework

Before diving into specific frequently asked questions (FAQs), it is crucial to approach troubleshooting systematically. A failed reaction is a data point. The key is to logically deduce the point of failure. The workflow below outlines a rational approach to diagnosing a problematic cross-coupling reaction involving our substrate of interest.

Troubleshooting_Workflow Start Reaction Failed (Low Yield / No Product) Check_Basics Step 1: Verify Reagent & Setup Integrity - Inert atmosphere? - Reagent purity/activity? - Anhydrous solvents? Start->Check_Basics SM_Consumed Step 2: Analyze Crude Reaction Mixture - LCMS / NMR - Is Starting Material (SM) consumed? Check_Basics->SM_Consumed If Basics OK No_Conversion Problem: No SM Conversion (Catalyst Not Active) SM_Consumed->No_Conversion No Conversion_With_Byproducts Problem: SM Consumed, Byproducts Formed SM_Consumed->Conversion_With_Byproducts Yes Catalyst_Deactivation Hypothesis A: Catalyst Deactivation (Pyridine N or Carboxylate Binding) No_Conversion->Catalyst_Deactivation Oxidative_Addition_Failure Hypothesis B: Oxidative Addition Failure (Inactive Catalyst/Ligand) No_Conversion->Oxidative_Addition_Failure Solution_Catalyst Solution: - Screen ligands (e.g., Buchwald type) - Use pre-formed catalyst - Change Pd source (Pd(II) vs Pd(0)) Catalyst_Deactivation->Solution_Catalyst Oxidative_Addition_Failure->Solution_Catalyst Debromination Side Product A: Hydrodehalogenation (4-methoxypicolinic acid) Conversion_With_Byproducts->Debromination Decarboxylation Side Product B: Decarboxylation (5-Bromo-4-methoxypyridine) Conversion_With_Byproducts->Decarboxylation Homocoupling Side Product C: Homocoupling (Boronic acid dimer, etc.) Conversion_With_Byproducts->Homocoupling Solution_Side_Products Solution: - Lower temperature - Use milder/different base (e.g., K3PO4 -> K2CO3) - Ensure rigorous O2 exclusion Debromination->Solution_Side_Products Decarboxylation->Solution_Side_Products Homocoupling->Solution_Side_Products

Caption: A decision tree for systematic troubleshooting.

Section 2: Frequently Asked Questions (FAQs)

Category A: Low or No Conversion of Starting Material
Q1: My reaction shows no conversion of this compound. What are the first things to check?

A1: Before suspecting complex chemical issues, always verify the fundamentals.

  • Inert Atmosphere: Palladium(0) species, the active catalysts in many cross-coupling cycles, are highly sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that solvents were adequately degassed.

  • Reagent Quality:

    • Catalyst: Is your Palladium source old or of questionable quality? For sensitive reactions, using a fresh bottle or a pre-formed catalyst can be beneficial.

    • Base: Anhydrous bases like K₃PO₄ can be hygroscopic. Ensure they are dry. The effectiveness of aqueous bases like Na₂CO₃ or K₂CO₃ depends on accurate solution preparation.[3]

    • Coupling Partner: For Suzuki reactions, are you certain of the quality of your boronic acid or ester? They can degrade over time, leading to lower reactivity.[4]

  • Solvent Purity: Ensure solvents are anhydrous, as water can interfere with many steps of the catalytic cycle, although it is a necessary co-solvent in many Suzuki protocols.[4][5]

  • Temperature: Confirm your heating apparatus is calibrated and the reaction is reaching the target temperature.

Q2: I suspect catalyst deactivation. What are the common causes for this specific substrate?

A2: this compound has two primary functional groups that can poison a palladium catalyst: the pyridine nitrogen and the carboxylic acid. This is a well-documented challenge with pyridine-containing substrates.[1][6]

  • Pyridine Nitrogen Coordination: The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center. This can lead to the formation of stable, off-cycle complexes that are catalytically inactive. The 2-position of the carboxylic acid further facilitates the potential for chelation.

  • Carboxylate Binding: The carboxylic acid, especially after deprotonation by the base to a carboxylate, can act as a ligand for the palladium. While this can sometimes be a beneficial directing effect in C-H activation chemistry, in cross-coupling it can form stable palladacycles that are slow to proceed through the desired catalytic cycle.[7][8] The carboxylate can coordinate in either a monodentate (κ¹) or bidentate (κ²) fashion; the κ² mode is generally less favorable for the C-H activation needed in some cycles.[8]

See the diagram in Section 4 for a visual representation of these inhibition pathways.

Q3: How do I choose the right catalyst and ligand for this challenging substrate?

A3: The choice of ligand is paramount for overcoming catalyst inhibition and promoting the desired reaction pathway. For electron-deficient heteroaryl halides, standard ligands like triphenylphosphine (PPh₃) are often insufficient. You require ligands that are both electron-rich and sterically bulky.[9][10]

  • Electron-richness: This increases the electron density on the palladium center, which promotes the rate-limiting oxidative addition step into the C-Br bond.

  • Steric Bulk: Bulky ligands favor the formation of low-coordinate, highly reactive L₁Pd(0) species, which are the active catalysts.[10] They also promote the final reductive elimination step.

The table below provides a starting point for ligand selection for different reaction types.

Reaction TypeRecommended Ligand ClassSpecific ExamplesRationale & Key Considerations
Suzuki-Miyaura Buchwald Dialkylbiaryl PhosphinesSPhos, XPhos, RuPhosExcellent for electron-deficient aryl halides. Their bulk accelerates reductive elimination and prevents catalyst dimerization.[9]
Buchwald-Hartwig Buchwald Biaryl Phosphines, Ferrocenyl PhosphinesXPhos, BrettPhos, JosiphosThese ligands have a proven track record for C-N bond formation, even with challenging substrates. The choice may depend on the specific amine.[11][12]
Heck Buchwald type, N-Heterocyclic Carbenes (NHCs)RuPhos, JohnPhos, IPrThe choice is highly dependent on the olefin coupling partner. Tridentate pyridine-coordinated complexes have also shown promise.[13][14]
Category B: Formation of Side Products
Q4: I'm observing significant hydrodehalogenation (debromination) of my starting material. How can I prevent this?

A4: The formation of 4-methoxypicolinic acid is a result of hydrodehalogenation, a common side reaction. This typically occurs when the Pd(II)-aryl intermediate, formed after oxidative addition, undergoes an undesired reaction before coupling. Potential causes include:

  • β-Hydride Elimination from Alkoxide Bases: If using a base like NaOt-Bu, β-hydride elimination from the alkoxide can generate a palladium-hydride species. This Pd-H species can then react with your starting material to replace the bromine with hydrogen.

  • Water or Other Protic Sources: In the presence of a base, trace water can lead to the formation of Pd-H species.

  • Reaction with Boronic Acid (Suzuki): Protodeboronation of the boronic acid coupling partner can be followed by transfer of a hydride.

Solutions:

  • Switch to a non-alkoxide base like K₃PO₄, Cs₂CO₃, or K₂CO₃.[3][15]

  • Ensure your reaction is rigorously anhydrous if using an alkoxide base.

  • Use a higher quality boronic acid or a boronate ester (e.g., pinacol ester) to minimize protodeboronation.

Q5: My major side product is 5-Bromo-4-methoxypyridine. What is causing this decarboxylation and how can I minimize it?

A5: This is arguably the most significant challenge with this substrate. Picolinic acids (pyridine-2-carboxylic acids) are known to undergo thermal or catalyzed decarboxylation.[16][17] The reaction proceeds through a zwitterionic intermediate, which is stabilized by the adjacent pyridine nitrogen.[18] This process, sometimes related to the Hammick reaction, can be promoted by heat and certain solvents.[16][19]

Solutions:

  • Lower the Reaction Temperature: This is the most critical parameter. Screen temperatures starting from 80 °C and only increasing if necessary.

  • Modify the Carboxylic Acid: A temporary solution can be to convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. The ester is significantly more stable to decarboxylation and can be hydrolyzed post-coupling.

  • Choice of Base: While strong bases are needed, excessively harsh conditions can promote this side reaction. A careful screening of bases is recommended.

  • Solvent Choice: The rate of decarboxylation can be solvent-dependent.[19] If decarboxylation is severe in a solvent like DMF, consider switching to dioxane or toluene.

Q6: In my Suzuki reaction, I see a lot of boronic acid homocoupling. What's wrong?

A6: The formation of a biaryl product derived from the dimerization of your boronic acid partner is often called Glaser coupling. This is almost always caused by the presence of oxygen. Oxygen can re-oxidize the Pd(0) catalyst in a pathway that leads to homocoupling.

Solutions:

  • Improve Degassing Technique: Ensure your solvent is thoroughly degassed via sparging with an inert gas for at least 30 minutes or by using several freeze-pump-thaw cycles.

  • Maintain Inert Atmosphere: Keep the reaction under a positive pressure of Argon or Nitrogen throughout the entire duration, including workup if possible.

  • Use High-Purity Reagents: Ensure your boronic acid and other reagents are not contaminated with oxidative impurities.

Section 3: Detailed Experimental Protocols

Protocol 1: General Procedure for Catalyst/Ligand Screening

This protocol is designed for parallel screening to efficiently identify a promising catalytic system.

  • Array Preparation: In a glovebox, arrange an array of reaction vials equipped with stir bars.

  • Reagent Stocking: To each vial, add this compound (1.0 equiv), the coupling partner (e.g., arylboronic acid, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Addition: In separate vials, add the desired Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (4.4 mol%). For pre-formed catalysts (e.g., XPhos Pd G3), add the specified catalytic loading (e.g., 2 mol%).

  • Reaction Initiation: Add degassed solvent (e.g., Dioxane/H₂O 4:1, 0.2 M) to each vial.

  • Heating & Monitoring: Seal the vials, remove from the glovebox, and place them in a pre-heated aluminum block at the desired temperature (e.g., 100 °C).

  • Analysis: After a set time (e.g., 12 hours), cool the reactions, quench with water, and extract with an organic solvent (e.g., EtOAc). Analyze the organic layer by LCMS to determine the conversion to product and the formation of key byproducts.

Protocol 2: Analysis of a Failed Reaction Mixture
  • Cool and Quench: Cool the reaction to room temperature. Take a small aliquot for LCMS analysis.

  • LCMS Analysis: Analyze the aliquot to identify the masses of all major components. Look for:

    • Starting Material (m/z of this compound)

    • Desired Product

    • Debrominated byproduct (m/z of 4-methoxypicolinic acid)

    • Decarboxylated byproduct (m/z of 5-Bromo-4-methoxypyridine)

    • Homocoupled partner

  • Workup and NMR: Perform a standard aqueous workup. Isolate the components via column chromatography if possible. Obtain a ¹H NMR of the crude mixture and any isolated materials. This can help quantify the ratio of starting material to byproducts and confirm their identities.

Section 4: Mechanistic Insights

A general understanding of the catalytic cycle and potential failure modes is essential for rational troubleshooting.

Catalytic_Cycle Pd0 LₙPd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R¹-X Inactive_Complex [LₙPd(Inhibitor)] (Off-cycle, Inactive) Pd0->Inactive_Complex Catalyst Poisoning PdII Lₙ(R¹)Pd(II)-X OxAdd->PdII Transmetal Transmetalation (Suzuki) or Amine Coordination /Deprotonation (B-H) PdII->Transmetal + R²-M PdII_R2 Lₙ(R¹)Pd(II)-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 + R¹-R² R1R2 R¹-R² (Product) RedElim->R1R2 R1X R¹-X (5-Bromo-4-MeO-Pic-COOH) R1X->OxAdd R2M R²-M (Coupling Partner) R2M->Transmetal Inhibitor Substrate (Py-N, COOH) Inhibitor->Inactive_Complex

Caption: General Pd cross-coupling cycle and potential inhibition.

The diagram above illustrates the key steps: oxidative addition, transmetalation (or equivalent step), and reductive elimination. For this compound, the "Inhibitor" pathway is a significant risk, where the substrate itself binds to the active Pd(0) catalyst, pulling it out of the productive cycle.

Section 5: References

  • Hammick, D. L., & Dyson, P. (1939). The mechanism of decarboxylation. Part II. The decomposition of picolinic, quinaldinic, and isoquinaldinic acids in the presence of carbonyl compounds. Journal of the Chemical Society, 172. (Note: While the direct article may not be available, the Hammick reaction is a well-established principle in organic chemistry, and its Wikipedia entry provides a good overview).

  • Beletskaya, I. P., & Cheprakov, A. V. (2012). Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive. ACS Catalysis, 2(9), 1952-1968. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 46(28), 5352-5356. [Link]

  • Oreate AI. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog. [Link]

  • Váňa, P., et al. (2019). C–H Functionalizations by Palladium Carboxylates: The Acid Effect. Chemistry – A European Journal, 25(39), 9234-9243. [Link]

  • De Nanteuil, F., et al. (2015). Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. In Pyridine and Its Derivatives. [Link]

  • Maiti, D., et al. (2022). Pd-catalysed C–H functionalisation of free carboxylic acids. Chemical Society Reviews, 51(2), 595-629. [Link]

  • Macmillan Group. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Accounts of Chemical Research, 55(23), 3481-3495. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/3 Macmillan/files/publications/2022_Accounts-of-Chemical-Research.pdf]([Link] Macmillan/files/publications/2022_Accounts-of-Chemical-Research.pdf)

  • PubMed. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Accounts of Chemical Research, 55(23), 3481-3495. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Optimizations of the Suzuki coupling of 3-bromopyridine with potassium phenyltrifluoroborate in aqueous media. Organic & Biomolecular Chemistry, 1(8), 1365-1372. [Link]

  • Wang, Z., et al. (2017). Metal-Free Decarboxylative Alkoxylation of 2-Picolinic Acid and Its Derivatives with Cyclic Ethers: One Step Construction of C–O and C–Cl Bonds. Organic Letters, 19(17), 4568-4571. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. CovaSyn. [Link]

  • Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(3), 1045-1051. [Link]

  • Molander, G. A., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(9), 6147-6152. [Link]

  • Molander, G. A., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Semantic Scholar. [Link]

  • Hameed, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(18), 4252. [Link]

  • Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193. [Link]

  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Dunn, G. E., & Thimm, H. F. (1975). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 53(1), 17-22. [Link]

  • Fu, G. C., et al. (2001). Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. Journal of the American Chemical Society, 123(41), 10099-10100. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Heck coupling reaction by pyridine-coordinated tridentate complex bearing benzimidazole-NHC moiety. ResearchGate. [Link]

  • Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Srogl, J., et al. (2018). Heck-like Reactions Involving Heteroatomic Electrophiles. Accounts of Chemical Research, 51(10), 2540-2550. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2009). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Accounts of Chemical Research, 42(11), 1762-1772. [Link]

  • ResearchGate. (n.d.). Privileged ligands for palladium-catalyzed cross-coupling reactions. ResearchGate. [Link]

  • Chen, C., et al. (2000). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon−Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Journal of the American Chemical Society, 122(34), 8315-8316. [Link]

  • ACS Publications. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13429-13441. [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Improving Regioselectivity of Reactions with 5-Bromo-4-methoxypicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Regioselectivity with 5-Bromo-4-methoxypicolinic Acid

This compound is a versatile substituted pyridine derivative crucial in the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a carboxylic acid, a methoxy group, and a bromine atom, presents both opportunities and challenges for regioselective functionalization. The interplay between the directing effects of these groups can lead to mixtures of products, complicating synthesis and purification. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to help researchers navigate the complexities of reactions involving this valuable building block and achieve desired regioselectivity.

I. Understanding the Reactivity Landscape

The regiochemical outcome of reactions with this compound is primarily governed by the electronic and steric influences of its substituents on the pyridine ring.

  • Carboxylic Acid (C2): A deactivating group and a key site for amide coupling. It can also be a target for decarboxylation under certain conditions.

  • Methoxy Group (C4): An electron-donating group that can direct ortho-lithiation.[1][2][3]

  • Bromine Atom (C5): A versatile handle for various cross-coupling reactions.[4]

  • Pyridine Nitrogen: Influences the overall electron density of the ring and can act as a coordinating site for metals.

The key to controlling regioselectivity lies in understanding how these groups compete and cooperate under different reaction conditions.

II. Troubleshooting Guides & FAQs

This section is formatted in a question-and-answer style to directly address common issues encountered during experimentation.

A. Directed ortho-Metalation (DoM) / Lithiation

Directed ortho-metalation is a powerful technique for functionalizing the pyridine ring.[5][6] However, achieving high regioselectivity can be challenging.

Question 1: I am attempting a directed ortho-lithiation on this compound, but I'm getting a mixture of products, including some where the bromine has been displaced. What's going wrong?

Answer:

This is a common issue arising from the multiple reactive sites on the molecule. Here’s a breakdown of potential causes and solutions:

Potential Causes:

  • Competitive Lithiation: The methoxy group directs lithiation to the C3 position, while the pyridine nitrogen can also influence deprotonation. Additionally, the acidic proton of the carboxylic acid will be the first to be deprotonated by strong organolithium bases.

  • Halogen Scrambling: Organolithium reagents can participate in halogen-metal exchange with the bromine at C5, leading to undesired side products.

  • Incorrect Base: The choice of lithium base is critical. Highly reactive bases like n-BuLi or sec-BuLi can be too aggressive, leading to non-selective reactions.

Troubleshooting Protocol:

  • Protect the Carboxylic Acid: The acidic proton of the carboxylic acid must be protected before attempting lithiation of the ring. Conversion to a methyl or ethyl ester is a common strategy.

  • Optimize the Base:

    • Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP): These sterically hindered, non-nucleophilic bases are often preferred for directed lithiation of pyridines as they are less likely to undergo nucleophilic addition or halogen-metal exchange.[7]

    • Temperature Control: Perform the lithiation at low temperatures (-78 °C) to minimize side reactions.

  • Consider the Solvent: Anhydrous ethers like tetrahydrofuran (THF) or diethyl ether (Et2O) are standard solvents for lithiation reactions.[7]

Experimental Workflow for Regioselective C3-Lithiation:

G cluster_0 Step 1: Protection cluster_1 Step 2: Lithiation cluster_2 Step 3: Electrophilic Quench start This compound ester Esterification (e.g., SOCl2, MeOH) start->ester ester_prod Methyl 5-bromo-4-methoxypicolinate ester->ester_prod lithiation LDA or LTMP in THF, -78 °C ester_prod->lithiation lithiated_intermediate C3-Lithiated Intermediate lithiation->lithiated_intermediate electrophile Add Electrophile (E+) lithiated_intermediate->electrophile product C3-Functionalized Product electrophile->product

Caption: Workflow for C3-functionalization via DoM.

B. Palladium-Catalyzed Cross-Coupling Reactions

The bromine at the C5 position is an excellent handle for introducing new carbon-carbon or carbon-heteroatom bonds via reactions like Suzuki-Miyaura or Sonogashira coupling.[4][8][9]

Question 2: I am performing a Suzuki-Miyaura coupling at the C5-bromo position, but I am observing significant amounts of starting material and some debromination. How can I improve the conversion?

Answer:

Incomplete conversion in Suzuki-Miyaura coupling can be due to several factors related to the catalyst, base, or reaction conditions.

Potential Causes:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to impurities or reaction conditions.

  • Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium center can be slow. This step requires activation by a base.[10]

  • Competitive Hydrolysis of Boronic Acid: Boronic acids can be unstable and undergo protodeboronation, especially at elevated temperatures.

  • Poor Solubility: The starting material or reagents may not be fully soluble in the chosen solvent system.

Troubleshooting Protocol:

ParameterRecommendationRationale
Catalyst Use a robust palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf). Consider using pre-catalysts that are more stable.Ensures a sufficient concentration of the active Pd(0) species throughout the reaction.
Base A moderately strong inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is typically effective.The base is crucial for activating the boronic acid to facilitate transmetalation.[10]
Solvent A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used.The aqueous phase is necessary for the base to activate the boronic acid.
Temperature Typically run at elevated temperatures (80-110 °C).Provides the necessary activation energy for the catalytic cycle.
Degassing Thoroughly degas the solvent and reaction mixture to remove oxygen.Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

Experimental Workflow for Suzuki-Miyaura Coupling:

G reagents This compound (or ester derivative) + Arylboronic acid conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Heat (80-110 °C) reagents->conditions product 5-Aryl-4-methoxypicolinic acid conditions->product

Caption: General workflow for Suzuki-Miyaura coupling.

Question 3: Can I perform a Sonogashira coupling on this compound? What are the key considerations?

Answer:

Yes, a Sonogashira coupling is a viable method for introducing an alkyne at the C5 position.[8][11]

Key Considerations:

  • Catalyst System: The standard Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst.[8]

  • Base: A mild amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used.

  • Solvent: Anhydrous solvents like THF or DMF are common.

  • Atmosphere: The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative homocoupling of the alkyne (Glaser coupling).

C. Nucleophilic Aromatic Substitution (SNAr)

While less common for this specific substrate due to the electron-donating methoxy group, under forcing conditions or with highly activated nucleophiles, SNAr reactions can be a consideration. Aromatic rings generally undergo nucleophilic substitution through various pathways.[12] The Sngcontent-ng-c1376895314="" class="ng-star-inserted">NAr mechanism is particularly relevant when electron-withdrawing groups are present to activate the ring towards nucleophilic attack.

Question 4: I am trying to displace the bromine at C5 with a nucleophile, but the reaction is not proceeding. Why?

Answer:

The pyridine ring of this compound is not strongly activated towards nucleophilic aromatic substitution at the C5 position.

Explanation:

  • Electronic Effects: For an SNAr reaction to be facile, the aromatic ring needs to be electron-deficient, typically achieved by having strong electron-withdrawing groups ortho or para to the leaving group.[13][14] In this molecule, the methoxy group at C4 is electron-donating, which deactivates the ring towards nucleophilic attack.

  • Alternative Strategies: To achieve substitution at the C5 position with a nucleophile, consider a two-step approach:

    • Perform a Suzuki-Miyaura or Buchwald-Hartwig amination reaction to introduce the desired group.

    • Alternatively, use a metal-halogen exchange followed by trapping with an appropriate electrophile.

D. Amide Bond Formation

The carboxylic acid at C2 is a prime site for modification via amide coupling.

Question 5: I am having trouble forming an amide bond with a sterically hindered amine. What coupling reagents and conditions do you recommend?

Answer:

Coupling sterically hindered amines can be challenging due to slow reaction rates. Using a potent coupling reagent is key.

Recommendations:

Coupling ReagentAdditiveBaseRationale
HATU or HBTU NoneDIPEAThese uronium-based reagents are highly effective for forming amide bonds, even with hindered substrates.[15][16]
EDC HOBt or HOAtDIPEA or NMMCarbodiimide-based coupling with an additive to suppress racemization and improve efficiency.
Acyl Chloride Formation NonePyridine or TEAConvert the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by addition of the amine.

General Protocol for HATU-Mediated Amide Coupling:

  • Dissolve this compound (1.0 eq) and HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Add a non-nucleophilic base such as DIPEA (2.0-3.0 eq).

  • Add the amine (1.0-1.2 eq) to the activated carboxylic acid solution.

  • Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Perform an aqueous workup to remove excess reagents and byproducts.

E. Decarboxylation

The picolinic acid moiety can undergo decarboxylation, especially at elevated temperatures.[17][18][19]

Question 6: I am observing a significant amount of a decarboxylated side product in my reaction. How can I avoid this?

Answer:

Decarboxylation is often thermally induced. The Hammick reaction describes the thermal decarboxylation of α-picolinic acids.[20]

Preventative Measures:

  • Temperature Control: Avoid excessive heating. If a reaction requires high temperatures (e.g., some cross-coupling reactions), carefully monitor the reaction time to minimize decomposition.

  • pH Control: The rate of decarboxylation of picolinic acids can be pH-dependent.[19] Maintaining a neutral or slightly basic pH can sometimes suppress this side reaction.

  • Protecting Groups: If the carboxylic acid is not the desired reactive site, consider protecting it as an ester. Esters are generally more stable to decarboxylation.

III. Summary of Regioselective Strategies

Desired Functionalization SiteRecommended Reaction TypeKey Considerations
C3 Directed ortho-MetalationProtect carboxylic acid; use a hindered base (LDA/LTMP); low temperature (-78 °C).
C5 Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira)Proper choice of catalyst, base, and solvent; inert atmosphere.
C2 (Carboxylic Acid) Amide CouplingUse potent coupling reagents (e.g., HATU) for hindered amines.

Logical Flow for Synthetic Planning:

G start Target Functionalization Site? c3 C3 start->c3 c5 C5 start->c5 c2 C2 (COOH) start->c2 dom Directed ortho-Metalation c3->dom Use hindered base Protect COOH coupling Pd Cross-Coupling c5->coupling Choose appropriate catalyst/ligand amide Amide Coupling c2->amide Select coupling reagent based on amine

Caption: Decision-making flowchart for regioselective reactions.

IV. Conclusion

Improving the regioselectivity of reactions with this compound requires a careful and informed approach to experimental design. By understanding the inherent reactivity of the molecule and systematically optimizing reaction conditions—including the choice of reagents, solvents, and temperature—researchers can effectively control the reaction outcome. This guide serves as a foundational resource for troubleshooting common issues and planning efficient synthetic routes.

References

  • G. W. Gribble, M. G. Saulnier. (2015).
  • P. D. Brown, R. T. Fowler. (n.d.). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II.
  • Wikipedia. (n.d.). Hammick reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Metal-Free Decarboxylative Alkoxylation of 2-Picolinic Acid and Its Derivatives with Cyclic Ethers: One Step Construction of C–O and C–Cl Bonds | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]

  • ACS Publications. (n.d.). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? | The Journal of Organic Chemistry. Retrieved from [Link]

  • HETEROCYCLES. (n.d.). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Retrieved from [Link]

  • ResearchGate. (n.d.). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl.... Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

Sources

purification challenges of 5-Bromo-4-methoxypicolinic acid reaction products

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for 5-Bromo-4-methoxypicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this compound. We will delve into the root causes of impurities and provide robust, field-tested protocols to achieve high purity for your downstream applications.

Introduction: Understanding the Chemistry of Purification

The synthesis of this compound, typically involving the oxidation of a 2-methylpyridine precursor or hydrolysis of a corresponding ester, can lead to a variety of impurities. The purification strategy hinges on the distinct physicochemical properties of the target carboxylic acid versus these contaminants. The acidic proton of the carboxyl group and the basic nitrogen atom of the pyridine ring impart amphoteric character, which can be exploited. However, factors like thermal instability and the similar polarity of certain byproducts present unique challenges. This guide provides a systematic approach to overcoming these hurdles.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Q1: My final product is a sticky, brown oil instead of the expected white solid. What went wrong?

A1: This is a common issue often indicative of persistent impurities preventing crystallization.

  • Potential Cause 1: Residual Solvent. Organic solvents used during workup (e.g., Ethyl Acetate, Dichloromethane) may be trapped.

    • Recommended Action: Co-evaporate the oil with a solvent in which your compound is poorly soluble but the residual solvent is miscible, such as heptane or cyclohexane. Dissolve the oil in a minimal amount of a high-volatility solvent like DCM, add heptane, and rotary evaporate. Repeat 2-3 times.

  • Potential Cause 2: Presence of Unreacted Starting Material or Non-polar Byproducts. Unreacted 5-bromo-4-methoxy-2-methylpyridine or the decarboxylated byproduct, 4-bromo-3-methoxypyridine, are less polar and can act as crystallization inhibitors.

    • Recommended Action: An acid-base extraction is highly effective here. This technique selectively isolates the acidic product from neutral or less acidic impurities.[1][2] Please refer to the detailed Protocol 1: Acid-Base Extraction .

Q2: After purification, my ¹H NMR spectrum still shows an unwanted singlet around 2.5 ppm and another sharp singlet around 3.8 ppm. What are these impurities?

A2: These signals are characteristic of common impurities derived from the typical synthetic routes.

  • Singlet at ~2.5 ppm: This is highly indicative of the methyl group from the unreacted starting material, 5-bromo-4-methoxy-2-methylpyridine .

  • Singlet at ~3.8 ppm: This is likely the methyl ester peak from Methyl 5-bromo-4-methoxypicolinate , indicating incomplete hydrolysis of the ester precursor.[3][4]

Recommended Action:

  • For Incomplete Hydrolysis: Re-subject your material to the hydrolysis conditions (e.g., reflux with aqueous NaOH or HCl) to drive the reaction to completion. Monitor by TLC or LC-MS.

  • For Starting Material: If the ester impurity is not present, the most effective method to remove the neutral starting material is via Protocol 1: Acid-Base Extraction .

Data Presentation: Common Impurities and NMR Shifts

The table below summarizes common impurities and their approximate ¹H NMR chemical shifts in CDCl₃ to aid in identification.[5][6][7]

Impurity NameStructureKey ¹H NMR Signal (CDCl₃, δ ppm)Notes
5-bromo-4-methoxy-2-methylpyridine~2.5 (s, 3H, -CH₃)Starting Material
Methyl 5-bromo-4-methoxypicolinate~3.8-4.0 (s, 3H, -OCH₃ ester)Incomplete Hydrolysis
4-bromo-3-methoxypyridine~8.2-8.5 (ring protons)Decarboxylation Product

Q3: My compound streaks badly on silica gel TLC plates, making it impossible to monitor the reaction or plan a column chromatography purification. How can I fix this?

A3: Streaking (or tailing) of carboxylic acids on silica gel is a classic problem. It occurs because the acidic silica surface can deprotonate the carboxylic acid, leading to a mixed population of the neutral acid and its anionic carboxylate, which have different affinities for the stationary phase.[8]

  • The Causality: The equilibrium between the protonated (R-COOH) and deprotonated (R-COO⁻) forms on the silica surface causes the streaking.

  • Recommended Action: To suppress this equilibrium and force the compound to travel as a single, neutral species, you must acidify your mobile phase.[8][9]

    • Method: Add 0.5-1% acetic acid or formic acid to your eluent system (e.g., Ethyl Acetate/Hexane). You will observe a dramatic improvement in spot shape, allowing for accurate Rƒ determination. This same acidified eluent system should be used for column chromatography. See Protocol 3: Column Chromatography .

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound and why do they form?

A1: Understanding byproduct formation is key to designing a robust purification strategy.

  • Unreacted Starting Material: The most common "impurity" is simply unreacted starting material (e.g., 5-bromo-4-methoxy-2-methylpyridine or methyl 5-bromo-4-methoxypicolinate). This is usually due to insufficient reaction time, temperature, or reagent stoichiometry.

  • Decarboxylation Product (4-bromo-3-methoxypyridine): Picolinic acids are susceptible to thermal decarboxylation (loss of CO₂), particularly when heated in solution.[10][11] This reaction is often catalyzed by trace acid or metal impurities. The Hammick reaction describes a mechanism for this transformation.[12]

  • Inorganic Salts: If using an oxidant like potassium permanganate (KMnO₄), manganese dioxide (MnO₂) is a major byproduct that must be filtered off.[13][14] Workup procedures involving acids and bases will also generate inorganic salts (e.g., KCl, Na₂SO₄) that need to be removed, typically by washing with water.

Visualization: Impurity Relationship Diagram

This diagram illustrates the relationship between the target product and its primary organic impurities.

G cluster_reactants Precursors cluster_impurities Common Impurities Methylpyridine 5-Bromo-4-methoxy- 2-methylpyridine Product 5-Bromo-4-methoxy- picolinic Acid Methylpyridine->Product Oxidation Impurity1 Unreacted Methylpyridine Methylpyridine->Impurity1 Incomplete Reaction Ester Methyl 5-bromo-4- methoxypicolinate Ester->Product Hydrolysis Impurity2 Unreacted Ester Ester->Impurity2 Incomplete Reaction Impurity3 Decarboxylation Product: 4-Bromo-3-methoxypyridine Product->Impurity3 Decarboxylation (Heat)

Caption: Key pathways to the target product and related impurities.

Q2: Which purification technique—recrystallization, acid-base extraction, or column chromatography—is best?

A2: The optimal technique depends on the nature and quantity of the impurities. A multi-step approach is often required.

  • Acid-Base Extraction: This should be your first line of defense. It is exceptionally effective at removing neutral or basic impurities (like starting materials or decarboxylated byproducts) and is easily scalable.[2]

  • Recrystallization: This is an excellent final polishing step after acid-base extraction to remove trace impurities and obtain high-quality crystalline material.[15][16] Its success is highly dependent on finding a suitable solvent system.

  • Column Chromatography: This is the most powerful technique for separating compounds with similar polarities. However, for this specific molecule, it should be reserved for situations where recrystallization fails or when separating from an acidic impurity with very similar properties. It is less scalable and more resource-intensive than the other methods.

Visualization: Purification Strategy Decision Tree

This workflow helps in selecting the appropriate purification method based on the initial assessment of the crude product.

workflow start Crude Product (this compound) check_solid Is the product a solid? start->check_solid is_oil Product is an Oil/ Gummy Solid check_solid->is_oil No is_solid Product is a Crude Solid check_solid->is_solid Yes acid_base Perform Acid-Base Extraction (Protocol 1) is_oil->acid_base is_solid->acid_base check_purity Check Purity (TLC, NMR) acid_base->check_purity pure Product is Pure (>95%) check_purity->pure Yes impure Impurities Still Present check_purity->impure No final_product Pure Crystalline Product pure->final_product recrystallize Recrystallize (Protocol 2) impure->recrystallize final_check Final Purity Check recrystallize->final_check column Column Chromatography (Protocol 3) column->final_product final_check->column Still Impure final_check->final_product Pure

Caption: Decision tree for selecting a purification strategy.

Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral or basic impurities.[1][2]

  • Dissolution: Dissolve the crude product (e.g., 1.0 g) in a suitable organic solvent like ethyl acetate (20 mL) in a separatory funnel. If the crude material is an oil, dissolve it directly. If there are insoluble solids (like inorganic salts), you may filter them before extraction.

  • Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL) to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release CO₂ pressure.

  • Separation: Allow the layers to separate. The top layer will be the organic phase (ethyl acetate), and the bottom will be the aqueous phase. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with another 15 mL of saturated NaHCO₃ solution. Combine this aqueous layer with the first one. The combined aqueous layers now contain the sodium salt of your desired product. The organic layer contains neutral impurities and can be discarded.

  • Acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6M hydrochloric acid (HCl) dropwise until the pH of the solution is ~2-3 (check with pH paper). A white precipitate of your pure product should form.

  • Isolation: Collect the precipitated solid by vacuum filtration, washing the filter cake with a small amount of cold deionized water.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Visualization: Acid-Base Extraction Workflow

G start Crude Product in Ethyl Acetate add_base Add aq. NaHCO₃ & Shake start->add_base separate Separate Layers add_base->separate org_layer Organic Layer (Ethyl Acetate) separate->org_layer Top aq_layer Aqueous Layer (Water) separate->aq_layer Bottom impurities Contains: - Unreacted Starting Material - Decarboxylation Product (DISCARD) org_layer->impurities product_salt Contains: Sodium 5-Bromo-4-methoxy- picolinate (KEEP) aq_layer->product_salt acidify Cool & Acidify with HCl to pH 2-3 product_salt->acidify filter Vacuum Filter acidify->filter final Pure 5-Bromo-4-methoxy- picolinic Acid Solid filter->final

Caption: Step-by-step workflow for the acid-base extraction protocol.

Protocol 2: Purification via Recrystallization

This protocol purifies the solid product based on differences in solubility.[17][18]

  • Solvent Selection: The key is to find a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble when hot.

    • Screening: Test small amounts of your product in solvents like ethanol, methanol, isopropanol, acetonitrile, water, or mixtures like Ethanol/Water or Ethyl Acetate/Hexane. A patent for a similar compound suggests ethanol is a good starting point.[19]

  • Dissolution: Place the solid from the acid-base extraction into an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and bring the mixture to a boil with stirring until all the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic traces), perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Protocol 3: Purification via Column Chromatography

Use this method if impurities persist after extraction and recrystallization.

  • TLC Analysis: Develop a TLC solvent system that gives your product an Rƒ value of ~0.3 and separates it from impurities. A typical starting point is 20-50% Ethyl Acetate in Hexanes, with the mandatory addition of 0.5-1% acetic acid .[8]

  • Column Packing: Pack a silica gel column using the chosen eluent (including the acetic acid). Ensure the column is packed evenly without air bubbles.

  • Loading: Dissolve your crude product in a minimum amount of the eluent or another strong solvent like DCM. Adsorb this solution onto a small amount of silica gel ("dry loading") or apply it directly to the top of the column ("wet loading"). Dry loading is preferred for better resolution.

  • Elution: Run the column, collecting fractions. Monitor the fractions by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator. The acetic acid will also be removed under vacuum, though trace amounts may remain. A final wash or recrystallization may be necessary.

References
  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry.

  • Hammick Reaction. Wikipedia.

  • Li, W., et al. (2018). Metal-Free Decarboxylative Alkoxylation of 2-Picolinic Acid and Its Derivatives with Cyclic Ethers: One Step Construction of C–O and C–Cl Bonds. ResearchGate.

  • Decarboxylation. Wikipedia.

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate.

  • Acid-Base Extraction. University of Connecticut Laboratory Manual.

  • Preparation method for 5-bromine-2-picolinic acid. Google Patents (CN104987308A).

  • Picolinic acid. Wikipedia.

  • Acid–base extraction. Wikipedia.

  • 6-Bromo-5-methoxypicolinic acid. ChemicalBook.

  • Processes for the production of picolinic acid dericatives. Google Patents (US3245998A).

  • Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate. Google Patents (CN102321016A).

  • Gál, D. Á., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

  • Meyer, E. (1941). Picolinic acid hydrochloride. Organic Syntheses.

  • Acid-Base Extraction. Chemistry LibreTexts.

  • NMR Chemical Shifts of Impurities. Sigma-Aldrich.

  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents (US20060116519A1).

  • Process for producing pyridine carboxylic acids. Google Patents (US8575350B2).

  • Investigations on extraction equilibrium of picolinic acid into various solvents: Mechanism and influencing factors. ResearchGate.

  • Recrystallization. Chemistry LibreTexts.

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

  • Recrystallization. Professor Dave Explains (YouTube).

  • Recrystallization and Crystallization. University of Rochester Chemistry.

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

  • Development of a large-scale synthesis of a C-6 substituted 3-hydroxy-4-methoxypicolinic acid. The Royal Society of Chemistry.

  • Lab Report Recrystallization. Florida A&M University.

  • Methyl 5-bromo-4-methoxypicolinate. Chemsrc.

  • Synthesis of picolinic acid. PrepChem.com.

  • 2-Methoxypyridine-4-carboxylic acid. Chem-Impex.

  • Methyl 5-bromo-4-methoxypicolinate. Chemrio.

  • 6-(2-Methoxyphenyl)pyridine-2-carboxylic acid. Amerigo Scientific.

  • Isoquinoline, 5-bromo-8-nitro. Organic Syntheses.

  • Application Notes and Protocols for the Laboratory Preparation of 3-Methoxypyridine-2-carboxylic Acid. Benchchem.

  • A kind of method of preparing picolinic acid. Google Patents (CN102399183B).

  • Column chromatography of carboxylic acids? Reddit r/chemistry.

  • Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit r/chemistry.

  • 5-bromo-3-methoxypicolinic acid. Abovchem.

  • Process for preparing 5-bromonicotinic acid. Google Patents (RU2070193C1).

  • Methyl 5-bromo-4-methoxypicolinate. ChemScene.

  • Methyl 4-bromo-5-methylpicolinate. PubChem.

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Technical Support Center: Catalyst Deactivation in Reactions Involving 5-Bromo-4-methoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses common catalyst deactivation issues encountered during cross-coupling and other catalytic reactions involving 5-Bromo-4-methoxypicolinic acid. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs)

Q1: Why is catalyst deactivation a significant concern when using this compound?

The primary cause of catalyst deactivation with this substrate is catalyst poisoning .[1] The this compound molecule contains a pyridine ring. The lone pair of electrons on the nitrogen atom can strongly coordinate to the active metal center of transition metal catalysts, particularly palladium (Pd).[1][2] This coordination blocks the sites required for the catalytic cycle (e.g., oxidative addition), effectively "poisoning" the catalyst and preventing it from facilitating the desired reaction.[1] This issue is common to many pyridine and quinoline derivatives, which are well-known for their inhibitory effects on Pd(II) catalysis.[2]

Q2: What are the primary mechanisms of catalyst deactivation relevant to this substrate?

While poisoning is the most direct mechanism, several others can occur:

  • Poisoning: As described above, the pyridine nitrogen binds to the metal center, inhibiting its catalytic activity. This is the most common issue.

  • Fouling: Deposition of insoluble organic or inorganic materials on the catalyst surface. This can include polymeric byproducts from the reaction or degradation of the starting materials/products under thermal stress.[3]

  • Thermal Degradation (Sintering): At elevated reaction temperatures, fine metal particles on a catalyst support (like Pd on carbon) can agglomerate into larger crystals. This reduces the active surface area of the catalyst, thereby lowering its overall activity.[3]

  • Leaching: The active metal can dissolve from its solid support into the reaction medium, leading to a loss of heterogeneous catalyst.

Q3: How do the methoxy and carboxylic acid functional groups influence the reaction and potential deactivation?

These groups exert significant electronic and steric effects:

  • Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent increases the electron density on the pyridine ring.[4] This can make the oxidative addition step of a cross-coupling reaction more challenging compared to electron-deficient systems.[5][6] However, its electronic influence can also be beneficial in other reaction types.

  • Carboxylic Acid Group (-COOH): The acidic proton can influence the choice of base. More importantly, the carboxylate (once deprotonated) can act as a bidentate ligand, chelating the metal catalyst. This chelation can either be beneficial, by stabilizing a catalytically active intermediate, or detrimental, by forming a highly stable, inactive complex (a "dead-end" species). The outcome is highly dependent on the specific reaction conditions and catalyst system.

Q4: Which catalyst systems are generally recommended for Suzuki-Miyaura coupling with this substrate?

For challenging substrates like substituted bromopyridines, robust catalyst systems are required. Simply using Pd(PPh₃)₄ may not be sufficient. Consider the following starting points:

Catalyst / Pre-catalystLigandBaseSolvent SystemTemperature (°C)Notes
Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O100A classic, cost-effective system, but may show limited efficacy.[4]
Pd₂(dba)₃SPhos or XPhosK₃PO₄Dioxane/H₂O100-110Buchwald ligands are often highly effective for electron-rich or sterically hindered aryl bromides.[4]
PdCl₂(dppf)(none)Cs₂CO₃DMF or Dioxane/H₂O100A reliable and versatile catalyst for a broad range of substrates.[4][7]

This table provides general starting points. Optimization is almost always necessary.

Troubleshooting Guide

This section addresses specific experimental failures in a "Problem -> Probable Cause -> Recommended Solution" format.

Problem 1: The reaction does not start. TLC/GC-MS analysis shows only starting materials even after several hours.

This is a classic symptom of immediate and severe catalyst deactivation.

  • Probable Cause 1: Catalyst Poisoning. The pyridine nitrogen has completely inhibited the active Pd(0) species before the catalytic cycle can begin.

    • Solution:

      • Switch Ligands: Move from simple phosphine ligands like PPh₃ to bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands can promote the desired catalytic steps and sterically hinder the pyridine nitrogen from binding as effectively.

      • Use a Pd(0) Source: Some protocols suggest that using a Pd(0) source like Pd₂(dba)₃ can be more effective than Pd(II) sources, which are known to coordinate strongly with pyridines.[2]

      • Increase Catalyst Loading: As a last resort, increasing the catalyst loading (e.g., from 2 mol% to 5 mol%) may provide enough active sites to achieve conversion, though this is not ideal for process efficiency.

  • Probable Cause 2: Inadequate Degassing. Oxygen in the reaction vessel can oxidize the active Pd(0) catalyst to an inactive Pd(II) state.

    • Solution: Ensure all solvents are rigorously degassed before use (e.g., by bubbling with argon for 20-30 minutes or via freeze-pump-thaw cycles). Assemble the reaction under a positive pressure of an inert gas (Argon or Nitrogen).[5]

  • Probable Cause 3: Poor Reagent Quality. The boronic acid coupling partner may have degraded (de-borylated), or the base may be of poor quality or hydrated.

    • Solution: Use fresh boronic acid or a more stable boronate ester (e.g., a pinacol ester). Ensure the base (e.g., K₃PO₄) is finely ground and dried in an oven before use.[5]

Troubleshooting_Workflow_No_Conversion Start Problem: No Reaction Check_Degassing Was rigorous degassing performed? Start->Check_Degassing Check_Degassing->Start No, re-run with proper degassing Check_Reagents Are reagents (boronic acid, base) fresh and dry? Check_Degassing->Check_Reagents Yes Check_Reagents->Start No, re-run with fresh reagents Change_Ligand Switch to a Buchwald-type ligand (e.g., SPhos) Check_Reagents->Change_Ligand Yes Increase_Loading Increase catalyst loading (e.g., to 5 mol%) Change_Ligand->Increase_Loading Success Reaction Proceeds Increase_Loading->Success

Caption: Troubleshooting workflow for a failed reaction.

Problem 2: The reaction starts but stalls at low-to-moderate conversion (e.g., 30-50%).

This indicates gradual catalyst deactivation during the reaction.

  • Probable Cause 1: Product Inhibition. The product molecule, which also contains a pyridine ring, can poison the catalyst just like the starting material. As product concentration increases, the rate of poisoning can overtake the rate of catalysis.[8]

    • Solution:

      • Portion-wise Addition of Catalyst: Instead of adding all the catalyst at the beginning, add it in several portions throughout the reaction. This replenishes the active catalyst concentration.

      • Use a Flow Chemistry Setup: In a continuous flow system, the product is constantly removed from the catalyst bed, preventing product inhibition. This can mitigate the progressive accumulation of the poison on the active sites.[1]

  • Probable Cause 2: Thermal Degradation. If the reaction is run at a high temperature for an extended period, the catalyst may be losing activity due to sintering.[3]

    • Solution: Attempt to lower the reaction temperature. A more active ligand/catalyst system might allow the reaction to proceed efficiently at a lower temperature (e.g., 80 °C instead of 110 °C).

Problem 3: The reaction is successful, but a significant amount of palladium remains in the product after workup.

This is a critical issue in pharmaceutical development, where metal contamination levels are strictly regulated.

  • Probable Cause: Strong Coordination. The pyridine-containing product strongly binds to the palladium, making it difficult to remove via standard aqueous washes or silica gel chromatography.

    • Solution:

      • Use a Metal Scavenger: After the reaction is complete, treat the crude product solution with a metal scavenger (e.g., a silica-bound thiol or amine) to capture the residual palladium.

      • Activated Carbon Treatment: Stirring the product solution with activated carbon can effectively adsorb residual palladium.

      • Organic Solvent Nanofiltration (OSN): For larger scale operations, OSN can be an effective method to separate the homogeneous catalyst from the product, allowing for catalyst recovery and reuse.[9]

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄, finely ground and dried (2-3 equiv)

  • Degassed 1,4-Dioxane and Water (e.g., 4:1 or 5:1 ratio)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or by taking aliquots for LC-MS analysis.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and adjust the pH to ~2-3 with 1M HCl to protonate the carboxylic acid. Extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Suzuki_Cycle cluster_0 Catalytic Cycle cluster_1 Reactants & Products cluster_2 Deactivation Pathway Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Inactive_Complex [Pd(0)L₂(Pyridine)] (Inactive) Pd0->Inactive_Complex Poisoning PdII_Complex Ar-Pd(II)-Br(L)₂ OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Diaryl Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Coupled Product RedElim->Product ArBr 5-Bromo-4-methoxy picolinic acid ArBr->OxAdd ArBOH2 Ar'B(OH)₂ ArBOH2->Transmetal Poison Pyridine-N Poison->Inactive_Complex

Caption: Suzuki-Miyaura cycle with pyridine poisoning pathway.

Protocol 2: Catalyst Regeneration Procedure

This protocol can be used to recover a heterogeneous catalyst (e.g., Pd/C) that has been deactivated by organic residues.[10][11]

  • Recovery: After the reaction, recover the spent catalyst by filtration over a pad of celite.

  • Washing: Transfer the catalyst and celite to a flask. Suspend the solid in a 1:1 mixture of chloroform and glacial acetic acid.

  • Treatment: Stir the suspension vigorously for 1-2 hours at room temperature. Ultrasonication can aid this process.[11]

  • Isolation: Filter the catalyst again, washing thoroughly with chloroform to remove all traces of acetic acid.

  • Drying: Dry the recovered catalyst under high vacuum.

  • Activity Test: Test the activity of the regenerated catalyst in a small-scale reaction to confirm the recovery of its performance.

References

  • Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates. Benchchem. [Online].
  • Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Journal of Molecular Catalysis A: Chemical. [Online].
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH. [Online].
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine. Benchchem. [Online].
  • Mechanisms of catalyst deactivation. SciSpace. [Online].
  • How can I solve my problem with Suzuki coupling? ResearchGate. [Online].
  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Online].
  • Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry (RSC Publishing). [Online].
  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation. MDPI. [Online].
  • Help needed with unreproducible Suzuki coupling. Reddit. [Online].
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. Benchchem. [Online].
  • The Pivotal Roles of Bromine and Methoxy Groups in Compound Reactivity and Drug Design. Benchchem. [Online].
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. PMC - NIH. [Online].
  • Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate. PMC - NIH. [Online].
  • Technical Support Center: Catalyst Deactivation in 2-Bromo-4-methylpyridine Reactions. Benchchem. [Online].

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Technical Support Center: Monitoring 5-Bromo-4-methoxypicolinic Acid Reaction Progress

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for analytical methods focused on monitoring the reaction progress of 5-Bromo-4-methoxypicolinic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful implementation of analytical monitoring for your synthesis.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate monitoring of its formation and the consumption of reactants is crucial for reaction optimization, yield maximization, and impurity profiling. This guide provides practical advice and starting points for developing robust analytical methods using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for monitoring the reaction progress of non-volatile and thermally labile compounds like this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Potential Cause 1: Secondary Interactions with Column Silanols: The carboxylic acid and pyridine nitrogen in this compound can interact with free silanol groups on the silica-based stationary phase, leading to peak tailing.

    • Solution:

      • Mobile Phase pH Adjustment: Lower the pH of the mobile phase to 2.5-3.5 using an additive like trifluoroacetic acid (TFA) or formic acid (0.1% v/v). This suppresses the ionization of both the silanol groups and the carboxylic acid, minimizing secondary interactions.[1]

      • Use a Phenyl Column: A phenyl stationary phase can offer different selectivity for aromatic and polar compounds, potentially improving peak shape. An example method for a similar compound used a Waters Xbridge BEH Phenyl column.[1]

      • End-Capped Columns: Employ a high-quality, end-capped C18 column to reduce the number of available free silanols.

  • Potential Cause 2: Column Overload: Injecting too concentrated a sample can lead to peak fronting.

    • Solution: Dilute your sample and reinject. If sensitivity is an issue, consider using a column with a larger internal diameter.

  • Potential Cause 3: Inappropriate Injection Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Issue 2: Inconsistent Retention Times

  • Potential Cause 1: Mobile Phase Instability: Inconsistent mobile phase composition or pH can cause retention time drift.

    • Solution:

      • Prepare fresh mobile phase daily.

      • Ensure the buffer concentration is adequate (typically 10-25 mM) to maintain a stable pH.

      • Thoroughly degas the mobile phase to prevent bubble formation in the pump.

  • Potential Cause 2: Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature throughout the analysis.

Issue 3: Low UV Sensitivity

  • Potential Cause: The detection wavelength is not optimal for this compound.

    • Solution: Determine the UV maximum of your compound by running a UV-Vis spectrum. For a related compound, 6-Bromo-3-hydroxy-4-methoxypicolinic acid, a detection wavelength of 300 nm was used.[1] This can serve as a good starting point.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separation and identification, but the polar nature of this compound presents challenges.

Issue 1: No or Poor Peak for the Analyte

  • Potential Cause: Thermal Instability or Non-Volatility: Carboxylic acids and polar pyridine derivatives often have poor volatility and can degrade at high temperatures in the GC inlet.

    • Solution: Derivatization: Convert the carboxylic acid to a more volatile and thermally stable ester. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This process replaces the acidic proton with a trimethylsilyl (TMS) group.

Issue 2: Peak Tailing

  • Potential Cause: Adsorption on Active Sites: The polar nature of the underivatized or even derivatized analyte can lead to interactions with active sites in the GC inlet or on the column.

    • Solution:

      • Inlet Liner Deactivation: Use a deactivated inlet liner.

      • Column Choice: A column with a more inert stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is recommended.

      • Column Conditioning: Properly condition the column according to the manufacturer's instructions to remove any residual active sites.

Issue 3: Contamination and Ghost Peaks

  • Potential Cause: Sample Carryover or Contaminated Syringe:

    • Solution:

      • Implement a rigorous syringe cleaning protocol. Using pyridine as a syringe wash solvent has been shown to minimize carryover in some metabolomic studies.

      • Run blank injections between samples to check for carryover.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an excellent tool for structural confirmation and quantitative analysis without the need for chromatographic separation.

Issue 1: Broad or Distorted Peaks

  • Potential Cause 1: Sample Inhomogeneity: The presence of solids or high viscosity in the reaction mixture can lead to a non-homogenous magnetic field within the NMR tube.[2]

    • Solution:

      • Ensure the sample is fully dissolved. If necessary, filter the sample before transferring it to the NMR tube.

      • For viscous samples, consider dilution or acquiring the spectrum at a higher temperature.

  • Potential Cause 2: Paramagnetic Impurities: The presence of paramagnetic metal ions from catalysts or reagents can cause significant line broadening.

    • Solution: If possible, pass the sample through a small plug of silica gel or celite to remove solid impurities.

Issue 2: Difficulty in Quantifying Reactants and Products

  • Potential Cause: Overlapping Signals: Key signals for the starting material and product may overlap, making accurate integration difficult.

    • Solution:

      • Higher Field Strength: Use a higher field NMR spectrometer to improve signal dispersion.

      • Selective 1D Experiments: If specific signals are well-resolved, use them for quantification.

      • Internal Standard: Add a known amount of an internal standard with a signal in a clear region of the spectrum for accurate quantification.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which analytical technique is best for monitoring my reaction?

A1: The choice depends on your specific needs:

  • HPLC-UV: Excellent for routine quantitative analysis of reaction conversion and purity. It is robust and relatively simple to implement.

  • LC-MS: Provides the quantitative data of HPLC with the added benefit of mass confirmation, which is invaluable for identifying byproducts and impurities.

  • GC-MS: Best suited for identifying volatile byproducts. For the main analyte, it requires a derivatization step, which adds to sample preparation time.

  • NMR: Ideal for structural confirmation and for obtaining a rapid, holistic view of the reaction mixture without chromatographic separation. It is particularly useful for in-situ reaction monitoring.[2][3]

Q2: How should I prepare my reaction sample for analysis?

A2:

  • HPLC/LC-MS: Quench the reaction, then dilute a small aliquot with the mobile phase or a suitable solvent. Filter the sample through a 0.22 or 0.45 µm syringe filter before injection.

  • GC-MS: After quenching the reaction, an extraction step may be necessary to isolate the analytes. The solvent should then be evaporated, and the residue derivatized before redissolving in a suitable solvent for injection.

  • NMR: Take an aliquot from the reaction mixture and dissolve it in a deuterated solvent. If the reaction solvent is not deuterated, a small amount of a deuterated lock solvent can be added.

Q3: Do I need to use an internal standard?

A3: While not always necessary for simple conversion monitoring, using an internal standard is highly recommended for accurate quantification. An ideal internal standard should be:

  • Stable under the reaction and analysis conditions.

  • Well-resolved from all other components in the chromatogram or spectrum.

  • Structurally similar to the analyte but not present in the sample.

Q4: What are the expected mass spectral fragments for this compound?

A4: In Mass Spectrometry, the presence of bromine is indicated by a characteristic isotopic pattern of two peaks of nearly equal intensity (M and M+2), corresponding to the 79Br and 81Br isotopes.[4] Key expected fragments would include:

  • The molecular ion peak ([M]+•).

  • Loss of a methoxy group (-OCH3).

  • Loss of a carboxylic acid group (-COOH).

  • Decarboxylation (-CO2).

Part 3: Experimental Protocols and Data

Protocol 1: HPLC-UV Method for Reaction Monitoring

This protocol is a starting point based on methods for structurally similar compounds.[1] Optimization for your specific instrumentation and reaction mixture is recommended.

Table 1: HPLC-UV Parameters

ParameterRecommended Setting
Column Waters Xbridge BEH Phenyl (3.0 x 100 mm, 2.5 µm) or equivalent C18
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 10% B to 90% B over 10 minutes
Flow Rate 0.5 mL/min
Column Temp. 30 °C
Injection Vol. 5 µL
UV Detection 300 nm

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing quench Quench Reaction dilute Dilute Aliquot quench->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Conversion/Purity integrate->quantify

Caption: Workflow for HPLC reaction monitoring.

Protocol 2: GC-MS Method (after Derivatization)

This protocol outlines a general approach for analyzing this compound after silylation.

  • Sample Preparation:

    • Take a 10-50 µL aliquot of the reaction mixture and evaporate to dryness under a stream of nitrogen.

    • Add 50 µL of Pyridine and 50 µL of BSTFA (or MSTFA).

    • Cap the vial and heat at 60-70 °C for 30 minutes.

    • Cool to room temperature before injection.

Table 2: GC-MS Parameters

ParameterRecommended Setting
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temp. 250 °C
Injection Mode Split (e.g., 20:1)
Carrier Gas Helium at 1 mL/min
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-450 m/z

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing quench Quench Reaction extract Extract & Dry quench->extract derivatize Derivatize (Silylation) extract->derivatize inject Inject into GC-MS derivatize->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect MS Detection ionize->detect integrate Extract Ion Chromatograms detect->integrate identify Identify Components integrate->identify

Caption: Workflow for GC-MS analysis after derivatization.

References

  • This journal is © The Royal Society of Chemistry 2020. (n.d.). Retrieved from [Link]

  • NMR Reaction Monitoring Robust to Spectral Distortions. (2025). PubMed Central (PMC). Retrieved from [Link]

  • Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • NMR reaction monitoring robust to spectral distortions. (n.d.). ChemRxiv. Retrieved from [Link]

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Validation & Comparative

The Untapped Potential of 5-Bromo-4-methoxypicolinic Acid: A Comparative Guide to its Prospective Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds that can be elaborated into potent and selective therapeutic agents is perpetual. 5-Bromo-4-methoxypicolinic acid, a substituted pyridine carboxylic acid, represents a promising, yet underexplored, starting point for the synthesis of a diverse array of biologically active compounds. While direct studies on derivatives of this specific molecule are nascent, a comprehensive analysis of structurally related compounds, particularly substituted picolinamides, reveals a significant potential for the development of novel anticancer, antimicrobial, and anti-inflammatory agents. This guide provides an in-depth comparison of these potential biological activities, supported by experimental data from analogous compounds, and outlines the methodologies for their evaluation.

The Synthetic Versatility of the Picolinic Acid Scaffold

The picolinic acid framework, characterized by a carboxylic acid at the 2-position of a pyridine ring, is a privileged structure in medicinal chemistry. The carboxylic acid moiety serves as a versatile handle for a variety of chemical transformations, most notably the formation of amides and esters. The synthesis of picolinamides is typically achieved through the coupling of the picolinic acid with a primary or secondary amine. This reaction can be facilitated by a range of coupling agents, such as propanephosphonic anhydride (T3P), or by first converting the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride.[1][2]

Picolinamide_Synthesis 5-Bromo-4-methoxypicolinic_acid This compound Picolinamide_Derivative 5-Bromo-4-methoxy- picolinamide Derivative 5-Bromo-4-methoxypicolinic_acid->Picolinamide_Derivative Coupling_Agent Coupling Agent (e.g., T3P, SOCl2) Coupling_Agent->5-Bromo-4-methoxypicolinic_acid Amine R1R2NH Amine->Picolinamide_Derivative

Caption: General synthesis of picolinamide derivatives.

The bromine atom at the 5-position and the methoxy group at the 4-position of the pyridine ring are expected to modulate the electronic and steric properties of the resulting derivatives, influencing their biological activity and pharmacokinetic profiles.

Anticancer Activity: A Promising Frontier

Substituted picolinamides have emerged as a significant class of compounds with potent anticancer activities.[3] These derivatives have been shown to target various cancer hallmarks by inhibiting key signaling molecules.[3]

Comparative Performance of Picolinamide Derivatives

The anticancer potential of novel compounds is primarily assessed by their ability to inhibit the proliferation of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. While data for derivatives of this compound is not yet available, a comparative analysis of other substituted picolinamides provides a strong rationale for their investigation.

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
N-methylpicolinamide-4-thiol derivativesHepG2 (Liver)2.23 (for compound 6p)Sorafenib16.30[4]
N-methylpicolinamide-4-thiol derivativesHCT-116 (Colon)<10 (for compound 6p)Sorafenib>20[4]
Picolinamide (thio)urea derivativesA549 (Lung)0.087 (for compound 7h)Sorafenib0.180[5]
Thienylpicolinamidine derivativesSR (Leukemia)0.34 (for compound 4a)Doxorubicin0.02 - 0.05[6]
4-phenoxypicolinamide derivativesH460 (Lung)1.7 (for compound 8e)Sorafenib>10[7]

This table presents data from structurally related compounds to infer the potential of this compound derivatives.

The data clearly indicates that structural modifications to the picolinamide scaffold can lead to compounds with potent, and in some cases, superior, anticancer activity compared to established drugs like Sorafenib. For instance, certain N-methylpicolinamide-4-thiol derivatives have demonstrated significantly lower IC50 values against liver and colon cancer cell lines.[4] Similarly, picolinamide derivatives bearing (thio)urea and dithiocarbamate moieties have shown potent inhibitory activity against VEGFR-2 kinase, a key player in tumor angiogenesis.[5]

Mechanism of Action: Targeting Kinases

A common mechanism of action for anticancer picolinamides is the inhibition of protein kinases. For example, certain N-methylpicolinamide-4-thiol derivatives have been found to selectively inhibit Aurora-B kinase, a crucial regulator of cell division.[8] Molecular docking studies have elucidated the stable interactions between these compounds and the kinase domain.[8]

Anticancer_MoA Picolinamide_Derivative Picolinamide Derivative Kinase Protein Kinase (e.g., VEGFR-2, Aurora-B) Picolinamide_Derivative->Kinase Inhibits Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylates ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Cell_Proliferation Tumor Cell Proliferation & Angiogenesis Phosphorylated_Substrate->Cell_Proliferation Promotes

Caption: Inhibition of protein kinases by picolinamide derivatives.

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[9]

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a further 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.

Antimicrobial Activity: A Targeted Approach

The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Picolinamide derivatives have demonstrated potent and, importantly, selective antibacterial activity, particularly against Clostridioides difficile.[1]

Comparative Performance Against Pathogenic Bacteria

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A comparison of the MIC values of various picolinamide and related derivatives highlights their potential.

Compound ClassBacterial StrainMIC (µg/mL)Reference DrugMIC (µg/mL)Source
PicolinamidesClostridioides difficile0.125Vancomycin0.5 - 2[1]
PicolinamidesMRSA128Vancomycin1 - 2[1]
PhenylfuranylnicotinamidinesStaphylococcus aureus10Ampicillin10[10]
7-Methoxyquinoline SulfonamidesEscherichia coli7.812CiprofloxacinNot specified[11]

This table presents data from structurally related compounds to infer the potential of this compound derivatives.

Notably, certain picolinamide analogues exhibit exquisite selectivity for C. difficile over other bacteria like MRSA, a highly desirable trait for treating C. difficile infections without disrupting the gut microbiota.[1] This selectivity is achieved through subtle structural modifications, such as the positioning of nitrogen atoms in the pyridine ring.[1]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of antimicrobial agents.

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth (e.g., Mueller-Hinton broth) to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the bacterium.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a wide range of diseases. Derivatives of pyridine carboxylic acids have shown promise as anti-inflammatory agents.[12] For instance, some sulfonamide and amidine derivatives of picolyl-imino-thiazolines have been evaluated for their anti-inflammatory activity.[13]

Potential Mechanisms of Action

The anti-inflammatory effects of such compounds can be mediated through the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[14][15]

Anti_inflammatory_MoA Picolinamide_Derivative Picolinamide Derivative COX_LOX COX/LOX Enzymes Picolinamide_Derivative->COX_LOX Inhibits Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX_LOX->Prostaglandins_Leukotrienes Produces Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX_LOX Inflammation Inflammation Prostaglandins_Leukotrienes->Inflammation Mediates

Caption: Inhibition of inflammatory pathways by picolinamide derivatives.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

This is a widely used animal model to screen for the acute anti-inflammatory activity of new compounds.[16]

Step-by-Step Methodology:

  • Animal Acclimatization: Laboratory animals (e.g., rats or mice) are acclimatized to the laboratory conditions.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the hind paw of each animal to induce inflammation.

  • Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Conclusion

This compound stands as a scaffold with considerable, yet largely untapped, potential in medicinal chemistry. By drawing parallels with structurally similar picolinamide derivatives, it is evident that this molecule can serve as a foundation for the synthesis of novel compounds with promising anticancer, antimicrobial, and anti-inflammatory activities. The comparative data and experimental protocols presented in this guide offer a solid framework for researchers to embark on the exploration of this exciting chemical space, with the ultimate goal of developing new and effective therapeutic agents.

References

  • Abdel-Atty, Z. et al. (2019). Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. PubMed. [Link]

  • Hurley, A. T. et al. (2021). Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. PubMed Central. [Link]

  • Li, Y. et al. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. PubMed Central. [Link]

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  • Hicks, M. R. et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed Central. [Link]

  • Kim, H. et al. (2015). Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). PubMed. [Link]

  • Wang, Y. et al. (2018). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation. SciSpace. [Link]

  • Fekete, T. et al. (2023). Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide. PubMed Central. [Link]

  • Hicks, M. R. et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. ResearchGate. [Link]

  • Sørensen, M. D. et al. (2002). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. MDPI. [Link]

  • Liu, Z. et al. (2014). Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. Molecules. [Link]

  • Daszkiewicz, M. et al. (2020). Synthesis, structure and biological activity of four new picolinohydrazonamide derivatives. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Al-Ghorbani, M. et al. (2024). Heterocyclic Compounds: A Study of its Biological Activity. ResearchGate. [Link]

  • Kushwaha, N. et al. (2011). Synthesis of some amide derivatives and their biological activity. ResearchGate. [Link]

  • El-Gaby, M. S. A. et al. (2001). Synthesis and anti-inflammatory activity evaluation of some sulfonamide and amidine derivatives of 4-aryl-3-(2 or 4-picolyl)-2-imino-4-thiazolines. ResearchGate. [Link]

  • Mahajan, N. D. & Jain, N. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. International Journal of Scientific Research in Science and Technology. [Link]

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  • El-Sayed, N. N. E. et al. (2018). Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. PubMed Central. [Link]

  • Li, Y. et al. (2012). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. PubMed. [Link]

  • Liu, W. et al. (2014). (PDF) Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. ResearchGate. [Link]

  • Mahajan, N. D. & Jain, N. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. ScienceScholar. [Link]

  • Kumar, A. et al. (2023). A Study Of Synthesis Of Bioactive Heterocycles. International Journal of Novel Research and Development. [Link]

  • Al-Ostoot, F. H. et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. [Link]

  • Al-Ghorbani, M. et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. MDPI. [Link]

  • Papakyriakou, A. et al. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. MDPI. [Link]

  • Sharma, K. et al. (2014). (PDF) Characterization and biological activity studies on some transition metal complexes of thiosemicarbazide derived from 2-picolinic acid hydrazide. ResearchGate. [Link]

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  • Idenyi, J. N. et al. (2023). Biological Activities and Mechanisms of Actions of Bioactive Compounds (BACS) Identified in Pure and Ternary Blends of Cocoyam, Soya Bean and Bambara Groundnut Flour Using Gas Chromatography-Mass Spectrometry (GC-MS) Technique: A Review. International Journal of Food Science and Nutrition. [Link]

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The Art of Inhibition: A Comparative Efficacy Guide to Kinase Inhibitors Derived from Bromo-Methoxypyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic design of potent and selective kinase inhibitors is a cornerstone of modern therapeutics. The 5-Bromo-4-methoxypicolinic acid scaffold and its structural relatives represent a privileged starting point in this endeavor. The interplay of the electron-withdrawing bromine atom and the electron-donating methoxy group on a pyridine or similar heterocyclic core provides a nuanced platform for optimizing kinase binding affinity and selectivity. This guide offers an in-depth comparison of the efficacy of kinase inhibitors derived from such scaffolds, supported by experimental data and detailed protocols to inform the rational design of next-generation targeted therapies.

The core principle behind the utility of these scaffolds lies in their ability to engage with the highly conserved ATP-binding site of kinases. The strategic placement of substituents allows for the modulation of electronic properties and the exploration of specific sub-pockets within the active site, leading to enhanced potency and selectivity. This guide will dissect the structure-activity relationships (SAR) of these derivatives, drawing upon published data to provide a clear comparative framework.

Comparative Analysis of Kinase Inhibitor Efficacy

The efficacy of kinase inhibitors is most commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates a more potent inhibitor. The following sections and tables summarize the efficacy of various kinase inhibitors derived from bromo-methoxy-substituted heterocyclic scaffolds against their primary targets.

Multi-Kinase Inhibitors from Diverse Scaffolds

The development of multi-kinase inhibitors is a strategic approach to combatting complex diseases like cancer, where multiple signaling pathways are often dysregulated.[1] One such example involves derivatives of 5-hydroxybenzothiophene, which, like our core scaffold, feature a halogen and an oxygen-containing functional group.

Compound IDTarget KinaseIC50 (nM)Reference
16b Clk411[1]
DRAK187[1]
Haspin125.7[1]
Clk1163[1]
Dyrk1B284[1]
Dyrk1A353.3[1]

Table 1: In vitro kinase inhibitory activity of compound 16b, a multi-kinase inhibitor with a 5-hydroxybenzothiophene hydrazide scaffold.[1]

The data presented in Table 1 highlights the potential of strategically functionalized heterocyclic compounds to inhibit multiple kinases at nanomolar concentrations. Compound 16b, for instance, demonstrates significant potency against a range of kinases, suggesting its potential as a broad-spectrum anticancer agent.[1] This multi-targeting capability can be advantageous in overcoming the resistance mechanisms that often develop against single-target therapies.[1]

Targeting Tubulin Polymerization

While not direct kinase inhibitors, compounds that disrupt microtubule dynamics represent another important class of anti-cancer agents. Diarylsulphonamides with methoxy and bromo substitutions have shown potent cytotoxic effects by inhibiting tubulin polymerization.[2] This highlights the versatility of the bromo-methoxy substitution pattern in medicinal chemistry.

Overcoming Resistance in EGFR-Mutated Cancers

The development of resistance to kinase inhibitors is a significant clinical challenge. Macrocyclic kinase inhibitors (MKIs) are an emerging class of drugs designed to overcome such resistance.[3] For example, BI-4020, a fourth-generation EGFR-targeted inhibitor, was designed to be effective against EGFR mutations that confer resistance to earlier-generation drugs.[3]

CompoundTarget EGFR VariantIC50 (nM)
BI-4020EGFRdel19/T790M/C797S0.6
EGFRdel191.0
EGFRwt190

Table 2: Efficacy of the macrocyclic kinase inhibitor BI-4020 against wild-type and mutant forms of EGFR.[3]

The remarkable potency of BI-4020 against clinically relevant resistance mutations, while maintaining a degree of selectivity over wild-type EGFR, underscores the power of rational drug design in addressing acquired resistance.[3]

High Affinity and Selectivity in RIPK2 Inhibition

Receptor-interacting protein kinase 2 (RIPK2) is a key mediator in inflammatory signaling pathways. The development of selective RIPK2 inhibitors is of significant interest for the treatment of inflammatory diseases. A series of 4-aminoquinoline derivatives have been identified as potent and selective RIPK2 inhibitors.[4]

CompoundTarget KinaseIC50 (nM)
14 RIPK25.1 ± 1.6

Table 3: In vitro inhibitory activity of compound 14, a 4-aminoquinoline derivative, against RIPK2.[4]

Compound 14 demonstrates high affinity for RIPK2, with an IC50 in the low nanomolar range, and excellent selectivity over a panel of other kinases.[4] This level of selectivity is crucial for minimizing off-target effects and improving the therapeutic window of a drug candidate.

Structure-Activity Relationship (SAR) Insights

The strategic placement of the bromo and methoxy groups on the pyridine or a similar heterocyclic ring is a key determinant of the biological activity of these kinase inhibitors. The 5-bromo position often serves as a versatile handle for introducing further chemical diversity through techniques like palladium-catalyzed cross-coupling reactions.[5] This allows for the exploration of deeper pockets within the ATP-binding site, which can significantly enhance both potency and selectivity.[5] The methoxy group, on the other hand, can influence the electronic properties of the scaffold and participate in key hydrogen bonding interactions.

Experimental Protocols

To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are essential. The following are representative methodologies for key assays used in the evaluation of kinase inhibitors.

Kinase Inhibition Assay (Biochemical)

This assay is fundamental for determining the IC50 value of a compound against a purified kinase.

Principle: The assay measures the ability of an inhibitor to block the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is typically quantified using a variety of methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a kinase buffer solution containing ATP and the specific kinase substrate.

    • Prepare a solution of the purified kinase enzyme.

  • Assay Procedure:

    • Add the kinase buffer to the wells of a microplate.

    • Add serial dilutions of the test compound to the wells.

    • Initiate the kinase reaction by adding the kinase enzyme and ATP.

    • Incubate the plate at a specific temperature for a defined period.

    • Stop the reaction by adding a suitable stop solution.

  • Detection:

    • Quantify the amount of phosphorylated substrate using a suitable detection method.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a dose-response curve.[6]

Cellular Proliferation Assay

This assay assesses the effect of a kinase inhibitor on the growth of cancer cell lines.

Principle: The assay measures the number of viable cells after treatment with the inhibitor. Common methods include the use of metabolic dyes (e.g., MTT, XTT) or ATP-based luminescence assays.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture the desired cancer cell line in a suitable growth medium.

  • Assay Procedure:

    • Seed the cells into a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound.

    • Incubate the plate for a specified period (e.g., 72 hours).

  • Detection:

    • Add the detection reagent (e.g., MTT solution) to each well and incubate.

    • Solubilize the formazan crystals (in the case of MTT) and measure the absorbance at a specific wavelength.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration of the inhibitor.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Visualizing Key Concepts

To better understand the mechanisms and workflows discussed, the following diagrams are provided.

G cluster_0 Synthesis & Screening Workflow Scaffold_Selection Scaffold Selection (e.g., this compound) Library_Synthesis Library Synthesis (e.g., Suzuki Coupling) Scaffold_Selection->Library_Synthesis Design Biochemical_Screening Biochemical Screening (Kinase Inhibition Assay) Library_Synthesis->Biochemical_Screening Test Cellular_Assays Cellular Assays (Proliferation, Apoptosis) Biochemical_Screening->Cellular_Assays Validate Lead_Optimization Lead Optimization Cellular_Assays->Lead_Optimization Refine In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies Evaluate

Caption: A generalized workflow for the discovery and development of kinase inhibitors.

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival Kinase_Inhibitor Kinase Inhibitor (e.g., derived from Bromo-Methoxypyridine) Kinase_Inhibitor->RAF

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Bromo-4-methoxypicolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The picolinic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antibacterial, anticonvulsant, and enzyme-inhibiting properties.[1] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-Bromo-4-methoxypicolinic acid derivatives. While extensive SAR studies on this specific scaffold are not widely published, this document synthesizes information from related picolinic acid derivatives to provide a predictive framework for designing and optimizing novel therapeutic agents. We will explore key structural modifications and their likely impact on biological activity, supported by experimental data from analogous series and detailed protocols for synthesis and evaluation.

The this compound Scaffold: A Promising Starting Point

The this compound core presents several key features for chemical modification, making it an attractive starting point for a drug discovery campaign. The pyridine ring provides a rigid framework, while the bromo, methoxy, and carboxylic acid substituents offer distinct points for diversification to modulate potency, selectivity, and pharmacokinetic properties.

Core Structure:

G A Starting Material (e.g., this compound or its ester) B Modification of Carboxylic Acid (Amidation, Esterification) A->B C Modification at 5-Position (Suzuki, Sonogashira, etc.) B->C D Modification at 4-Position (Demethylation followed by etherification) C->D E Final Library of Derivatives D->E

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A Comparative Guide to the Validation of Analytical Methods for 5-Bromo-4-methoxypicolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of regulatory approval and product quality. This guide provides an in-depth comparison of analytical method validation strategies for 5-Bromo-4-methoxypicolinic acid and its derivatives, critical intermediates in the synthesis of various pharmaceutical agents. We move beyond mere procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system. This document is grounded in authoritative guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4]

Strategic Selection of the Primary Analytical Technique

The physicochemical properties of this compound—a substituted pyridine carboxylic acid—dictate the most suitable analytical technologies. Its aromatic structure with a strong UV chromophore, moderate polarity, and low volatility makes High-Performance Liquid Chromatography (HPLC) the primary tool of choice. However, for identifying volatile impurities or when higher specificity is required, Gas Chromatography-Mass Spectrometry (GC-MS) presents a powerful, albeit more complex, alternative.

The decision-making process for selecting the optimal technique is not arbitrary; it is a function of the analytical objective (e.g., purity assay, impurity identification, stability testing) and the specific properties of the derivative .

Method_Selection Start Analyze 5-Bromo-4-methoxypicolinic Acid Derivative Objective What is the Analytical Objective? Start->Objective Properties Assess Physicochemical Properties Objective->Properties Purity Assay / Stability GCMS Alternative Choice: GC-MS (with derivatization) Objective->GCMS Impurity ID / Volatiles HPLC Primary Choice: Reverse-Phase HPLC-UV Properties->HPLC Non-volatile, UV-active Properties->GCMS Volatile or Thermally Stable (after derivatization) Conclusion Proceed to Method Validation HPLC->Conclusion GCMS->Conclusion

Caption: Decision tree for analytical method selection.

Comparative Deep Dive: HPLC vs. GC-MS

We will compare a stability-indicating HPLC-UV method against a GC-MS method for the quantitative analysis of a this compound derivative (referred to as 'BMPA') and its potential degradation products.

Method A: Stability-Indicating Reverse-Phase HPLC (RP-HPLC)

Principle: RP-HPLC is the workhorse of pharmaceutical analysis, separating compounds based on their hydrophobicity.[5] A non-polar stationary phase (like C18) retains the analyte, which is then eluted by a polar mobile phase. The method is "stability-indicating" when it can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[6][7][8] This is proven through forced degradation studies.

Advantages for BMPA:

  • Direct Analysis: No derivatization is required for BMPA, simplifying sample preparation.

  • High Precision: Modern HPLC systems offer exceptional precision, crucial for quantitative assays.

  • Robustness: The method is generally robust and transferable between laboratories.[9][10][11]

Limitations:

  • Requires Chromophore: Performance depends on the UV absorbance of BMPA and its impurities.

  • Lower Specificity than MS: Peak identification is based on retention time, which is not unique. Peak purity analysis (e.g., with a Diode Array Detector) is essential to ensure specificity.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile compounds in the gas phase based on their boiling points and interaction with a stationary phase. The mass spectrometer then fragments the eluted compounds, providing a unique "fingerprint" for definitive identification and quantitation.[12][13] Due to the low volatility of carboxylic acids like BMPA, a derivatization step (e.g., silylation with MSTFA) is mandatory to convert the analyte into a more volatile form.[14]

Advantages for BMPA:

  • Unmatched Specificity: Mass spectral data provides near-unequivocal identification of the analyte and its impurities.

  • High Sensitivity: GC-MS can achieve very low limits of detection, ideal for trace impurity analysis.

  • Separation of Isomers: Capillary GC columns offer high resolving power for closely related compounds.[12]

Limitations:

  • Requires Derivatization: This additional step adds complexity, time, and a potential source of error to the workflow.

  • Thermal Lability: The high temperatures of the GC inlet can potentially degrade sensitive derivatives of BMPA.

  • Matrix Complexity: Non-volatile matrix components can contaminate the GC system.

Validation Parameters: A Head-to-Head Comparison

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1][2][15] We will evaluate both methods based on the core validation characteristics defined in the ICH Q2(R1) guideline.[16][17][18]

Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) Dev Develop HPLC & GC-MS Methods for BMPA Specificity Specificity & Forced Degradation Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Validation Report & Method Implementation Robustness->Report

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A Comparative Guide to Assessing the Purity and Stability of 5-Bromo-4-methoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and medicinal chemistry, the integrity of intermediate compounds is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). 5-Bromo-4-methoxypicolinic acid, a substituted pyridine carboxylic acid, serves as a crucial building block in the synthesis of various biologically active molecules.[1] Ensuring its purity and stability is a critical, non-negotiable step in the drug discovery and development process. The presence of impurities can significantly impact the toxicological profile and therapeutic efficacy of the final drug product.[2]

This guide provides a comprehensive, in-depth comparison of analytical methodologies for the robust assessment of purity and stability of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis with potential alternatives, grounded in established scientific principles and regulatory expectations.

I. The Analytical Imperative: Characterizing this compound

Before delving into purity and stability assessments, a foundational understanding of the molecule's physicochemical properties is essential.

PropertyValueSource
CAS Number 1142191-66-9[3]
Molecular Formula C₇H₆BrNO₃[3]
Molecular Weight 232.03 g/mol [3]

The structure of this compound, with its pyridine ring, carboxylic acid, methoxy, and bromo substituents, dictates the analytical strategies for its characterization. The aromatic system provides a chromophore for UV detection, the carboxylic acid allows for pH-dependent manipulations, and the bromine atom offers a unique isotopic signature in mass spectrometry.

II. Purity Assessment: A Multi-pronged Approach

A single analytical technique is rarely sufficient to definitively establish the purity of a compound. A combination of orthogonal methods provides a more complete and reliable purity profile.

A. High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reverse-phase HPLC is the cornerstone for purity determination of non-volatile and thermally labile compounds like this compound.[4][5] Its high resolution and sensitivity enable the separation and quantification of the main compound from closely related impurities.

The choice of a C18 column is based on its hydrophobicity, which provides good retention for the moderately polar this compound. A gradient elution with an acidified water/acetonitrile mobile phase is employed to ensure the elution of both polar and non-polar impurities, while the acid (e.g., phosphoric or formic acid) suppresses the ionization of the carboxylic acid, leading to sharper peaks and better chromatographic performance.[4] UV detection at a wavelength of maximum absorbance (e.g., 254 nm) provides a sensitive and linear response for quantification.[5]

  • Instrumentation: HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the test sample in the same manner as the standard solution.

The purity is calculated based on the area percentage of the main peak relative to the total peak area. A comparison with a hypothetical alternative, 5-Chloro-4-methoxypicolinic acid, is presented below.

ParameterThis compound (Hypothetical Data)5-Chloro-4-methoxypicolinic acid (Hypothetical Data)
Purity (HPLC Area %) 99.8%99.5%
Major Impurity 0.15% (starting material)0.3% (dehalogenated product)
Total Impurities 0.2%0.5%

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Compound B Dissolve in Diluent A->B C Filter Solution B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peaks F->G H Calculate Area % G->H I Report Purity H->I

Caption: HPLC Purity Analysis Workflow.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Impurity Identification

NMR spectroscopy is a powerful tool for unambiguous structural elucidation and can be used to identify and quantify impurities.[6] Both ¹H and ¹³C NMR should be employed.

¹H NMR provides information on the number and connectivity of protons in the molecule. The chemical shifts and coupling constants are highly sensitive to the electronic environment, allowing for the identification of structural isomers or process-related impurities.[7] For instance, the absence of a proton signal in the 5-position of the pyridine ring is a key indicator of successful bromination. ¹³C NMR provides information on the carbon skeleton and is particularly useful for identifying impurities that may not have distinct proton signals.

  • Instrumentation: 500 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the compound to any impurities present.

C. Mass Spectrometry (MS): Molecular Weight Verification and Impurity Identification

Mass spectrometry provides crucial information about the molecular weight of the compound and can be used to identify impurities.[8]

The presence of a bromine atom in this compound results in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[8] This provides a high degree of confidence in the identity of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

  • Instrumentation: Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent and infuse it into the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

III. Stability Assessment: Predicting Shelf-Life and Degradation Pathways

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[9] This is guided by the International Council for Harmonisation (ICH) guidelines.[10][11]

A. Forced Degradation Studies: A Proactive Approach

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[12][13] This information is invaluable for developing stability-indicating analytical methods.[14]

The stress conditions (acidic, basic, oxidative, thermal, and photolytic) are chosen to mimic potential degradation pathways that the compound might encounter during synthesis, formulation, and storage.[12] The goal is to achieve 5-20% degradation to ensure that the degradation products are formed at a sufficient level for detection and characterization without completely degrading the parent compound.[12]

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid-state at 105°C for 48 hours.

  • Photolytic Degradation: Expose the solid and solution to UV and visible light as per ICH Q1B guidelines.

Analyze all stressed samples by a stability-indicating HPLC method to separate the parent compound from its degradation products.

Forced_Degradation_Workflow cluster_stress Stress Conditions A This compound B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal A->E F Photolytic A->F G Analysis by Stability-Indicating HPLC Method B->G C->G D->G E->G F->G H Identification of Degradation Products (LC-MS, NMR) G->H

Caption: Forced Degradation Study Workflow.
Stress Condition% Degradation of this compound% Degradation of 5-Chloro-4-methoxypicolinic acidMajor Degradant
Acid Hydrolysis < 1%< 1%None observed
Base Hydrolysis 15%12%5-Hydroxy-4-methoxypicolinic acid
Oxidation 8%6%N-oxide derivative
Thermal < 2%< 2%None observed
Photolytic 5%4%Dehalogenated product
B. Long-Term and Accelerated Stability Studies

Formal stability studies are conducted under ICH-prescribed conditions to establish a retest period for the drug substance.[10]

  • Long-Term Storage: 25°C ± 2°C / 60% RH ± 5% RH.

  • Accelerated Storage: 40°C ± 2°C / 75% RH ± 5% RH.

Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated) and analyzed for purity and degradation products using a validated stability-indicating HPLC method.[10]

IV. Comparison with Alternatives

While this compound is a valuable building block, other halogenated picolinic acids can be considered as alternatives in certain synthetic schemes.[15] The choice of halogen can influence reactivity, metabolic stability, and even the intellectual property landscape.

FeatureThis compound5-Chloro-4-methoxypicolinic acid5-Iodo-4-methoxypicolinic acid
Reactivity in Cross-Coupling GoodModerateExcellent
Cost (Hypothetical) ModerateLowHigh
Metabolic Stability (Potential) Susceptible to debrominationGenerally more stablePotentially less stable
Analytical Challenge Isotopic signature aids in MSLess distinct MS signatureLarger mass, may alter chromatography

V. Conclusion: A Framework for Quality

The purity and stability of this compound are not merely data points but cornerstones of quality in the drug development process. A comprehensive analytical strategy, employing orthogonal techniques like HPLC, NMR, and MS, is essential for a thorough characterization. Forced degradation studies provide critical insights into potential degradation pathways, enabling the development of robust, stability-indicating methods. By adhering to a scientifically sound and logically structured approach to analysis, researchers can ensure the integrity of this vital building block, thereby contributing to the development of safer and more effective medicines.

References

  • Amerigo Scientific. 5-Bromo-3-methoxypicolinic acid. [Link]

  • Chemsrc. Methyl 5-bromo-4-methoxypicolinate | CAS#:1256789-95-3. [Link]

  • PubMed Central. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. [Link]

  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

  • ICH. Q1A(R2) Guideline. [Link]

  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

  • European Medicines Agency (EMA). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • Royal Society of Chemistry. This journal is © The Royal Society of Chemistry 2020. [Link]

  • PubMed. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. [Link]

  • Google Patents.
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  • Onyx scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • CrystEngComm (RSC Publishing). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 2-Pyridinecarboxylic acid. [Link]

  • ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]

  • ResearchGate. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]

  • ICH. STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]

  • MDPI. Potential Benefits of In Silico Methods: A Promising Alternative in Natural Compound's Drug Discovery and Repurposing for HBV Therapy. [Link]

  • PMC - NIH. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. [Link]

  • Google Patents. US8575350B2 - Process for producing pyridine carboxylic acids.
  • ICH. ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • ResearchGate. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • MDPI. Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. [Link]

  • NIH. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • MSU chemistry. Mass Spectrometry. [Link]

  • FDA. Q1 Stability Testing of Drug Substances and Drug Products. [Link]

  • PubMed. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]

  • Der Pharma Chemica. Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. [Link]

  • ResearchGate. Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. [Link]

  • Usiena air. NMR-Based Structural Insights on Folic Acid and Its Interactions with Copper(II) Ions. [Link]

  • Creative Biolabs. Forced Degradation Studies. [Link]

  • YouTube. Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. [Link]

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A Cost-Benefit Analysis of Synthetic Routes Utilizing 5-Bromo-4-methoxypicolinic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the strategic synthesis of complex molecules is paramount. The selection of a synthetic pathway is a critical decision, balancing factors of yield, cost, safety, and environmental impact. This guide provides an in-depth comparative analysis of two prominent synthetic routes utilizing the versatile building block, 5-Bromo-4-methoxypicolinic acid. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a quantitative cost-benefit analysis to empower researchers in making informed decisions for their specific applications.

Introduction to this compound: A Privileged Scaffold

This compound is a key intermediate in the synthesis of a wide array of biologically active compounds and functional materials. The pyridine core is a prevalent motif in numerous pharmaceuticals, and the strategic placement of the bromo, methoxy, and carboxylic acid functionalities allows for diverse and selective downstream modifications. The bromine atom, in particular, serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in modern organic synthesis.[1][2]

This guide will explore two powerful palladium-catalyzed cross-coupling reactions for the functionalization of this compound: the Suzuki-Miyaura coupling for the formation of a C-C bond and the Buchwald-Hartwig amination for the construction of a C-N bond.

Route 1: Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its versatility in forming carbon-carbon bonds.[3] This reaction typically involves the coupling of an organoboron species with an organic halide, catalyzed by a palladium complex.[4] For our purposes, we will explore the coupling of this compound with an arylboronic acid.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[4]

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.[3]

  • Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst to continue the cycle.[4]

The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Degassed 1,4-dioxane/water (4:1)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, arylboronic acid, and potassium phosphate.

  • In a separate vial, prepare the catalyst system by dissolving palladium(II) acetate and SPhos in a small amount of the degassed solvent mixture.

  • Add the catalyst solution to the Schlenk flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture to the flask.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization of the Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - this compound - Arylboronic acid - K₃PO₄ catalyst Prepare Catalyst: - Pd(OAc)₂ - SPhos - Degassed Solvent mix Combine Reagents & Catalyst catalyst->mix inert Inert Atmosphere (Ar/N₂) mix->inert heat Heat (80-100 °C) inert->heat quench Quench with H₂O heat->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify final_product 5-Aryl-4-methoxypicolinic acid purify->final_product Isolated Product

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Route 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds, a transformation that is often challenging using traditional methods.[5] This palladium-catalyzed reaction couples an amine with an aryl halide.[6]

Mechanistic Rationale

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle:[6]

  • Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition with the aryl bromide to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form an amido complex.

  • Reductive Elimination: The aryl and amino groups are reductively eliminated to form the desired C-N bond and regenerate the Pd(0) catalyst.

The choice of ligand is critical in the Buchwald-Hartwig amination, as it influences the rate and efficiency of the reaction. Sterically hindered and electron-rich phosphine ligands are often employed.[7]

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)

  • XPhos (0.02 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Degassed toluene

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add this compound and a stir bar.

  • Seal the tube, remove it from the glovebox, and add the amine and degassed toluene via syringe.

  • Place the reaction in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by flash chromatography.

Visualization of the Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Glovebox) cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - Pd₂(dba)₃ - XPhos - NaOtBu - this compound add_reagents Add Amine & Degassed Toluene reagents->add_reagents heat Heat (100 °C) add_reagents->heat quench Quench with aq. NH₄Cl heat->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify final_product 5-Amino-4-methoxypicolinic acid Derivative purify->final_product Isolated Product

Caption: Workflow for the Buchwald-Hartwig amination of this compound.

Cost-Benefit Analysis

The choice between the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination depends on several factors, including the desired final product, cost of reagents, and scalability.

FactorSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Bond Formed C-CC-N
Typical Yields Generally high (80-95%)Good to high (70-90%)
Reagent Cost Boronic acids can be expensive.Amines are generally inexpensive.
Catalyst Cost Palladium catalysts and ligands can be costly.[8]Palladium catalysts and specialized ligands can be expensive.[8]
Base Milder inorganic bases (e.g., K₃PO₄, K₂CO₃).Stronger, more hazardous bases (e.g., NaOt-Bu).[7]
Safety Boronic acids are generally stable and low toxicity.[9]Some amines can be volatile and toxic. Strong bases require careful handling.[7]
Environmental Impact Palladium is a precious metal with a high carbon footprint for extraction.[2][10]Similar to Suzuki, with the added consideration of the base and solvent waste.[2]
Scalability Well-established for large-scale synthesis.Can be challenging to scale up due to the use of strong bases and air-sensitive catalysts.

Key Considerations:

  • Cost: The primary cost driver for both reactions is often the palladium catalyst and the specific coupling partner (boronic acid or amine). While some boronic acids can be expensive, a wide variety of amines are commercially available at a lower cost.

  • Green Chemistry: Both reactions utilize palladium, a precious metal with environmental concerns related to its mining and refining.[10] Efforts to develop more sustainable catalytic systems using earth-abundant metals like nickel and iron are ongoing.[11] The use of milder bases and greener solvents should be prioritized whenever possible.

  • Product Diversity: The Suzuki coupling offers access to a vast array of biaryl and heteroaryl structures, which are prevalent in medicinal chemistry.[1] The Buchwald-Hartwig amination is indispensable for the synthesis of arylamines, another critical class of compounds in drug discovery.[5]

Conclusion

Both the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are powerful and versatile tools for the functionalization of this compound. The choice of synthetic route should be guided by a careful consideration of the target molecule, economic constraints, safety protocols, and environmental impact. For C-C bond formation with access to a wide range of aryl partners, the Suzuki-Miyaura coupling is often the preferred method. For the synthesis of arylamines, the Buchwald-Hartwig amination is an invaluable technique. As the field of catalysis continues to evolve, the development of more sustainable and cost-effective methods will further enhance the utility of these important transformations.

References

  • FasterCapital. (2025, April 7).
  • The elements of a green catalyst - ACS Publications - American Chemical Society. (2024, February 19).
  • Sustainable C
  • Green Synthesis of Pd Nanoparticles for Sustainable and Environmentally Benign Processes - MDPI.
  • On the Sustainability of Palladium in Organic Synthesis: A Perspective - Semantic Scholar.
  • Buchwald–Hartwig amin
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
  • Supplementary Information Synthetic routes to compounds 5 and 10-19 - The Royal Society of Chemistry.
  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)
  • The first Pd-catalyzed Buchwald–Hartwig aminations
  • Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem.
  • Picolinamide Ligands: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Bromocyclopropane and Beyond - PubMed. (2023, January 17).
  • Suzuki Coupling: Mechanism & Examples | NROChemistry.
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 7).
  • Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)
  • Suzuki reaction - Wikipedia.
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry.
  • US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)
  • Suzuki Coupling - Organic Chemistry Portal.
  • 5-bromo-3-methoxypicolinic acid - CAS:1142191-66-9 - Abovchem.
  • New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions.
  • ChemScene | 6-Bromo-5-methoxypicolinic acid | 250MG | CS-0046118 - Fisher Scientific.
  • comparative study of different synthetic routes to 5-bromoindole - Benchchem.
  • CAS 1060805-13-1 | 6-bromo-4-methoxypicolinic acid - Alchem.Pharmtech.
  • 1060805-13-1|6-Bromo-4-methoxypicolinic acid|BLD Pharm.
  • 5-Bromo-3-methoxypicolinic acid - Amerigo Scientific.
  • An In-depth Technical Guide to a Proposed Synthesis Pathway for 5-Bromooxazole-4-carboxylic Acid - Benchchem.
  • Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure.
  • Cross Coupling Reactions: - ACS Fall 2025 - American Chemical Society. (2025, August 20).
  • Mechanistic Studies of the Suzuki Cross-Coupling Reaction - CoLab.
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH. (2016, December 9).
  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid.
  • Scheme 4. Synthetic routes of tricyclic derivatives 11–16 via treating...
  • 6-Bromo-4-methoxypicolinic acid | 1060805-13-1 - Sigma-Aldrich.
  • 6-Bromo-4-methoxypicolinic acid | CAS 1060805-13-1 | AMERICAN ELEMENTS ®.

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Navigating the Landscape of Brominated Pyridines: A Comparative Guide to 5-Bromo-4-methoxypicolinic Acid and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone for the design of novel therapeutics. Its ability to engage in hydrogen bonding and its metabolic stability make it a privileged structure. The introduction of a bromine atom onto this scaffold transforms it into a versatile building block, amenable to a wide array of palladium-catalyzed cross-coupling reactions that are fundamental to modern synthetic chemistry.

This guide provides an in-depth comparison of 5-Bromo-4-methoxypicolinic acid with other key brominated pyridine building blocks, namely 3-Bromo-2-methoxypyridine and 2-Bromo-4-methoxypyridine. We will delve into the nuances of their reactivity in cornerstone reactions like the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, underpinned by an analysis of the electronic and steric factors that govern their performance. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of building blocks for their synthetic campaigns.

The Unique Profile of this compound

This compound is a highly functionalized pyridine derivative that offers multiple handles for synthetic diversification. The carboxylic acid at the 2-position provides a site for amide bond formation, a critical linkage in many pharmaceutical agents. The bromine atom at the 5-position serves as a versatile point for the introduction of aryl, heteroaryl, or alkyl groups via cross-coupling reactions. The methoxy group at the 4-position, being an electron-donating group, influences the electronic properties of the pyridine ring, which in turn affects its reactivity.

The interplay of these substituents creates a unique reactivity profile. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group activates the C-Br bond towards oxidative addition in palladium-catalyzed reactions. However, the steric bulk of the adjacent methoxy group and the potential for chelation of the carboxylic acid to the catalyst can modulate this reactivity.

Comparative Analysis with Other Brominated Pyridine Building Blocks

To better understand the utility of this compound, it is essential to compare it with other commonly employed brominated pyridine isomers. For this guide, we will focus on 3-Bromo-2-methoxypyridine and 2-Bromo-4-methoxypyridine.

3-Bromo-2-methoxypyridine

This isomer presents a different electronic and steric environment. The bromine atom is at the 3-position, which is generally less reactive in palladium-catalyzed couplings compared to the 2- and 4-positions.[1] The methoxy group at the 2-position can influence the reactivity through both electronic and steric effects. Its proximity to the reaction center can sterically hinder the approach of the bulky palladium catalyst.[2] However, the electron-donating nature of the methoxy group can also activate the C-Br bond. This building block is a valuable intermediate in the synthesis of a variety of pharmaceutical compounds.[2][3]

2-Bromo-4-methoxypyridine

In this isomer, the bromine atom is at the 2-position, which is highly activated towards oxidative addition due to the inductive effect of the adjacent nitrogen atom.[4] This makes 2-Bromo-4-methoxypyridine a highly reactive substrate in cross-coupling reactions. The methoxy group at the 4-position further enhances the electron density of the ring, which can facilitate the catalytic cycle. This compound is widely utilized in the synthesis of anti-inflammatory and anti-cancer drugs.[5]

Performance in Key Cross-Coupling Reactions

The true measure of a building block's utility lies in its performance in key synthetic transformations. The Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation are two of the most powerful tools in the synthetic chemist's arsenal.[6][7]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of biaryl and heteroaryl structures. The reactivity of brominated pyridines in this reaction is heavily influenced by the position of the bromine atom and the electronic nature of other substituents.[1][3]

dot

Suzuki_Miyaura_Coupling ArBr Ar-Br (Bromopyridine) OxAdd Oxidative Addition ArBr->OxAdd Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)L₂(Br) OxAdd->Pd_complex Transmetalation Transmetalation Pd_complex->Transmetalation BoronicAcid R-B(OH)₂ BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation Activation Pd_intermediate Ar-Pd(II)L₂(R) Transmetalation->Pd_intermediate ReductiveElimination Reductive Elimination Pd_intermediate->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product Ar-R (Coupled Product) ReductiveElimination->Product

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Reactivity:

Based on established principles of pyridine chemistry, the expected order of reactivity in Suzuki-Miyaura coupling is:

2-Bromo-4-methoxypyridine > this compound > 3-Bromo-2-methoxypyridine

  • 2-Bromo-4-methoxypyridine: The bromine at the activated 2-position leads to rapid oxidative addition, generally resulting in high yields under mild conditions.[4]

  • This compound: The bromine at the 5-position is less activated than the 2-position. The presence of the electron-withdrawing carboxylic acid can enhance reactivity, but potential chelation to the palladium center might require specific ligand selection to avoid catalyst inhibition.

  • 3-Bromo-2-methoxypyridine: The bromine at the 3-position is the least reactive, often requiring more forcing conditions (higher temperatures, stronger bases, and more active catalysts) to achieve good yields.[8]

Representative Suzuki-Miyaura Coupling Data

Building BlockCoupling PartnerCatalyst SystemConditionsYield (%)Reference
5-Bromo-2-methylpyridin-3-amine Arylboronic acidsPd(PPh₃)₄ / K₃PO₄1,4-dioxane/H₂O, 85-95°CModerate to Good[9]
2-Bromo-3-methoxypyridine Arylboronic acidsPd(PPh₃)₄ / Na₂CO₃DME/H₂O, 80-90°CGood to Excellent[8]
Generic 2-Bromopyridines Arylboronic acidsPd(OAc)₂ / PPh₃ / K₂CO₃Toluene/H₂O, 100°CModerate to Good[8]

Note: The data presented is from reactions with structurally similar compounds and is intended to be representative. Direct comparative studies under identical conditions are limited in the literature.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The reactivity trends observed in Suzuki-Miyaura coupling generally hold for this transformation as well.[10][11]

dot

Buchwald_Hartwig_Amination ArBr Ar-Br (Bromopyridine) OxAdd Oxidative Addition ArBr->OxAdd Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)L₂(Br) OxAdd->Pd_complex AmineCoordination Amine Coordination & Deprotonation Pd_complex->AmineCoordination Amine R₂NH Amine->AmineCoordination Base Base (e.g., NaOt-Bu) Base->AmineCoordination Deprotonation Pd_amido Ar-Pd(II)L₂(NR₂) AmineCoordination->Pd_amido ReductiveElimination Reductive Elimination Pd_amido->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product Ar-NR₂ (Coupled Product) ReductiveElimination->Product

Caption: Generalized catalytic cycle of the Buchwald-Hartwig amination reaction.

Comparative Reactivity:

The choice of ligand is particularly crucial in the Buchwald-Hartwig amination of pyridines to prevent catalyst inhibition by the pyridine nitrogen. Bulky, electron-rich phosphine ligands are often employed to promote the desired reactivity.[11]

Representative Buchwald-Hartwig Amination Data

Building BlockAmineCatalyst SystemConditionsYield (%)Reference
Generic 2-Bromopyridines Volatile aminesPd(OAc)₂ / dppp / NaOt-BuToluene, 80°C (sealed tube)Good[12]
3-Bromo-5-methoxypyridine (analogous) Various aminesPd₂(dba)₃ / RuPhos / NaOtBuToluene, 65-110°C-[6]
2-Bromo-4-methylpyridine Various amines---[11]

Note: Specific yield data for direct comparisons are sparse. The table indicates successful reaction systems for analogous compounds.

Experimental Protocols

The following protocols are representative examples and may require optimization for specific substrates and coupling partners.

General Procedure for Suzuki-Miyaura Coupling

dot

Suzuki_Workflow Start Start Setup Reaction Setup: - Bromopyridine (1.0 equiv) - Boronic Acid (1.2 equiv) - Base (e.g., K₂CO₃, 2.0 equiv) - Anhydrous Solvent (e.g., Toluene/H₂O) Start->Setup Degas Degas Solvent Setup->Degas AddCatalyst Add Pd Catalyst & Ligand (e.g., Pd(PPh₃)₄, 2-5 mol%) Degas->AddCatalyst Heat Heat to 80-110°C with Stirring AddCatalyst->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup: - Dilute with H₂O - Extract with Organic Solvent Monitor->Workup Reaction Complete Purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography Workup->Purify End End Product Purify->End

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask, add the bromopyridine derivative (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water, 5 mL).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

dot

Buchwald_Hartwig_Workflow Start Start Setup Reaction Setup (in Glovebox): - Pd Precatalyst (1-2 mol%) - Ligand (e.g., XPhos, 2-4 mol%) - Base (e.g., NaOt-Bu, 1.5 equiv) - Bromopyridine (1.0 equiv) - Amine (1.2 equiv) Start->Setup AddSolvent Add Anhydrous Solvent (e.g., Toluene) Setup->AddSolvent Heat Seal and Heat to 80-110°C with Stirring AddSolvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup: - Cool to RT - Quench with H₂O - Extract with Organic Solvent Monitor->Workup Reaction Complete Purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography Workup->Purify End End Product Purify->End

Caption: A generalized experimental workflow for a Buchwald-Hartwig amination reaction.

Detailed Protocol:

  • Reaction Setup (in a glovebox): To an oven-dried vial or sealed tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., sodium tert-butoxide, 1.5 mmol, 1.5 equiv.).

  • Reagent Addition: Add the bromopyridine derivative (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add anhydrous toluene (5 mL).

  • Reaction: Seal the tube or vial and remove it from the glovebox. Place it in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the required time (typically 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Carefully quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Conclusion

This compound stands out as a highly valuable and versatile building block in the synthetic chemist's toolbox. Its unique combination of a carboxylic acid, a methoxy group, and a bromine atom on the pyridine scaffold allows for a multitude of synthetic transformations. While its reactivity in cross-coupling reactions may be more moderate compared to the highly activated 2-bromopyridines, its multifunctionality offers significant advantages in the construction of complex molecular architectures.

In contrast, 2-Bromo-4-methoxypyridine offers high reactivity for straightforward cross-coupling at the 2-position, while 3-Bromo-2-methoxypyridine provides an alternative substitution pattern, albeit with generally lower reactivity. The choice of building block will ultimately depend on the specific synthetic strategy and the desired final compound. A thorough understanding of the electronic and steric effects governing the reactivity of these isomers is paramount for the successful design and execution of efficient synthetic routes in drug discovery and materials science.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines - American Chemical Society. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • The Suzuki Reaction. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]

  • Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. Available at: [Link]

  • The Role of 3-Bromo-2-methoxypyridine in Modern Pharmaceutical Synthesis. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC - NIH. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available at: [Link]

  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents.
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - MDPI. Available at: [Link]

  • Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step - ResearchGate. Available at: [Link]

  • 5-Bromo-3-methoxypicolinic acid - Amerigo Scientific. Available at: [Link]

  • Methyl 5-bromo-4-methoxypicolinate | CAS#:1256789-95-3 | Chemsrc. Available at: [Link]

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A Senior Application Scientist's Guide to the Patent Landscape of Compounds Derived from 5-Bromo-4-methoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the competitive landscape of modern drug discovery, the strategic selection of foundational scaffolds is a critical determinant of success. 5-Bromo-4-methoxypicolinic acid, a readily available substituted pyridine derivative, represents a versatile starting material for the synthesis of novel chemical entities with potential therapeutic applications. This guide provides an in-depth analysis of the patent landscape for compounds synthesized from this scaffold, offering a comparative overview of synthetic strategies, potential biological activities, and the underlying structure-activity relationships (SAR). While direct patent literature extensively covering a diverse range of derivatives from this specific starting material is emerging, we can infer a rich potential by examining patents on structurally related compounds. This guide will, therefore, draw parallels from analogous scaffolds to provide a predictive and insightful comparison for researchers venturing into this chemical space.

The Strategic Advantage of the this compound Scaffold

The this compound scaffold offers several key advantages for medicinal chemistry campaigns:

  • Orthogonal Reactivity: The bromine atom and the carboxylic acid group provide two distinct points for chemical modification. The bromine atom is amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups. The carboxylic acid functionality serves as a handle for amide bond formation, esterification, or reduction to an alcohol, enabling the exploration of various pharmacophoric features.

  • Modulation of Physicochemical Properties: The methoxy group at the 4-position influences the electron density of the pyridine ring and can participate in hydrogen bonding interactions with biological targets. Its presence can also favorably impact metabolic stability and solubility.

  • Structural Rigidity and Vectorial Diversity: The pyridine core provides a degree of conformational rigidity, which can be advantageous for potent and selective binding to protein targets. The substituents at the 2, 4, and 5-positions project into distinct vectors in three-dimensional space, allowing for fine-tuning of interactions within a binding pocket.

Patented Synthetic Strategies: A Comparative Overview

While patents specifically detailing the derivatization of this compound are not abundant, the synthetic methodologies are well-established in the broader context of pyridine chemistry. We can extrapolate from patents on analogous structures to outline the most probable and efficient synthetic routes.

Core Synthetic Workflow

A generalized workflow for the derivatization of this compound would likely involve two key stages: functionalization of the carboxylic acid and modification at the bromine-substituted position. The order of these steps can be strategically chosen to accommodate the compatibility of reagents and intermediates.

G cluster_0 Carboxylic Acid Functionalization cluster_1 Cross-Coupling Reactions A This compound B Amide Coupling (e.g., HATU, EDCI) A->B R-NH2 C Esterification (e.g., Fischer, Mitsunobu) A->C R-OH D Reduction (e.g., LiAlH4, BH3) A->D E 5-Bromo-4-methoxypicolinamide Derivatives B->E F 5-Bromo-4-methoxypicolinate Esters C->F G (5-Bromo-4-methoxypyridin-2-yl)methanol D->G H Suzuki Coupling (ArB(OH)2, Pd catalyst) E->H I Sonogashira Coupling (Alkyne, Pd/Cu catalyst) E->I J Buchwald-Hartwig Amination (Amine, Pd catalyst) E->J K Aryl/Heteroaryl Substituted Amides H->K L Alkynyl Substituted Amides I->L M Amino Substituted Amides J->M G cluster_0 Kinase Inhibition A 5-Bromo-4-methoxypicolinamide B Cross-Coupling (Suzuki, etc.) A->B C Substituted Picolinamide Kinase Inhibitor B->C D Kinase (e.g., EGFR, ALK) C->D Binds to ATP pocket E Inhibition of Proliferation, Angiogenesis D->E

Caption: Proposed mechanism of action for kinase inhibitors derived from this compound.

Other Potential Applications

The versatility of the this compound scaffold extends beyond kinase inhibition. Derivatives could be explored for a range of other therapeutic targets, including:

  • G-Protein Coupled Receptors (GPCRs): Substituted pyridines are known to modulate the activity of various GPCRs.

  • Ion Channels: The scaffold could be elaborated to generate modulators of ion channels.

  • Antiviral and Antibacterial Agents: The pyridine nucleus is a common feature in many antimicrobial drugs.

Experimental Protocols

General Procedure for Amide Coupling
  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (1.1 eq) and continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired picolinamide.

General Procedure for Suzuki-Miyaura Coupling
  • To a microwave vial, add the 5-bromo-4-methoxypicolinamide derivative (1.0 eq), the corresponding boronic acid or ester (1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.1 eq), and a base such as K2CO3 (3.0 eq).

  • Evacuate and backfill the vial with argon or nitrogen.

  • Add a degassed solvent mixture of 1,4-dioxane and water (4:1, 0.1 M).

  • Seal the vial and heat in a microwave reactor at 100-120 °C for 30-60 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na2SO4.

  • Concentrate the organic layer and purify the residue by silica gel column chromatography to yield the final product.

Conclusion and Future Outlook

This compound is a promising and versatile starting material for the synthesis of novel and diverse compound libraries for drug discovery. While the current patent landscape is not densely populated with derivatives from this specific scaffold, the established synthetic methodologies and the proven success of structurally related compounds, particularly in the area of kinase inhibition, strongly suggest a high potential for future patent filings. Researchers and drug development professionals are encouraged to explore the chemical space around this scaffold, leveraging the synthetic strategies outlined in this guide to generate novel intellectual property and identify new therapeutic candidates. The comparative data, although inferential at this stage, provides a solid foundation for rational drug design and the prioritization of synthetic targets.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Bromo-4-methoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of your work is intrinsically linked to the safety and responsibility of your laboratory practices. The proper disposal of chemical reagents like 5-Bromo-4-methoxypicolinic acid is not merely a regulatory hurdle; it is a fundamental aspect of ensuring a safe working environment, protecting our ecosystem, and upholding the principles of scientific stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and an understanding of its chemical properties.

Core Principles of Disposal

The primary directive for the disposal of this compound is to prevent its release into the environment. Due to its halogenated aromatic structure, it is considered a hazardous waste and must be managed accordingly. The recommended final disposal method is incineration by a licensed hazardous waste management facility [4]. This ensures the complete destruction of the compound, preventing potential environmental persistence and bioaccumulation associated with some organobromine compounds[5][6].

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles that can cause serious eye irritation[2].
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact, which can lead to irritation[2]. Gloves should be inspected for integrity before each use.
Body Protection A standard laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a fume hoodMinimizes the risk of inhaling dust or aerosols of the compound, which may cause respiratory tract irritation[1][2].

Step-by-Step Disposal Protocol

This protocol outlines the procedures for the collection, storage, and preparation of this compound waste for pickup by a certified disposal service.

Step 1: Waste Segregation

Proper segregation of chemical waste is crucial for safety and cost-effective disposal. This compound waste should be categorized as halogenated organic waste [7][8][9].

  • Solid Waste:

    • Collect un-dissolved this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and any absorbent materials used for spills in a designated solid waste container.

  • Liquid Waste:

    • Collect solutions containing this compound in a separate liquid waste container.

    • Crucially, do not mix halogenated organic waste with non-halogenated organic waste. The co-mingling of these waste streams can significantly increase disposal costs and complicate the incineration process[8].

Step 2: Waste Container Selection and Labeling

The integrity and proper labeling of waste containers are essential for safe storage and transport.

  • Container Material:

    • Use a chemically compatible container, preferably made of High-Density Polyethylene (HDPE)[10][11][12][13][14]. HDPE has good resistance to a wide range of chemicals, including many acids.

    • Ensure the container is in good condition, with no cracks or leaks, and has a secure, leak-proof screw cap[13].

  • Labeling:

    • As soon as you begin accumulating waste in the container, affix a "Hazardous Waste" label.

    • The label must clearly state:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound" and any other constituents of the waste stream.

      • The approximate concentration or percentage of each component.

      • The relevant hazard pictograms (e.g., irritant).

      • The date accumulation started.

      • The name and contact information of the generating researcher or lab.

Step 3: Waste Accumulation and Storage
  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • The container must be kept closed at all times, except when adding waste[13].

  • Ensure secondary containment is used to capture any potential leaks or spills.

  • Store the container away from incompatible materials, such as strong oxidizing agents and bases[2].

Step 4: Arranging for Disposal
  • Once the waste container is full or you have no further need to accumulate this type of waste, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.

  • Do not pour this compound waste down the drain[7]. This is a direct violation of environmental regulations and can harm aquatic life and disrupt wastewater treatment processes.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and the laboratory supervisor.

  • Don Appropriate PPE: Before attempting to clean up any spill, ensure you are wearing the full complement of PPE as outlined in the table above.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.

  • Collect the Waste: Place the spilled material and all contaminated cleanup materials into a designated hazardous waste container, following the labeling and storage procedures described previously.

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.

  • Report the Incident: Report the spill to your institution's EHS office, as they may have specific reporting requirements.

The Rationale: Environmental and Safety Imperatives

The stringent procedures for the disposal of halogenated organic compounds like this compound are rooted in a deep understanding of their potential for environmental harm. Brominated compounds can be persistent in the environment and some have been shown to bioaccumulate in food chains[5][6]. Improper disposal can lead to the contamination of soil and water, with potential long-term ecological consequences.

Furthermore, the incineration of brominated waste requires specialized facilities equipped with flue gas scrubbing technology to neutralize the hydrogen bromide (HBr) that is formed during combustion[9]. Disposing of this waste through the correct channels ensures that it is handled by facilities capable of managing these byproducts safely and effectively.

By adhering to these disposal protocols, you are not only complying with regulations but are also actively participating in the collective responsibility of the scientific community to conduct research in a manner that is safe for both people and the planet.

Disposal Decision Workflow

Caption: Decision workflow for the proper disposal of this compound waste.

References

  • Chemsrc. (2025, August 27). Methyl 5-bromo-4-methoxypicolinate. Retrieved from [Link]

  • Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, January 31). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance. Retrieved from [Link]

  • ResearchGate. (2015, November 14). Which is the best way to recycle or neutralise Bromine?. Retrieved from [Link]

  • University of Oslo. (2024, November 11). Chemical and Hazardous Waste Guide. Retrieved from [Link]

  • Braskem. (2005, December). Polyethylene chemical resistance. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, January 26). Chemical recycling of bromine-terminated polymers synthesized by ATRP. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • PubMed. (n.d.). Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant. Retrieved from [Link]

  • New Pig. (n.d.). High Density Polyethylene Overpaks and Utility Trays. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]

  • Absorbents Online. (2015, December 9). HDPE Chemical Compatibility & Resistance Chart. Retrieved from [Link]

  • ResearchGate. (2023, January 16). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. Retrieved from [Link]

  • Sustainable Organic Laboratory Course. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

  • Absorbents Online. (n.d.). Chemical Resistance Guide for High Density Polyethylene HDPE. Retrieved from [Link]

Sources

Essential Safety and Operational Guide for Handling 5-Bromo-4-methoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the vanguard of researchers, scientists, and drug development professionals, the meticulous and safe handling of novel chemical entities is paramount. This guide provides an in-depth, procedural framework for the safe management of 5-Bromo-4-methoxypicolinic acid, moving beyond mere compliance to foster a deeply ingrained culture of safety and operational excellence. Our commitment is to empower your research with the critical safety intelligence needed to innovate with confidence.

Hazard Assessment and Triage: Understanding the Risk Profile

  • Skin Irritation: Halogenated aromatic compounds are known to cause mild to severe skin irritation upon contact.

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation and potential damage.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory system.

  • Potential for Harm if Swallowed or in Contact with Skin: Systemic effects may be possible depending on the quantity and duration of exposure.

Given these potential hazards, a stringent adherence to the personal protective equipment (PPE) protocols outlined below is mandatory.

The Core Defense: A Multi-layered PPE Strategy

The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection TypeRecommended EquipmentSpecifications and Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles provide a seal around the eyes to protect against splashes and fine particulates. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing, to protect the entire face.
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)Nitrile gloves offer good resistance to a range of chemicals and are a standard in many laboratories. For prolonged handling or when dealing with larger quantities, heavier-duty neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use.
Body Protection Laboratory Coat and Chemical-Resistant ApronA fully buttoned, long-sleeved laboratory coat is the minimum requirement to protect against incidental contact. When the potential for splashes is high, a chemical-resistant apron worn over the lab coat provides an additional layer of protection for the torso.
Respiratory Protection NIOSH-Approved Respirator (N95 or higher)A respirator is essential when handling the solid compound outside of a certified chemical fume hood to prevent the inhalation of fine particles. The specific type of respirator should be determined by a formal risk assessment, but an N95 respirator is a suitable minimum for most benchtop applications involving small quantities.

Operational Blueprint: Step-by-Step Safety Protocols

Donning Personal Protective Equipment: A Deliberate Sequence

The order in which PPE is put on is crucial to ensure its effectiveness and to prevent cross-contamination.

  • Lab Coat and Apron: Don the laboratory coat, ensuring it is fully buttoned. If required, put on a chemical-resistant apron over the lab coat.

  • Respirator: If a respirator is necessary, perform a seal check to ensure a proper fit.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if the procedure warrants it.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

Doffing Personal Protective Equipment: Mitigating Contamination

The removal of PPE is a critical step where cross-contamination can occur if not done correctly.

  • Gloves: Remove gloves first, turning them inside out as you pull them off to contain any contaminants.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of the head forward.

  • Lab Coat and Apron: Unbutton the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Respirator: Remove the respirator last.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water after removing all PPE.

End-of-Lifecycle Management: Disposal Plan for this compound

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, it must be treated as hazardous waste.

  • Waste Segregation: All solid waste contaminated with this compound, including excess compound, contaminated gloves, and weighing papers, must be collected in a designated, clearly labeled hazardous waste container for halogenated organic solids.[1][2]

  • Solvent Waste: If this compound is used in a solution, the resulting liquid waste must be collected in a separate, labeled container for halogenated organic liquid waste.[1][3][4] Do not mix with non-halogenated solvent waste.[1][2][4]

  • Container Management: Waste containers must be kept tightly sealed when not in use and stored in a designated satellite accumulation area.[5]

  • Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6] Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Visualizing the Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow cluster_start Start: Task Assessment cluster_ppe PPE Selection cluster_equipment Required PPE start Assess the planned procedure involving This compound weighing Weighing solid compound? start->weighing dissolving Dissolving in solvent? weighing->dissolving No respirator Add: - N95 Respirator weighing->respirator Yes transfer Transferring solution? dissolving->transfer No face_shield Add: - Face Shield dissolving->face_shield Yes large_scale Working with >10g or >100mL? transfer->large_scale No transfer->face_shield Yes base_ppe Minimum PPE: - Lab Coat - Nitrile Gloves - Chemical Splash Goggles large_scale->base_ppe No apron Add: - Chemical-Resistant Apron - Neoprene Gloves large_scale->apron Yes respirator->dissolving face_shield->transfer apron->base_ppe

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.